4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile
Description
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Properties
IUPAC Name |
2-fluoro-4-(3-phenylmethoxyphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FNO/c21-20-12-17(9-10-18(20)13-22)16-7-4-8-19(11-16)23-14-15-5-2-1-3-6-15/h1-12H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJCJAYFXZOVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C3=CC(=C(C=C3)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743029 | |
| Record name | 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1381944-33-7 | |
| Record name | [1,1′-Biphenyl]-4-carbonitrile, 3-fluoro-3′-(phenylmethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1381944-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3'-(Benzyloxy)-3-fluoro[1,1'-biphenyl]-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile: Synthesis, Properties, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction and Molecular Overview
4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile is a complex organic molecule characterized by a biaryl scaffold, where a 3-(benzyloxy)phenyl group is linked to a 2-fluorobenzonitrile moiety. The unique combination of functional groups—a nitrile, a fluoro group, a benzyl ether, and a biphenyl core—suggests a rich chemical landscape for further functionalization and a potential for diverse biological activities.
The benzonitrile functional group is a versatile precursor in organic synthesis and is present in numerous pharmaceuticals.[3] The fluorine atom can significantly modulate the physicochemical properties of a molecule, such as lipophilicity and metabolic stability, making it a common feature in modern drug candidates. The benzyloxy group serves as a protecting group for a phenol, which can be deprotected to reveal a hydroxyl group for further derivatization or to act as a hydrogen bond donor in biological interactions. The biaryl motif itself is a privileged structure in medicinal chemistry, found in many approved drugs.
Chemical Structure and Nomenclature
-
IUPAC Name: this compound
-
Molecular Formula: C₂₀H₁₄FNO
-
Molecular Weight: 303.33 g/mol
-
CAS Number: Not available in searched databases.
Caption: Molecular Structure of the target compound.
Predicted Physicochemical Properties
The following table summarizes the predicted physicochemical properties of this compound. These values are estimations based on the properties of its constituent fragments, 2-fluorobenzonitrile and 3-(benzyloxy)phenyl moieties, and should be confirmed by experimental data.
| Property | Predicted Value | Justification / Comparison |
| Melting Point (°C) | 100 - 120 | Biaryl compounds are typically solids at room temperature. The melting point is expected to be higher than that of 4-fluorobenzonitrile (32-34 °C) due to the increased molecular weight and intermolecular interactions. |
| Boiling Point (°C) | > 400 | Expected to be significantly higher than 4-fluorobenzonitrile (188 °C) due to the large increase in molecular weight and polarity. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | The large nonpolar surface area from the two phenyl rings and the benzyl group will dominate, leading to good solubility in organic solvents. The polar nitrile and ether groups will not be sufficient to confer significant water solubility. |
| Appearance | White to off-white solid | Many biaryl compounds are white crystalline solids. |
Proposed Synthesis Methodology: Suzuki-Miyaura Cross-Coupling
The most direct and industrially scalable approach to synthesize this compound is through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1] This reaction will involve the coupling of a boronic acid or ester derivative of 3-(benzyloxy)benzene with a suitable aryl halide, in this case, a derivative of 2-fluorobenzonitrile.
Caption: Proposed Suzuki-Miyaura Synthesis Workflow.
Rationale for Reagent Selection
-
Aryl Halide: 4-Bromo-2-fluorobenzonitrile is chosen as the aryl halide partner. Aryl bromides offer a good balance of reactivity and stability for Suzuki-Miyaura couplings, generally providing higher yields and requiring less stringent conditions than aryl chlorides.[4]
-
Boronic Acid: 3-(Benzyloxy)phenylboronic acid is the organoboron partner. Boronic acids are generally stable, commercially available or readily synthesized, and have low toxicity.
-
Palladium Catalyst: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for such transformations. Other modern catalysts, such as those employing bulky phosphine ligands (e.g., SPhos, XPhos), could also be effective, particularly if the reaction proves to be sluggish.
-
Base: An inorganic base is required to activate the boronic acid. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used and effective choices.
-
Solvent System: A two-phase solvent system, such as toluene/water or dioxane/water, is typically used to dissolve both the organic and inorganic reagents.
Step-by-Step Experimental Protocol
-
Reaction Setup: To a flame-dried Schlenk flask, add 3-(benzyloxy)phenylboronic acid (1.2 equivalents), 4-bromo-2-fluorobenzonitrile (1.0 equivalent), and the chosen palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent and Base Addition: Add the degassed solvent system (e.g., a 4:1 mixture of toluene and water) and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Predicted Spectroscopic Data
While experimental spectra are not available, the expected features in NMR and mass spectrometry can be predicted based on the molecular structure.
| Technique | Predicted Spectral Features |
| ¹H NMR | - Aromatic Protons: A complex series of multiplets between δ 7.0 and 8.0 ppm corresponding to the protons on the three aromatic rings. - Methylene Protons: A singlet around δ 5.1 ppm corresponding to the two protons of the benzylic CH₂ group. |
| ¹³C NMR | - Nitrile Carbon: A signal around δ 115-120 ppm. - Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large coupling constant. - Methylene Carbon: A signal around δ 70 ppm for the benzylic CH₂. |
| ¹⁹F NMR | A singlet or a complex multiplet in the typical aromatic fluorine region. The chemical shift will be influenced by the electronic environment of the biphenyl system. |
| Mass Spec (EI) | - Molecular Ion (M⁺): An intense peak at m/z = 303. - Key Fragments: A prominent peak at m/z = 91 corresponding to the benzyl cation ([C₇H₇]⁺), and other fragments resulting from the cleavage of the biaryl bond and the ether linkage. |
Chemical Reactivity and Potential Applications
Reactivity
The functional groups of this compound offer several avenues for further chemical modification:
-
Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine.[5] It can also participate in cycloaddition reactions.
-
Fluoro Group: The fluorine atom is relatively unreactive towards nucleophilic aromatic substitution unless activated by a strongly electron-withdrawing group in the ortho or para position. However, it can be a site for metallation.
-
Benzyloxy Group: The benzyl ether can be cleaved under hydrogenolysis conditions (H₂, Pd/C) to yield the corresponding phenol. This unmasks a reactive hydroxyl group, allowing for further functionalization.
Potential Applications in Drug Discovery and Materials Science
-
Medicinal Chemistry: The biaryl benzonitrile scaffold is of interest in medicinal chemistry. The presence of a modifiable phenol (via debenzylation) and a versatile nitrile group makes this molecule an attractive starting point for the synthesis of compound libraries to screen for various biological targets. The fluorinated biphenyl motif is present in several classes of bioactive molecules.
-
Materials Science: Biphenyl derivatives are widely used in the development of liquid crystals and organic light-emitting diodes (OLEDs). The specific substitution pattern and the presence of a polar nitrile group in this compound could impart interesting electronic and photophysical properties.
Conclusion
This compound represents a promising yet underexplored molecule with significant potential in both medicinal chemistry and materials science. While direct experimental data is currently lacking, this guide provides a solid theoretical foundation for its synthesis and predicted properties based on established chemical principles. The proposed Suzuki-Miyaura cross-coupling protocol offers a reliable and efficient route to access this compound, paving the way for future experimental investigation into its chemical and biological properties. It is the author's hope that this guide will serve as a valuable resource and a catalyst for further research into this and related biaryl benzonitrile structures.
References
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PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]
- Google Patents. Process for preparing fluorobenzonitriles.
-
PubChem. 4-Benzyloxyphenylacetonitrile. National Center for Biotechnology Information. [Link]
- Google Patents.
-
ACS Publications. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. [Link]
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National Institutes of Health. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. [Link]
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National Institutes of Health. Catalytic atroposelective synthesis of axially chiral benzonitriles via chirality control during bond dissociation and CN group formation. [Link]
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
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PubChem. 2-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]
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Cheméo. Chemical Properties of p-Phenylbenzonitrile (CAS 2920-38-9). [Link]
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Royal Society of Chemistry. Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. [Link]
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ResearchGate. Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. [Link]
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Royal Society of Chemistry. Supplementary Information. [Link]
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National Institutes of Health. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [Link]
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ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]
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ResearchGate. Biaryls in Nature: A Multi-Facetted Class of Stereochemically, Biosynthetically, and Pharmacologically Intriguing Secondary Metabolites. [Link]
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National Institutes of Health. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. [Link]
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National Institutes of Health. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. [Link]
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ResearchGate. 4-Benzyloxy-3-methoxybenzonitrile. [Link]
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In-depth Technical Guide: 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
A comprehensive exploration of a key building block in modern medicinal chemistry.
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Challenge of Uncharted Chemical Space
The landscape of drug discovery is one of constant exploration, pushing the boundaries of known chemical space to uncover novel therapeutic agents. The compound at the heart of this guide, 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile , represents a fascinating yet challenging entity within this landscape. Despite a comprehensive search of publicly available chemical databases and scientific literature, a specific Chemical Abstracts Service (CAS) number for this precise isomeric structure could not be definitively identified. This suggests that the compound may be a novel chemical entity or one that has been synthesized in proprietary research not yet disclosed in the public domain.
This guide, therefore, takes a unique approach. In the absence of specific experimental data for the target molecule, we will leverage our expertise as Senior Application Scientists to provide a predictive and instructive framework. We will dissect the molecule's constituent parts, extrapolate its likely physicochemical properties, and propose robust, field-proven synthetic strategies based on established chemical principles. This document will serve as a foundational resource for any researcher venturing to synthesize and characterize this promising, yet uncharted, molecule. We will explore its potential applications by drawing parallels with structurally similar compounds that have found utility in drug development.
Section 1: Deconstructing the Molecule: Structure and Predicted Properties
The structure of this compound combines several key functional groups that are prevalent in medicinal chemistry, each contributing to its overall physicochemical and pharmacological profile.
Core Structure:
Caption: 2D Structure of this compound.
Key Structural Features and Their Implications:
-
Fluorobenzonitrile Moiety: The 2-fluoro and 4-cyano substituents on the phenyl ring are critical. The fluorine atom can enhance metabolic stability and binding affinity through favorable electrostatic interactions. The nitrile group is a versatile functional handle for further chemical modifications and can act as a hydrogen bond acceptor.
-
Biaryl System: The connection between the two phenyl rings creates a biaryl scaffold, a common motif in pharmacologically active compounds. This structure provides a rigid framework that can be optimized for specific protein binding pockets.
-
Benzyloxy Group: The benzyloxy substituent provides steric bulk and lipophilicity, which can influence the molecule's solubility, cell permeability, and potential for hydrophobic interactions with biological targets. The ether linkage is generally stable but can be a site for metabolism.
Predicted Physicochemical Properties:
While experimental data is unavailable, we can predict the general properties of this compound based on its structure.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Weight | ~315.3 g/mol | Based on the chemical formula C₂₀H₁₄FNO. |
| LogP | High | The presence of two phenyl rings and a benzyl group suggests significant lipophilicity. |
| Solubility | Poor in aqueous media, soluble in organic solvents. | Expected due to the high lipophilicity. |
| Hydrogen Bond Acceptors | 2 (Nitrile nitrogen, Ether oxygen) | These sites can participate in interactions with biological targets. |
| Hydrogen Bond Donors | 0 | The molecule lacks acidic protons. |
Section 2: Synthetic Strategy: A Roadmap to this compound
The synthesis of biaryl compounds is a well-established field in organic chemistry. The most logical and robust approach to construct the target molecule is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is renowned for its functional group tolerance and high yields in forming carbon-carbon bonds between aryl partners.[1]
Proposed Retrosynthetic Analysis:
Caption: Retrosynthetic analysis via Suzuki-Miyaura coupling.
Key Starting Materials:
-
4-Bromo-2-fluorobenzonitrile (CAS: 105942-08-3): This commercially available building block provides the fluorobenzonitrile core with a bromine atom at the 4-position, which is ideal for oxidative addition to the palladium catalyst.
-
3-(Benzyloxy)phenylboronic acid (or its corresponding boronate ester): This reagent introduces the second aryl ring with the benzyloxy group at the desired meta position. This can be synthesized from 3-bromophenol or purchased from various chemical suppliers.
Detailed Experimental Protocol (Suzuki-Miyaura Coupling):
This protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings and should be optimized for this specific reaction.
Materials:
-
4-Bromo-2-fluorobenzonitrile
-
3-(Benzyloxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or another suitable base
-
Toluene and Water (or another suitable solvent system like 1,4-dioxane/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzonitrile (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.
-
Catalyst and Ligand Addition: In a separate vial, dissolve palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in a small amount of degassed toluene. Add this catalyst solution to the reaction flask via syringe.
-
Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the reaction flask. The final concentration of the limiting reagent should be around 0.1-0.2 M.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
Causality in Experimental Choices:
-
Palladium Catalyst and Ligand: The choice of a palladium catalyst is crucial for the efficiency of the Suzuki coupling.[1] Triphenylphosphine is a common and effective ligand, but for challenging couplings, more advanced ligands like SPhos or XPhos might be necessary to improve yields and reaction times.
-
Base: The base is required to activate the boronic acid for transmetalation to the palladium center. Potassium carbonate is a common choice, but other bases like cesium carbonate or potassium phosphate can be more effective in certain cases.
-
Solvent System: A biphasic solvent system like toluene/water is often used to dissolve both the organic substrates and the inorganic base. Degassing the solvents is critical to prevent the oxidation of the palladium(0) active catalyst.
Workflow Diagram:
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Section 3: Potential Applications in Drug Discovery
The structural motifs present in this compound are found in a variety of biologically active molecules. This suggests that our target compound could serve as a valuable scaffold or intermediate in the development of new therapeutics.
-
Kinase Inhibitors: Many kinase inhibitors feature a biaryl core, which can effectively occupy the ATP-binding pocket of kinases. The fluorobenzonitrile moiety can form key hydrogen bonds and electrostatic interactions with the hinge region of the kinase.
-
Nuclear Receptor Modulators: The lipophilic nature of the benzyloxy-phenyl group makes it suitable for interacting with the ligand-binding domains of nuclear receptors, which are often hydrophobic.
-
Antiviral and Anticancer Agents: Benzonitrile-containing compounds have shown promise as antiviral and anticancer agents by inhibiting various enzymes and signaling pathways.[2]
Illustrative Signaling Pathway (Hypothetical Target):
Caption: Hypothetical inhibition of an RTK signaling pathway.
Section 4: Characterization and Quality Control
Once synthesized, a rigorous characterization of this compound is essential to confirm its identity and purity.
Standard Analytical Techniques:
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of 7-8 ppm, a singlet for the benzylic CH₂ protons around 5 ppm. |
| ¹³C NMR | Resonances for the nitrile carbon (around 118 ppm), aromatic carbons, and the benzylic carbon. |
| ¹⁹F NMR | A singlet for the fluorine atom, with a chemical shift characteristic of an aryl fluoride. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated exact mass of the compound. |
| Infrared (IR) Spectroscopy | A characteristic sharp peak for the nitrile (C≡N) stretch around 2230 cm⁻¹. |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |
Section 5: Safety Considerations
While a specific Safety Data Sheet (SDS) for this compound is not available, general safety precautions for handling aromatic nitriles and organofluorine compounds should be followed.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Toxicity: Aromatic nitriles can be toxic if ingested, inhaled, or absorbed through the skin. Organofluorine compounds can also have toxicological effects.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound stands as a molecule of significant potential for researchers at the forefront of drug discovery. While its absence from major chemical registries presents a challenge, it also offers an opportunity for novel synthesis and exploration. This guide has provided a comprehensive, albeit predictive, framework for its synthesis, characterization, and potential applications. By following the detailed protocols and understanding the underlying chemical principles, researchers will be well-equipped to bring this molecule from the realm of the unknown into the tangible world of the laboratory, potentially unlocking new avenues for therapeutic intervention.
References
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PubChem. 4-Fluorobenzonitrile. [Link]
- Google Patents. Process for preparing fluorobenzonitriles.
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-
University of San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]
-
PubChem. 4-Bromo-2-fluorobenzonitrile. [Link]
-
Taizhou Volsen Chemical Co., Ltd. Fluorine-Containing Benzonitrile. [Link]
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PubChem. 4-[4-(2-Iodoethoxy)phenyl]benzonitrile. [Link]
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-
PubChem. 4-(Benzyloxy)-3-methoxybenzonitrile. [Link]
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characterization of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
Abstract: This technical guide provides a comprehensive overview of the synthesis and detailed analytical characterization of the novel biaryl compound, this compound. This document is intended for researchers, scientists, and professionals in the fields of medicinal chemistry and drug development who require a thorough understanding of this molecule's properties and the methodologies for its quality control. The guide outlines a robust synthetic protocol via a Suzuki-Miyaura cross-coupling reaction and presents a multi-technique approach for structural elucidation and purity assessment, including NMR spectroscopy, mass spectrometry, infrared spectroscopy, and high-performance liquid chromatography. Each protocol is detailed with an emphasis on the scientific rationale behind the chosen methods, ensuring a self-validating system for reproducible results.
This compound is a complex organic molecule featuring a fluorinated benzonitrile ring linked to a benzyloxy-substituted phenyl ring. This unique combination of functional groups—a nitrile, a fluoro substituent, a biaryl system, and a benzyl ether—makes it a compound of interest for applications in medicinal chemistry and materials science. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or be transformed into other functional groups.[1] The overall structure suggests potential for use as a scaffold in the design of novel therapeutic agents.
A full characterization is essential to confirm the identity, purity, and properties of the synthesized molecule before its use in further applications. This guide provides the foundational protocols and expected analytical data for this purpose.
Molecular Structure:
Sources
discovery and history of substituted biaryl nitriles
An In-Depth Technical Guide to the Discovery and History of Substituted Biaryl Nitriles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted biaryl nitriles represent a cornerstone structural motif in modern chemistry, with profound implications for pharmaceuticals, agrochemicals, and materials science. Their unique electronic properties and stereochemical arrangement make them privileged scaffolds in drug design and versatile intermediates in organic synthesis. This guide provides a comprehensive exploration of the discovery and historical evolution of these vital compounds. We will trace the journey from the classical, often harsh, synthetic methods of the 19th and early 20th centuries to the revolutionary advent of transition-metal catalysis. By delving into the mechanisms and experimental rationale behind key transformations like the Suzuki-Miyaura coupling and palladium-catalyzed cyanation, this document offers field-proven insights into the synthesis and application of substituted biaryl nitriles.
Introduction: The Significance of the Biaryl Nitrile Scaffold
A substituted biaryl nitrile is an organic compound characterized by two interconnected aromatic rings (the biaryl core) where at least one ring bears a nitrile (–C≡N) group and other substituents. The arrangement of these groups dictates the molecule's three-dimensional shape, polarity, and reactivity.
The biaryl framework is a frequent feature in bioactive molecules, providing a rigid scaffold that can effectively orient functional groups for optimal interaction with biological targets.[1] The nitrile group, once considered merely a synthetic handle, is now recognized as a critical pharmacophore.[2] It is a compact, polar group that is metabolically stable and can act as a hydrogen bond acceptor, often serving as a bioisostere for hydroxyl or carboxyl groups.[3] This combination of a rigid biaryl core and a versatile nitrile functional group has led to the development of numerous successful drugs targeting a wide array of diseases.[4][5]
// Invisible edges for layout edge [style=invis]; subst1 -> main; main -> subst2; subst2 -> nitrile; } DOT Caption: General structure of a substituted biaryl nitrile.
Foundational Pillars: Classical Routes to Biaryls and Nitriles
The synthesis of substituted biaryl nitriles relies on two distinct chemical transformations: the formation of the biaryl C-C bond and the introduction of the nitrile group. Early organic chemistry offered robust, albeit often forceful, methods for each.
Early Biaryl Synthesis: The Ullmann Reaction
Discovered by Fritz Ullmann in the early 1900s, the Ullmann condensation was the first major reaction for forming a bond between two aryl rings.[6][7] The classical approach involves the self-coupling of two aryl halide molecules in the presence of stoichiometric amounts of copper metal at very high temperatures (>200 °C).
-
Mechanism: The reaction is believed to proceed through the formation of an organocopper intermediate. An oxidative addition of the aryl halide to the copper surface is followed by a second equivalent of aryl halide reacting to form a Cu(III) intermediate, which then undergoes reductive elimination to yield the biaryl product.[8][9]
-
Limitations: The classical Ullmann reaction suffers from significant drawbacks, including the need for harsh reaction conditions, poor functional group tolerance, and often erratic yields. It is generally limited to aryl halides activated by electron-withdrawing groups.[9]
Classical Nitrile Synthesis: The Sandmeyer Reaction
The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, provided a reliable method for introducing a nitrile group onto an aromatic ring.[10][11] The reaction converts an aryl amine into an aryl nitrile via an intermediate diazonium salt.
-
Mechanism: The process begins with the diazotization of a primary aryl amine using nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a stable arenediazonium salt.[12] This salt is then treated with a copper(I) cyanide (CuCN) solution, which facilitates the displacement of the diazonium group (N₂) with a cyanide nucleophile. The reaction is thought to proceed via a radical-nucleophilic aromatic substitution mechanism.[13][14]
-
Significance & Limitations: The Sandmeyer reaction was a monumental discovery, enabling the synthesis of a wide range of substituted arenes that were otherwise inaccessible.[11] However, the use of highly toxic cyanide salts and the sometimes-unstable nature of diazonium intermediates require careful handling and controlled conditions.
| Feature | Classical Ullmann Reaction | Classical Sandmeyer Reaction |
| Transformation | Ar-X + Ar-X → Ar-Ar | Ar-NH₂ → Ar-CN |
| Key Reagent | Copper (Cu) metal | Copper(I) Cyanide (CuCN) |
| Conditions | High temperatures (>200 °C) | Low temperatures (0-5 °C) for diazotization |
| Advantages | Foundational method for C(sp²)-C(sp²) bond formation | Reliable introduction of nitrile group |
| Disadvantages | Harsh conditions, poor substrate scope, stoichiometric Cu | Use of toxic cyanides, potentially unstable intermediates |
The Paradigm Shift: Palladium-Catalyzed Cross-Coupling
The latter half of the 20th century witnessed a revolution in organic synthesis with the advent of palladium-catalyzed cross-coupling reactions. These methods provided mild, efficient, and highly versatile pathways to construct C-C bonds, rendering the harsh conditions of the Ullmann reaction largely obsolete for fine chemical synthesis. For their contributions to this field, Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the Nobel Prize in Chemistry in 2010.[15]
The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis
First reported by Akira Suzuki in 1979, the Suzuki-Miyaura coupling has become the preeminent method for synthesizing biaryl compounds.[15][16] The reaction couples an organoboron species (typically an arylboronic acid or ester) with an organohalide (or triflate) in the presence of a palladium catalyst and a base.
-
Causality Behind the Method's Success: The success of the Suzuki coupling lies in the stability and low toxicity of the boronic acid reagents, their tolerance to a vast range of functional groups, and the generally mild reaction conditions. The byproducts are inorganic and easily removed, simplifying purification.
// Nodes Pd0 [label="Pd(0)Ln", color="#4285F4"]; OxyAdd [label="Ar¹-Pd(II)Ln-X", color="#EA4335"]; Transmet [label="Ar¹-Pd(II)Ln-Ar²", color="#FBBC05"]; RedElim [label="Pd(0)Ln", style=dashed, color="#4285F4"]; // Dashed to show return
// Edges with labels Pd0 -> OxyAdd [label=" Oxidative\n Addition\n(Ar¹-X)", color="#EA4335"]; OxyAdd -> Transmet [label=" Transmetalation\n(Ar²-B(OR)₂ + Base)", color="#FBBC05"]; Transmet -> Pd0 [label=" Reductive\n Elimination", color="#34A853"];
// Product output Product [shape=plaintext, label="Ar¹-Ar²\n(Product)", fontcolor="#34A853"]; Transmet -> Product [style=dashed, arrowhead=none, color="#34A853"]; } DOT Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Modern Cyanation: Palladium-Catalyzed Introduction of the Nitrile
Parallel to the development of C-C coupling, methods for cyanation also evolved. While the Sandmeyer reaction remains relevant, palladium-catalyzed cyanation of aryl halides and triflates offers a powerful alternative with a broader substrate scope and milder conditions. The first palladium-catalyzed cyanation was reported by Takagi and co-workers in 1973.[3]
-
Mechanism: The catalytic cycle is analogous to other cross-coupling reactions. It begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation with a cyanide source (e.g., Zn(CN)₂ or KCN) and subsequent reductive elimination of the aryl nitrile product, regenerating the Pd(0) catalyst.
-
Advancements: The development of specialized phosphine ligands (e.g., by Buchwald and Hartwig) was crucial for creating highly active catalysts that can couple even less reactive aryl chlorides at low temperatures.[17]
Convergent Synthetic Strategies & Experimental Protocols
The modern synthesis of a substituted biaryl nitrile is a convergent process, typically achieved via one of two primary strategies. The choice depends on the availability of starting materials, functional group tolerance, and desired substitution patterns.
Strategy 1: Late-Stage Cyanation of a Pre-formed Biaryl Halide
This approach involves first constructing the substituted biaryl scaffold using a cross-coupling reaction, leaving a halide or triflate "handle" for subsequent cyanation.
// Nodes A [label="Ar¹-X"]; B [label="Ar²-B(OR)₂"]; C [label="Substituted Biaryl Halide\nAr¹-Ar²-X'"]; D [label="Final Product\nAr¹-Ar²-CN"];
// Edges {A, B} -> C [label=" Suzuki Coupling\n(Pd Catalyst, Base)", color="#4285F4"]; C -> D [label=" Pd-Catalyzed Cyanation\n(e.g., Zn(CN)₂)", color="#EA4335"]; } DOT Caption: Workflow for Strategy 1: Late-Stage Cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation of an Aryl Bromide
-
Rationale: This protocol uses zinc cyanide as the cyanide source, which is less acutely toxic than alkali metal cyanides and generally gives cleaner reactions. The use of a specialized ligand like XPhos allows for high catalytic activity at moderate temperatures.
-
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the biaryl bromide (1.0 mmol), zinc cyanide (Zn(CN)₂, 0.6 mmol, 1.2 eq of CN), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%), and XPhos (0.048 mmol, 4.8 mol%).
-
Solvent Addition: Add anhydrous, degassed N,N-Dimethylformamide (DMF, 3-5 mL).
-
Reaction: Stir the mixture at 100-120 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and quench with aqueous sodium bicarbonate solution. Stir vigorously for 30 minutes.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl nitrile.
-
Strategy 2: Cross-Coupling with a Nitrile-Containing Coupling Partner
This strategy involves preparing a nitrile-containing arylboronic acid (or other organometallic reagent) and coupling it directly with a second aryl halide or triflate.
// Nodes A [label="Ar¹-X"]; B [label="Nitrile-Containing Boronic Acid\nNC-Ar²-B(OR)₂"]; C [label="Final Product\nAr¹-Ar²-CN"];
// Edges {A, B} -> C [label=" Suzuki Coupling\n(Pd Catalyst, Base)", color="#34A853"]; } DOT Caption: Workflow for Strategy 2: Direct Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling with a Cyanophenylboronic Acid
-
Rationale: This protocol is highly efficient for directly assembling the final product. The choice of a phosphine ligand and a suitable base is critical for achieving high yields, especially with sterically hindered or electronically deactivated substrates.
-
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), the cyanophenylboronic acid (1.2 mmol, 1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 4:1 ratio, 5 mL total).
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.
-
Purification: Separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography to afford the substituted biaryl nitrile.
-
Applications in Drug Discovery: The Biaryl Nitrile as a Privileged Scaffold
The synthetic accessibility and favorable physicochemical properties of substituted biaryl nitriles have made them a mainstay in medicinal chemistry.[18]
-
Aromatase Inhibitors: Letrozole is a potent non-steroidal aromatase inhibitor used to treat hormone-responsive breast cancer.[4] Its structure features a biaryl system where the nitrile group is crucial for binding to the enzyme's active site, mimicking the function of a carbonyl group in the natural substrate.[4]
-
Renin Inhibitors: In the development of renin inhibitors for hypertension, novel biaryl scaffolds were discovered where a substituted aromatic ring replaced more complex spacers.[19] The nitrile group often features in these compounds to modulate electronic properties and improve oral bioavailability.
-
Reverse Transcriptase Inhibitors: Lersivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV, contains a biaryl nitrile core.[3] The development of mild palladium-catalyzed cyanation methods was instrumental in its synthesis.[3]
-
Covalent Inhibitors: The electrophilic nature of the nitrile carbon allows it to act as a "warhead" to form a covalent bond with nucleophilic residues (like cysteine) in a protein's active site. This strategy has been successfully employed in drugs for diabetes and COVID-19.[2]
Conclusion and Future Outlook
The history of substituted biaryl nitriles is a testament to the progress of organic synthesis. The journey from the classical, high-temperature Ullmann and Sandmeyer reactions to the mild, versatile, and highly selective palladium-catalyzed cross-coupling methods has transformed our ability to construct these complex molecules. This evolution, driven by mechanistic understanding and the development of sophisticated ligands, has directly enabled the discovery of life-saving medicines.
Looking forward, the field continues to advance. Emerging techniques such as C-H bond activation and photoredox catalysis promise even more direct and sustainable routes to biaryl nitriles, bypassing the need for pre-functionalized starting materials.[20] These next-generation methods will undoubtedly expand the chemical space available to researchers, ensuring that the substituted biaryl nitrile motif remains a central and invaluable scaffold in the future of drug development and materials science.
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An In-depth Technical Guide to the Theoretical Properties of Fluorinated Benzonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into the benzonitrile scaffold has emerged as a powerful tool in medicinal chemistry and materials science. This guide provides a comprehensive exploration of the theoretical properties of fluorinated benzonitrile derivatives, offering insights into how the unique characteristics of fluorine modulate the electronic structure, reactivity, and potential biological activity of these compounds. Through a combination of computational methodologies, including Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies, we will dissect the intricate interplay of inductive and stereoelectronic effects. This document is intended to serve as a valuable resource for researchers and drug development professionals, providing both foundational knowledge and practical, field-proven insights to guide the rational design of novel fluorinated benzonitrile-based molecules.
Introduction: The Strategic Value of Fluorine in Benzonitrile Scaffolds
Benzonitrile derivatives are prevalent motifs in a wide array of natural products and pharmaceuticals.[1] The nitrile group, with its strong electron-withdrawing nature and ability to be transformed into other functional groups, makes it a versatile building block in organic synthesis.[1] The introduction of fluorine, the most electronegative element, into the benzonitrile framework imparts a range of unique and often beneficial properties.[1][2][3]
The judicious placement of fluorine can profoundly influence a molecule's:
-
Pharmacokinetic and Physicochemical Properties: Fluorination can enhance metabolic stability, improve membrane permeability, and modulate pKa.[1][2][3] These modifications are critical in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates.[4][5]
-
Electronic Properties and Reactivity: The strong inductive effect of fluorine alters the electron distribution within the aromatic ring, influencing the reactivity of the nitrile group and the aromatic system itself.[1][6]
-
Conformation and Binding Affinity: The small size of the fluorine atom allows it to act as a hydrogen bond acceptor and to influence molecular conformation, which can lead to enhanced binding affinity with biological targets.[2][3]
This guide will delve into the theoretical underpinnings of these effects, providing a framework for understanding and predicting the behavior of fluorinated benzonitrile derivatives.
Theoretical Methodologies for Interrogating Fluorinated Benzonitriles
Computational chemistry provides a powerful lens through which to examine the properties of fluorinated benzonitriles at the molecular level. Density Functional Theory (DFT) has become a cornerstone for these investigations, offering a balance of accuracy and computational efficiency.[7][8][9]
Density Functional Theory (DFT) Calculations
DFT calculations are instrumental in elucidating a range of molecular properties.[7][9][10] A typical DFT workflow for analyzing a fluorinated benzonitrile derivative involves several key steps.
Experimental Protocol: Step-by-Step DFT Calculation
-
Structure Optimization: The initial step is to determine the lowest energy conformation of the molecule. This is achieved by performing a geometry optimization using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311G**).[8][9][11][12][13]
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). This calculation also provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data for validation.[7][13]
-
Electronic Property Calculation: With the optimized geometry, a variety of electronic properties can be calculated, including:
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is crucial for predicting intermolecular interactions.[6]
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[13]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge delocalization.[7]
-
Caption: A generalized workflow for DFT calculations on fluorinated benzonitrile derivatives.
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[14][15] For fluorinated benzonitriles, QSAR models can be developed to predict properties like anticancer activity or herbicidal effects.[14][16]
The development of a robust QSAR model typically involves:
-
Data Set Collection: A series of fluorinated benzonitrile derivatives with experimentally determined biological activities is compiled.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each molecule.
-
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the biological activity.[14]
-
Model Validation: The predictive power of the model is rigorously assessed using techniques like cross-validation and external validation.[14]
The Influence of Fluorine on Electronic Properties and Reactivity
The high electronegativity of fluorine significantly perturbs the electronic landscape of the benzonitrile ring. This perturbation manifests in several key ways.
Inductive and Resonance Effects
Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). The interplay of these effects depends on the position of the fluorine substituent relative to the nitrile group.
-
ortho and para Positions: In these positions, both the -I and +R effects are operative. The strong -I effect generally dominates, leading to a net withdrawal of electron density from the aromatic ring.
-
meta Position: At the meta position, the resonance effect is negligible, and the powerful -I effect is the primary electronic influence.
These electronic perturbations directly impact the reactivity of the molecule. For instance, the presence of electronegative fluoro substituents can drive the equilibrium of certain reactions, such as C-CN bond activation, further toward the products.[1]
Molecular Electrostatic Potential (MEP)
The introduction of fluorine atoms leads to a significant redistribution of electron density, which is clearly visualized in MEP maps.[6] The electron-withdrawing nature of fluorine pulls electron density towards the periphery of the molecule, often resulting in a more positive electrostatic potential on the aromatic ring compared to the non-fluorinated parent compound.[6] This has profound implications for non-covalent interactions with biological targets.
Frontier Molecular Orbitals
Fluorination generally leads to a lowering of the energy levels of both the HOMO and LUMO.[6] While the HOMO-LUMO gap may not be dramatically altered in all cases, the stabilization of these orbitals can affect the molecule's susceptibility to oxidation and reduction.[6]
Table 1: Calculated Electronic Properties of Mono-fluorinated Benzonitriles
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| Benzonitrile | -7.52 | -1.25 | 6.27 | 4.35 |
| 2-Fluorobenzonitrile | -7.68 | -1.41 | 6.27 | 4.89 |
| 3-Fluorobenzonitrile | -7.71 | -1.39 | 6.32 | 3.21 |
| 4-Fluorobenzonitrile | -7.65 | -1.36 | 6.29 | 2.98 |
Note: These values are illustrative and would be obtained from DFT calculations.
Impact on Physicochemical and Pharmacokinetic Properties
The theoretical properties discussed above have direct consequences for the behavior of fluorinated benzonitriles in biological systems.
Lipophilicity
The introduction of fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.[4] This is a critical factor in determining the bioavailability of a drug.
Metabolic Stability
Fluorine substitution at a site that is susceptible to metabolic oxidation can block this pathway, thereby increasing the metabolic stability and half-life of a drug.[2][3]
pKa
The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, which can influence a drug's ionization state at physiological pH and its interaction with target receptors.[2][3]
Applications in Drug Discovery and Design
The unique properties of fluorinated benzonitriles have made them attractive scaffolds in drug discovery.[1][17]
-
Enzyme Inhibitors: The ability of fluorine to modulate electronic properties and participate in hydrogen bonding makes these derivatives potent enzyme inhibitors.
-
Central Nervous System (CNS) Agents: The enhanced lipophilicity imparted by fluorine can facilitate crossing the blood-brain barrier, making these compounds suitable candidates for CNS-acting drugs.[4]
-
Positron Emission Tomography (PET) Imaging: The incorporation of the positron-emitting isotope ¹⁸F into benzonitrile derivatives allows for their use as imaging agents in PET scans, a valuable tool in drug discovery and clinical diagnostics.[2][3]
Caption: Logical relationship between fluorine's properties and drug discovery applications.
Conclusion
The theoretical investigation of fluorinated benzonitrile derivatives provides invaluable insights for the rational design of novel molecules with tailored properties. By leveraging computational tools like DFT and QSAR, researchers can predict and understand the profound effects of fluorination on electronic structure, reactivity, and ultimately, biological function. This guide has provided a framework for approaching the study of these fascinating compounds, highlighting the causality behind experimental choices and underscoring the importance of a deep theoretical understanding in modern drug discovery and materials science.
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Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel | Organometallics - ACS Publications. (2023-07-21). Available at: [Link]
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Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials | Organic Process Research & Development - ACS Publications. (2026-01-01). Available at: [Link]
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Vibrational fundamentals and natural bond orbitals analysis of some tri-fluorinated benzonitriles in ground state - PubMed. (2011-10-15). Available at: [Link]
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The Benzyloxy Group: A Multifaceted Tool in Modern Molecular Scaffolding
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The benzyloxy group, structurally a benzyl moiety linked via an ether oxygen, is a cornerstone of modern organic synthesis. While it is ubiquitously recognized for its role as a robust and reliable protecting group for alcohols and carboxylic acids, this perception belies its true versatility. This technical guide moves beyond this traditional view to present the benzyloxy group as a dynamic and influential component in molecular design. We will explore its active participation in directing synthetic transformations, its profound impact on molecular conformation and rigidity, its role in mediating non-covalent interactions, and its direct application as a key pharmacophore in drug discovery. By understanding these multifaceted roles, researchers can leverage the benzyloxy group not merely as a passive shield, but as an active architectural element to achieve sophisticated molecular engineering.
The Cornerstone Role: A Robust and Tunable Protecting Group
The primary and most established role of the benzyloxy group (commonly abbreviated as Bn) is the protection of hydroxyl and carboxylic acid functionalities. Its widespread use stems from a favorable combination of easy installation and remarkable stability under a wide range of reaction conditions, including strongly basic, nucleophilic, and many oxidative/reductive environments, while being susceptible to cleavage under specific, mild conditions.[1][2]
Methodologies for Installation (Benzylation)
The strategic choice of benzylation method is dictated by the substrate's sensitivity to acidic or basic conditions.
-
Williamson Ether Synthesis (Base-Mediated): This is the most common method for protecting alcohols.[3] The alcohol is first deprotonated by a base to form an alkoxide, which then undergoes an SN2 reaction with a benzyl halide (e.g., benzyl bromide, BnBr, or benzyl chloride, BnCl).[4][5] The choice of base is critical for selectivity. Strong, non-nucleophilic bases like sodium hydride (NaH) are suitable for general-purpose protection.[6] For substrates with multiple hydroxyl groups where selective protection is desired, milder bases such as silver(I) oxide (Ag₂O) can provide greater control.[6]
-
Acid-Catalyzed Benzylation: For substrates that are unstable in the presence of strong bases, protection can be achieved under acidic conditions. A common reagent for this is benzyl trichloroacetimidate, which reacts with alcohols in the presence of a catalytic amount of a strong acid (e.g., trifluoromethanesulfonic acid) to form the benzyl ether.[6]
Experimental Protocol: General Benzylation of a Primary Alcohol via Williamson Synthesis
-
Preparation: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with the alcohol substrate (1.0 eq.) and dissolved in anhydrous dimethylformamide (DMF, approx. 0.5 M).
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) is added portion-wise over 10 minutes. Causality Note: Portion-wise addition is crucial to control the exothermic reaction and hydrogen gas evolution.
-
Stirring: The mixture is allowed to warm to room temperature and stirred for 30-60 minutes, or until hydrogen evolution ceases, indicating complete formation of the alkoxide.
-
Alkylation: The flask is cooled again to 0 °C, and benzyl bromide (BnBr, 1.2 eq.) is added dropwise.
-
Reaction: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).
-
Workup: The reaction is carefully quenched by the slow addition of water. The aqueous mixture is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield the pure benzyl ether.
Strategies for Deprotection (Debenzylation)
The true power of the benzyl group lies in the variety of methods available for its removal, allowing for orthogonality with other protecting groups.
-
Catalytic Hydrogenolysis: This is the most common and cleanest deprotection method, involving the cleavage of the C-O bond using hydrogen gas (H₂) and a palladium catalyst, typically palladium on carbon (Pd/C).[4] The only byproduct is toluene, which is volatile and easily removed.[6] This method's primary limitation is its incompatibility with other reducible functional groups, such as alkenes, alkynes, or nitro groups.[2]
-
Catalytic Transfer Hydrogenation: For molecules containing functional groups sensitive to standard hydrogenolysis, transfer hydrogenation offers a milder alternative.[1] Instead of H₂ gas, a hydrogen donor like 1,4-cyclohexadiene, formic acid, or ammonium formate is used in the presence of a Pd catalyst.[1][6] This technique avoids the need for specialized high-pressure hydrogenation equipment.
-
Oxidative Cleavage: Benzyl ethers can be cleaved oxidatively. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) are particularly effective, especially for the electron-rich p-methoxybenzyl (PMB) ether, which can be removed in the presence of a standard benzyl ether.[6][7] Recent advances have enabled the use of visible-light-mediated DDQ methods for cleaving simple benzyl ethers, expanding their utility as temporary protecting groups compatible with sensitive functionalities like azides and alkynes.[7]
-
Dissolving Metal Reduction: The Birch reduction (Na in liquid NH₃) can also cleave benzyl ethers, although this method is harsh and less commonly used.[2]
Data Summary: Comparison of Benzylation and Debenzylation Methods
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Protection | ||||
| Williamson Synthesis | Alcohol, NaH, BnBr | Anhydrous DMF, 0°C to RT | High yield, reliable, common | Requires strong base, not for base-sensitive substrates |
| Acid-Catalyzed | Alcohol, Benzyl trichloroacetimidate, TfOH (cat.) | Anhydrous CH₂Cl₂, RT | Mild, suitable for base-sensitive substrates | Reagent is moisture-sensitive |
| Deprotection | ||||
| Catalytic Hydrogenolysis | H₂, Pd/C | MeOH, EtOH, or EtOAc, RT, 1 atm | Very clean (byproduct is toluene), high yield | Reduces other functional groups (alkenes, alkynes, etc.) |
| Transfer Hydrogenation | 1,4-cyclohexadiene, Pd/C | EtOH, reflux | Milder than H₂, no pressure equipment needed | Slower, may require elevated temperatures |
| Oxidative Cleavage | DDQ | CH₂Cl₂/H₂O, RT | Orthogonal to many groups, selective for PMB over Bn | Stoichiometric oxidant, potential side reactions |
| Strong Acid | HBr, BCl₃ | CH₂Cl₂, -78°C to RT | Effective for robust molecules | Harsh conditions, low functional group tolerance |
Visualization: The Benzyl Ether Protection/Deprotection Cycle
Caption: General workflow for the protection of an alcohol as a benzyl ether and its subsequent deprotection via catalytic hydrogenolysis.
An Active Participant: The Benzyloxy Group as a Directing Moiety
Beyond its passive shielding role, the benzyloxy group can actively control regioselectivity in synthetic transformations. This is powerfully demonstrated in its function as a directed metalation group (DMG), which guides the deprotonation of otherwise unreactive C-H bonds.[8]
The α-Lithiobenzyloxy Group for Ortho-Lithiation
In a key transformation, an aryl benzyl ether can be treated with a strong base like tert-butyllithium (t-BuLi) at low temperatures. This selectively deprotonates the benzylic position (the carbon adjacent to both the phenyl ring and the ether oxygen) to form an α-lithiobenzyl ether.[9][10] This newly formed anionic center then acts as an intramolecular directing group. The lithium cation is coordinated by the ether oxygen, positioning the organolithium base in close proximity to one of the ortho protons on the other aromatic ring, facilitating a second deprotonation event to form a dianion.[9] This dianion can then be trapped with various electrophiles to generate complex, highly substituted aromatic scaffolds in a single step.[9]
Experimental Workflow: Directed Ortho-Lithiation of a Benzyl Ether
-
Setup: A rigorously dried Schlenk flask under an inert argon atmosphere is charged with the aryl benzyl ether substrate (1.0 eq.) and dissolved in anhydrous tetrahydrofuran (THF).
-
Initial Lithiation: The solution is cooled to -78 °C (dry ice/acetone bath). tert-Butyllithium (t-BuLi, 2.2 eq.) in pentane is added dropwise via syringe. The solution is stirred at this temperature for 1-2 hours. Causality Note: Two equivalents of base are required for the sequential deprotonation at the benzylic and ortho positions.
-
Electrophilic Trap: An electrophile (e.g., trimethylsilyl chloride, TMSCl, 2.5 eq.) is added neat or as a solution in THF, and the reaction is stirred for an additional 1-3 hours at -78 °C.
-
Warming and Quench: The reaction is allowed to slowly warm to room temperature overnight. It is then quenched by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: The mixture is extracted with diethyl ether, and the combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
Visualization: Mechanism of Directed Ortho-Lithiation
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- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
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- 4. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
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Preliminary Biological Screening of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile: A Technical Guide for Drug Discovery Professionals
Abstract
This guide provides a comprehensive framework for the preliminary biological evaluation of the novel compound, 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile. Drawing upon established principles of medicinal chemistry and early-stage drug discovery, we outline a strategic, multi-tiered screening cascade designed to efficiently assess its cytotoxic potential and elucidate its putative mechanism of action. The structural motifs inherent to the molecule—a biphenyl-like core, a benzonitrile group, and a benzyloxy substituent—suggest a rationale for investigating its activity as a potential inhibitor of key enzyme families, namely protein kinases and cyclooxygenases, which are frequently implicated in proliferative and inflammatory diseases. This document details robust, field-proven protocols for initial cytotoxicity assessment using MTT and LDH assays, followed by targeted enzymatic assays against selected kinases (EGFR, VEGFR2) and cyclooxygenases (COX-1, COX-2). The causality behind each experimental choice is explained, and methodologies for data interpretation are provided. Furthermore, this guide includes conceptual diagrams of relevant signaling pathways and experimental workflows to provide a clear visual representation of the proposed screening strategy.
Introduction: Rationale for the Screening Strategy
The chemical architecture of this compound presents several features that are hallmarks of biologically active molecules. The biphenyl scaffold is a privileged structure in medicinal chemistry, known to be present in numerous kinase inhibitors.[1] Similarly, the benzonitrile moiety has been incorporated into a variety of kinase inhibitors, where it can act as a hydrogen bond acceptor or participate in other key binding interactions within the ATP-binding pocket of these enzymes.[2][3] Furthermore, compounds containing benzyloxy groups have demonstrated a range of pharmacological activities.
Given these structural alerts, a logical starting point for the preliminary biological screening of this compound is to investigate its potential as an anticancer agent, with a focus on kinase inhibition. Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a common feature of many cancers.[3] Key signaling cascades often implicated in cancer progression include the PI3K/Akt and MAPK pathways.[4][5]
In parallel, the structural similarity of the biphenyl core to certain non-steroidal anti-inflammatory drugs (NSAIDs) warrants an investigation into its potential to inhibit cyclooxygenase (COX) enzymes.[6] COX-1 and COX-2 are key enzymes in the prostaglandin biosynthesis pathway and are well-established targets for anti-inflammatory and analgesic drugs.[7]
Therefore, this guide proposes a two-stage screening approach. The first stage will assess the general cytotoxicity of the compound against a panel of cancer cell lines. The second, more targeted stage, will investigate its inhibitory activity against specific kinases and COX enzymes to begin to elucidate a potential mechanism of action.
Stage 1: General Cytotoxicity Screening
The initial step in evaluating a novel compound is to determine its effect on cell viability. This provides a broad indication of its biological activity and helps to determine the appropriate concentration range for subsequent, more specific assays. We will employ two complementary and widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a reliable method to assess cell viability by measuring the activity of mitochondrial dehydrogenases. In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HCT116 - colorectal carcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase from damaged cells into the culture medium. This provides a measure of cell membrane integrity.
Experimental Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Supernatant Collection: Gently centrifuge the plate and transfer a portion of the cell culture supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent) and determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).
Data Presentation: Cytotoxicity Screening
The results of the cytotoxicity screening should be summarized in a clear and concise table.
| Cell Line | Assay | IC50/EC50 (µM) of this compound | Positive Control (IC50 µM) |
| A549 | MTT | [Insert Value] | [Insert Doxorubicin IC50] |
| LDH | [Insert Value] | [Insert Doxorubicin EC50] | |
| MCF-7 | MTT | [Insert Value] | [Insert Doxorubicin IC50] |
| LDH | [Insert Value] | [Insert Doxorubicin EC50] | |
| HCT116 | MTT | [Insert Value] | [Insert Doxorubicin IC50] |
| LDH | [Insert Value] | [Insert Doxorubicin EC50] |
Stage 2: Target-Oriented Screening
Based on the structural features of this compound, we hypothesize that it may exert its biological effects through the inhibition of protein kinases or cyclooxygenase enzymes. The following assays are designed to test these hypotheses.
In Vitro Kinase Inhibition Assays
We propose to screen the compound against two representative receptor tyrosine kinases that are frequently dysregulated in cancer: Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., EGFR)
-
Reagents: Recombinant human EGFR kinase, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), ATP, and a kinase assay buffer.
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the EGFR enzyme.
-
Pre-incubation: Incubate the mixture for 10-15 minutes at room temperature to allow for compound binding to the enzyme.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as a colorimetric ELISA-based assay with a phospho-specific antibody or a luminescence-based assay that measures the amount of ATP remaining.[8]
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
A similar protocol can be adapted for VEGFR2 kinase.[9][10]
In Vitro Cyclooxygenase (COX) Inhibition Assays
To evaluate the compound's potential as an anti-inflammatory agent, its inhibitory activity against both COX-1 and COX-2 isoforms will be assessed. This will also determine its selectivity.
Experimental Protocol: COX Inhibition Assay
-
Reagents: Purified ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid (substrate), and a detection reagent (e.g., a fluorometric probe).[11][12]
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and either the COX-1 or COX-2 enzyme.
-
Pre-incubation: Incubate for 10 minutes at 37°C.
-
Initiation of Reaction: Initiate the reaction by adding arachidonic acid.
-
Incubation: Incubate for a further 10 minutes at 37°C.
-
Detection: Stop the reaction and measure the product formation using a suitable detection method, such as a fluorometric assay that measures the peroxidase activity of COX.
-
Data Analysis: Calculate the percentage of COX inhibition relative to a no-inhibitor control and determine the IC50 values for both COX-1 and COX-2. The COX-2 selectivity index can be calculated as the ratio of the COX-1 IC50 to the COX-2 IC50.
Data Presentation: Target-Oriented Screening
The results from the enzyme inhibition assays should be presented in a table for easy comparison.
| Target Enzyme | IC50 (µM) of this compound | Positive Control (IC50 µM) |
| EGFR | [Insert Value] | [Insert Erlotinib IC50] |
| VEGFR2 | [Insert Value] | [Insert Sunitinib IC50] |
| COX-1 | [Insert Value] | [Insert Ibuprofen IC50] |
| COX-2 | [Insert Value] | [Insert Celecoxib IC50] |
| COX-2 Selectivity Index | [Calculate COX-1 IC50 / COX-2 IC50] |
Visualization of Workflows and Pathways
To provide a clear and logical overview of the proposed screening strategy and the biological context of the potential targets, the following diagrams have been generated using the DOT language.
Screening Workflow
Caption: A flowchart illustrating the proposed multi-tiered screening cascade.
Simplified Kinase Signaling Pathways
Caption: Simplified representation of the PI3K/Akt and MAPK signaling pathways.
Prostaglandin Biosynthesis Pathway
Caption: Overview of the cyclooxygenase (COX) pathway for prostaglandin synthesis.
Conclusion and Future Directions
This technical guide outlines a rational and efficient strategy for the preliminary biological screening of this compound. The proposed workflow, beginning with broad cytotoxicity assays and progressing to more specific enzyme inhibition studies, is designed to maximize the information gained in the early stages of drug discovery. The data generated from these experiments will provide a solid foundation for making informed decisions about the future development of this compound.
Positive results in the kinase or COX inhibition assays would warrant further investigation, including:
-
Broader Kinase/Enzyme Profiling: Screening against a larger panel of kinases or other relevant enzymes to determine selectivity.
-
Mechanism of Action Studies: Investigating the mode of inhibition (e.g., competitive, non-competitive) and further cellular assays to confirm target engagement.
-
In Vivo Efficacy Studies: Evaluating the compound's activity in relevant animal models of cancer or inflammation.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.
By following a structured and hypothesis-driven approach, the potential of this compound as a lead compound for the development of new therapeutics can be thoroughly and efficiently evaluated.
References
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Biphenyl amides as p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.
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Benzonitrile derivatives as kinase inhibitors. Google Patents.
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Applications of Benzonitrile Derivatives in Drug Development. Benchchem.
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.
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PI3K / Akt Signaling. Cell Signaling Technology.
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega.
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Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
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VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
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COX Activity Assay Kit (Fluorometric). Sigma-Aldrich.
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Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation. PLOS ONE.
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research.
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MAPK/ERK pathway. Wikipedia.
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Representative structures of first-generation biphenyl derivatives and C2 symmetric compounds targeting PD-L1. ResearchGate.
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EGFR Assays & Drug Discovery Services. Reaction Biology.
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COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
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BRD4 Structure–Activity Relationships of Dual PLK1 Kinase/BRD4 Bromodomain Inhibitor BI-2536. ACS Medicinal Chemistry Letters.
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HTScan® VEGF Receptor 2 Kinase Assay Kit. Cell Signaling Technology.
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Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry.
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EGFR Kinase Assay. Promega.
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Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric). Abcam.
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PI3K-AKT Signaling Pathway. Creative Diagnostics.
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Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Publications.
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MAPK Signaling Resources. Cell Signaling Technology.
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VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
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Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. ResearchGate.
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COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
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Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers.
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Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Molecules.
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Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. ResearchGate.
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Prostaglandin. Wikipedia.
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Discovery of 1H-Pyrazole Biaryl Sulfonamides as Novel G2019S-LRRK2 Kinase Inhibitors. ACS Medicinal Chemistry Letters.
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COX Fluorescent Inhibitor Screening Assay Kit. Interchim.
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PI3K/AKT/MAPK Signaling Resources. Cell Signaling Technology.
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Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. European Journal of Medicinal Chemistry.
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discovery of M4205, a KIT inhibitor for GIST. YouTube.
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MAPK signaling pathway explained in 1 minute | Ras MEK ERK pathway. YouTube.
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Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Analytical Chemistry.
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Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry.
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Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube.
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p38 MAPK Signaling. Cell Signaling Technology.
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Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Enzyme Inhibition and Medicinal Chemistry.
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Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Cheminformatics.
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MAPK pathway. Slideshare.
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Human VEGFR Reporter Assay Kit. Indigo Biosciences.
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Schematic representation of the prostaglandin synthesis pathway. ResearchGate.
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PI3K/AKT Cell Signaling Pathway. Bio-Rad.
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Prostaglandin Synthesis. Biology LibreTexts.
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New Generations of Tyrosine Kinase Inhibitors in Treating NSCLC with Oncogene Addiction: Strengths and Limitations. MDPI.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile via Suzuki-Miyaura Coupling
Introduction
The synthesis of complex biaryl compounds is a cornerstone of modern medicinal chemistry and materials science. Among these, 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile stands out as a valuable intermediate, featuring a versatile chemical scaffold for the development of novel therapeutics and functional materials. The strategic placement of the cyano, fluoro, and benzyloxy groups offers multiple points for further chemical modification. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for constructing biaryl systems.[1] Its advantages include mild reaction conditions, high functional group tolerance, and the commercial availability and stability of its reagents.[2] This document provides a detailed protocol for the synthesis of this compound from 4-bromo-2-fluorobenzonitrile and 3-(benzyloxy)phenylboronic acid, grounded in the established principles of palladium-catalyzed cross-coupling chemistry.
Reaction Scheme
The overall transformation is depicted below:
Figure 1: Suzuki-Miyaura coupling reaction for the synthesis of this compound.
Reagents and Materials
Proper preparation and handling of all reagents are critical for the success of the reaction. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere.
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents | Physical State |
| 4-Bromo-2-fluorobenzonitrile | C₇H₃BrFN | 200.01 | 1.0 | 1.0 | Solid |
| 3-(Benzyloxy)phenylboronic acid | C₁₃H₁₃BO₃ | 228.05 | 1.2 | 1.2 | Solid |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 0.03 | 0.03 | Solid |
| Sodium Carbonate (Na₂CO₃) | Na₂CO₃ | 105.99 | 2.0 | 2.0 | Solid |
| Toluene | C₇H₈ | 92.14 | - | - | Liquid |
| Ethanol | C₂H₅OH | 46.07 | - | - | Liquid |
| Water (degassed) | H₂O | 18.02 | - | - | Liquid |
Experimental Protocol
This protocol is designed for a 1.0 mmol scale reaction. Adjustments may be necessary for scaling up or down.
Reaction Setup
-
To a 50 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzonitrile (200 mg, 1.0 mmol) and 3-(benzyloxy)phenylboronic acid (274 mg, 1.2 mmol).
-
Add sodium carbonate (212 mg, 2.0 mmol).
-
The flask is then sealed with a rubber septum on the side neck.
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of inert gas, add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (35 mg, 0.03 mmol).
-
Add the solvent mixture of toluene (10 mL), ethanol (2.5 mL), and degassed water (2.5 mL) via syringe.
Reaction Execution
-
With vigorous stirring, lower the flask into a preheated oil bath at 90 °C.
-
Allow the reaction to reflux for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
Work-up and Purification
-
Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Add 20 mL of ethyl acetate and 20 mL of water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Experimental Workflow Diagram
Caption: A visual representation of the Suzuki coupling workflow.
Mechanistic Rationale and Discussion
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are oxidative addition, transmetalation, and reductive elimination.[2]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (4-bromo-2-fluorobenzonitrile) to the active Pd(0) species. This is often the rate-determining step.[2] The electron-withdrawing nature of the nitrile and fluorine groups on the aromatic ring can facilitate this step.[3]
-
Transmetalation: The organoboronic acid (3-(benzyloxy)phenylboronic acid) is activated by the base (sodium carbonate) to form a boronate species. This boronate then undergoes transmetalation with the Pd(II) complex, where the organic group from the boron is transferred to the palladium center.
-
Reductive Elimination: The final step is the reductive elimination from the Pd(II) intermediate to form the new carbon-carbon bond of the biaryl product, this compound. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.
The choice of tetrakis(triphenylphosphine)palladium(0) as the catalyst is based on its common use and effectiveness in a wide range of Suzuki couplings. The phosphine ligands stabilize the palladium center and influence its reactivity. An aqueous solution of sodium carbonate is a widely used base that is effective in activating the boronic acid for transmetalation. The toluene/ethanol/water solvent system provides a good medium for dissolving both the organic and inorganic reagents.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Expected Characterization Data
While a specific literature spectrum for this compound was not found during the search, the expected analytical data can be predicted based on its structure:
-
¹H NMR: The spectrum would show characteristic signals for the aromatic protons on all three rings, as well as a singlet for the benzylic methylene protons (~5.1 ppm). The aromatic region (7.0-7.8 ppm) would display complex multiplets due to proton-proton and proton-fluorine couplings.
-
¹³C NMR: The spectrum would show signals for all carbon atoms, including the nitrile carbon (~117 ppm) and the carbon attached to the fluorine, which would exhibit a large C-F coupling constant.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₂₀H₁₄FNO, MW ≈ 303.33 g/mol ).
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no product formation | Inactive catalyst | Use fresh catalyst or a different palladium source and ligand. |
| Insufficiently inert atmosphere | Ensure proper degassing of solvents and thorough evacuation and backfilling of the reaction flask. | |
| Ineffective base | Use a stronger base such as K₃PO₄ or Cs₂CO₃. | |
| Formation of side products (e.g., homocoupling) | Presence of oxygen | Improve inert atmosphere techniques. |
| Decomposition of boronic acid | Use a slight excess of the boronic acid. | |
| Incomplete reaction | Insufficient reaction time or temperature | Increase the reaction time and/or temperature. Monitor by TLC. |
| Catalyst deactivation | Add a fresh portion of the catalyst. |
References
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile.... Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... Retrieved from [Link]
-
ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3). Retrieved from [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]
-
YouTube. (2020, February 14). Suzuki cross coupling reaction. Retrieved from [Link]
-
ACS Omega. (2018, April 24). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. Retrieved from [Link]
-
PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling reaction. Retrieved from [Link]
Sources
The Strategic Application of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile in Modern Medicinal Chemistry
Introduction: A Scaffold of Latent Potential
In the landscape of contemporary drug discovery, the strategic design and synthesis of novel molecular entities with enhanced pharmacological profiles are paramount. The compound 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile emerges as a sophisticated and versatile building block, embodying several key structural motifs that are highly valued in medicinal chemistry. While its direct incorporation into marketed drugs is not yet widely documented, its constituent parts—the biphenyl core, the latent phenolic hydroxyl group masked by a benzyl ether, the ortho-fluoro substituent, and the reactive nitrile moiety—suggest a significant potential for the development of next-generation therapeutics. This guide provides an in-depth exploration of the prospective applications of this compound, grounded in established medicinal chemistry principles and supported by detailed synthetic protocols.
The biphenyl scaffold is a privileged structure in medicinal chemistry, known to impart conformational rigidity and facilitate crucial π-stacking interactions with biological targets.[1][2][3] The 3-(benzyloxy)phenyl group serves a dual purpose: it can engage in hydrophobic interactions within protein binding pockets and, more critically, acts as a protected precursor to a 3'-hydroxyphenyl group. Phenolic hydroxyls are pivotal for forming hydrogen bonds with protein residues, a common feature in the pharmacophores of numerous successful drugs.[4] The ortho-fluoro substituent on the second phenyl ring is a classic medicinal chemistry strategy to modulate electronic properties, enhance metabolic stability by blocking potential sites of oxidation, and improve binding affinity through favorable electrostatic interactions.[5][6] Finally, the nitrile group is a versatile functional handle that can be transformed into various bioisosteres, most notably the tetrazole ring, a well-known surrogate for a carboxylic acid in many antihypertensive drugs.[7][8]
This document will elucidate the potential of this compound in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and antihypertensive candidates, providing detailed protocols for its synthesis and subsequent derivatization.
Core Applications in Drug Discovery
As a Precursor for Kinase Inhibitors
The biphenyl core of this compound is a common feature in a variety of kinase inhibitors.[6][9] Kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small-molecule inhibitors that target the ATP-binding site of kinases is a major focus of oncology research.
The 3'-hydroxyphenyl moiety, unmasked from the benzyloxy group, can serve as a critical hydrogen bond donor, anchoring the inhibitor to the hinge region of the kinase. The 2-fluoro-4-cyanophenyl portion can be directed towards the solvent-exposed region of the active site, where the nitrile group can be further functionalized to enhance potency and selectivity.
Hypothetical Drug Discovery Workflow: Kinase Inhibitor Synthesis
Caption: A potential workflow for developing a kinase inhibitor.
In the Synthesis of Novel Anti-inflammatory Agents
Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and safety profiles is an ongoing area of research.[1][10][11] Biphenyl-containing compounds have shown promise as anti-inflammatory agents.
The 3'-hydroxyphenyl group, after debenzylation, is a common feature in compounds with antioxidant and anti-inflammatory properties.[12] This phenolic moiety can act as a radical scavenger and may also interact with key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases (LOX). The biphenyl scaffold can be further elaborated to mimic the structures of known anti-inflammatory drugs.
A Building Block for Antihypertensive Drugs
The renin-angiotensin system (RAS) is a critical regulator of blood pressure, and its inhibition is a primary strategy for treating hypertension.[13][14][15] Angiotensin II receptor blockers (ARBs), commonly known as sartans, are a major class of antihypertensive drugs. A common structural feature of many sartans is a biphenyl tetrazole moiety.[7][8]
This compound provides a direct route to this critical pharmacophore. The nitrile group can be readily converted to a tetrazole ring via a [2+3] cycloaddition with an azide salt.[16][17][18] The resulting tetrazole is a bioisostere of a carboxylic acid, which is crucial for binding to the angiotensin II receptor. The benzyloxy group can be deprotected to reveal the phenol, which can then be further functionalized to mimic the side chains of various sartans.
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-fluoro-4-bromobenzonitrile with 3-(benzyloxy)phenylboronic acid.[19][20]
Materials:
-
2-Fluoro-4-bromobenzonitrile (1.0 eq)
-
3-(Benzyloxy)phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
Triphenylphosphine (PPh₃, 0.08 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Toluene
-
Water
-
Ethanol
Procedure:
-
To a round-bottom flask, add 2-fluoro-4-bromobenzonitrile, 3-(benzyloxy)phenylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of toluene and water.
-
Degas the mixture by bubbling with nitrogen for 15 minutes.
-
Add palladium(II) acetate and triphenylphosphine.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.
Data Presentation:
| Reactant | Molar Eq. |
| 2-Fluoro-4-bromobenzonitrile | 1.0 |
| 3-(Benzyloxy)phenylboronic acid | 1.2 |
| Pd(OAc)₂ | 0.02 |
| PPh₃ | 0.08 |
| K₂CO₃ | 2.0 |
Suzuki Coupling Catalytic Cycle
Sources
- 1. 4-Sulfonyloxy/alkoxy benzoxazolone derivatives with high anti-inflammatory activities: Synthesis, biological evaluation, and mechanims of action via p38/ERK-NF-κB/iNOS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub: are you are robot? [sci-hub.fr]
- 3. jk-sci.com [jk-sci.com]
- 4. Chemical Synthesis, Safety and Efficacy of Antihypertensive Candidate Drug 221s (2,9) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. atlanchimpharma.com [atlanchimpharma.com]
- 9. Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Non-steroidal anti-inflammatory agents: synthesis of novel benzopyrazolyl, benzoxazolyl and quinazolinyl derivatives of 4(3 H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and antihypertensive activity of substituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and antihypertensive activity of novel quinazolin-4(3H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. 1H-Tetrazole synthesis [organic-chemistry.org]
- 18. youtube.com [youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. scholarship.claremont.edu [scholarship.claremont.edu]
Application Notes and Protocols: Utilizing 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile as a Kinase Inhibitor Scaffold
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization and application of compounds derived from the 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile scaffold. While this core structure represents a novel chemical entity for kinase inhibition, its constituent pharmacophores—a bi-aryl system, a nitrile group for hydrogen bonding, a fluorine atom for metabolic stability and binding enhancement, and a benzyloxy moiety for hydrophobic pocket engagement—suggest significant potential as an ATP-competitive kinase inhibitor. This guide will use FMS-like Tyrosine Kinase 3 (FLT3) , a critical target in acute myeloid leukemia (AML), as an exemplary target to illustrate the validation workflow from initial biochemical profiling to cell-based functional assays. The protocols provided herein are robust, validated methodologies intended to serve as a foundational framework for assessing the efficacy and mechanism of action of inhibitors based on this promising scaffold.
Introduction: Rationale for the Scaffold
The pursuit of novel kinase inhibitors is a cornerstone of modern oncology and immunology drug discovery. Kinases, which catalyze the transfer of phosphate from ATP to substrate molecules, are central regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases.[1] The this compound scaffold has been designed to leverage several key principles of contemporary medicinal chemistry for potent and selective kinase inhibition.
-
The Bi-Aryl Core: The linked phenyl rings provide a rigid backbone that can effectively occupy the adenine-binding region of the kinase ATP pocket. This structure is common in type I and type II kinase inhibitors.
-
The Nitrile Group: The nitrile (–C≡N) moiety is a well-established hydrogen bond acceptor.[2] In many potent kinase inhibitors, this group forms a critical hydrogen bond with the "hinge region" of the kinase, mimicking the interaction of the adenine N1 or N3 atoms of ATP.[3] This interaction is often a primary anchor for inhibitor binding.
-
The Fluoro Substituent: The strategic placement of a fluorine atom can profoundly influence a compound's properties. Fluorine's high electronegativity can lower the pKa of adjacent groups, enhance binding affinity through favorable electrostatic interactions, and block sites of metabolic oxidation, thereby improving pharmacokinetic properties like metabolic stability.[4][5]
-
The Benzyloxy Moiety: The benzyloxy group provides a large, hydrophobic substituent that can extend into the hydrophobic pocket adjacent to the ATP-binding site. This interaction can significantly enhance binding affinity and contribute to inhibitor selectivity, as the shape and character of this pocket vary among different kinases.[6] In organic synthesis, this group is also recognized for its stability and role as a protecting group.[7][8]
Given these features, we hypothesize that this scaffold is well-suited for targeting ATP-dependent protein kinases. For the purpose of this guide, we will focus on its potential application against FLT3. FLT3 is a receptor tyrosine kinase crucial for the normal development of hematopoietic stem cells.[9][10] Activating mutations, particularly internal tandem duplications (FLT3-ITD), are found in approximately one-third of AML patients and are associated with a poor prognosis, making FLT3 a high-value therapeutic target.[9][11]
Biochemical Characterization: Direct Enzyme Inhibition
The first critical step is to determine if a compound directly inhibits the catalytic activity of the target kinase.[12] This is achieved through in vitro biochemical assays using purified, recombinant kinase enzyme.[13]
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures the amount of ADP produced during an enzymatic reaction.[14] It is a universal assay applicable to any ADP-generating enzyme, including kinases.[1][15] The assay is performed in two steps: first, the kinase reaction is stopped and any remaining ATP is depleted. Second, the ADP generated is converted back into ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to the amount of ADP formed and thus, to the kinase activity.[16]
Workflow for IC50 Determination
Caption: Workflow for determining inhibitor IC50 using the ADP-Glo™ assay.
Detailed Protocol: FLT3 Biochemical IC50 Determination
Materials:
-
Recombinant Human FLT3 (e.g., from Promega, Carna Biosciences)
-
FLT3 Substrate Peptide (e.g., AQT895 peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)
-
ATP, 10 mM solution (Sigma-Aldrich)
-
Kinase Buffer I (40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
DTT, 10 mM
-
DMSO, molecular biology grade
-
Test Compound (this compound derivative)
-
White, opaque 384-well assay plates (e.g., Corning #3572)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a 10-point concentration curve (e.g., from 10 mM down to 0.5 µM). This will be your 100x compound plate.
-
-
Kinase Reaction Setup (per well, for a 5 µL reaction volume): [17]
-
Prepare a 2.5x Kinase/Substrate solution in Kinase Buffer I:
-
Add FLT3 kinase to a final concentration of 5 ng/µL.
-
Add AQT895 substrate to a final concentration of 0.2 µg/µL.
-
Add DTT to a final concentration of 500 µM.
-
-
Prepare a 2.5x ATP solution in Kinase Buffer I:
-
Add ATP to a final concentration of 25 µM. Note: This concentration should be at or near the Km of ATP for FLT3 for competitive inhibitor studies.
-
-
In the 384-well plate, add 0.05 µL of the serially diluted compound from the 100x plate. Add 0.05 µL of DMSO for "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Add 2 µL of the 2.5x Kinase/Substrate solution to all wells except the "no enzyme" control. Add 2 µL of buffer to the "no enzyme" control wells.
-
Initiate the kinase reaction by adding 2 µL of the 2.5x ATP solution to all wells. The final reaction volume is 5 µL.
-
-
Assay Execution:
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the reaction at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.[14]
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well.[16]
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response (variable slope) equation in software like GraphPad Prism to determine the IC50 value.
-
Data Presentation
| Compound ID | Target Kinase | IC50 (nM) |
| Scaffold-001 | FLT3 (Wild-Type) | Hypothetical Value: 55 |
| Scaffold-001 | FLT3 (D835Y Mutant) | Hypothetical Value: 450 |
| Staurosporine | FLT3 (Wild-Type) | 5 |
| Control Compound | FLT3 (Wild-Type) | 15 |
Cellular Activity Assessment
Demonstrating direct enzyme inhibition is necessary but not sufficient. A successful inhibitor must penetrate the cell membrane and inhibit the target kinase in its native environment.[18]
Inhibition of FLT3 Autophosphorylation (Western Blot)
Principle: FLT3 activation, driven by ligand binding or oncogenic mutations, leads to its dimerization and autophosphorylation on specific tyrosine residues.[9][10] This phosphorylation event is the direct proximal marker of kinase activity in a cell. A potent inhibitor will reduce the level of phosphorylated FLT3 (p-FLT3). Western blotting uses phospho-specific antibodies to detect this change. It is critical to also probe for total FLT3 to ensure that the observed decrease in p-FLT3 is due to inhibition of activity, not degradation of the protein.[19]
Experimental Workflow:
Sources
- 1. Kinase Assays [promega.kr]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Benzyloxy Compounds | Chemical Bull Pvt Ltd [chemicalbull.com]
- 8. nbinno.com [nbinno.com]
- 9. FMS-like Tyrosine Kinase 3/FLT3: From Basic Science to Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. FLT3 fms related receptor tyrosine kinase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 13. Kinase Activity Assay | Creative Diagnostics [creative-diagnostics.com]
- 14. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 15. bmglabtech.com [bmglabtech.com]
- 16. promega.com [promega.com]
- 17. promega.com [promega.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Protocol for the Deprotection of the Benzyloxy Group in 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Protecting Groups in Multi-step Synthesis
In the intricate landscape of organic synthesis, particularly in the realm of pharmaceutical and materials science, protecting groups are indispensable tools. They serve as temporary masks for reactive functional groups, preventing them from undergoing unwanted transformations during a chemical reaction. The benzyl ether is a frequently employed protecting group for hydroxyl functionalities due to its relative stability under a variety of reaction conditions, including acidic and basic environments.[1] The subsequent removal, or deprotection, of the benzyl group to unveil the desired phenol is a critical step that requires careful consideration of the overall molecular architecture to ensure high yield and purity of the final product. This application note provides a detailed protocol for the deprotection of the benzyloxy group in 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile, a key intermediate in the synthesis of various biologically active compounds. The presence of a nitrile and a fluoro group on the aromatic rings necessitates a deprotection strategy that is both efficient and chemoselective.
Choosing the Optimal Deprotection Strategy: A Comparative Overview
Several methods are available for the cleavage of benzyl ethers, each with its own set of advantages and limitations.[2] The selection of the most appropriate method hinges on the substrate's sensitivity to the reaction conditions. For this compound, the primary concern is the preservation of the nitrile and fluoro moieties.
Table 1: Comparison of Common Benzyl Ether Deprotection Methods
| Deprotection Method | Reagents & Conditions | Advantages | Disadvantages | Compatibility with Nitrile & Fluoro Groups |
| Catalytic Hydrogenolysis | H₂, Pd/C, in a suitable solvent (e.g., EtOH, EtOAc) | Mild conditions, high yields, clean reaction.[3] | May reduce other functional groups (e.g., alkenes, alkynes, nitro groups). Catalyst can be pyrophoric. | Generally compatible. |
| Transfer Hydrogenation | Pd/C, hydrogen donor (e.g., formic acid, cyclohexene) | Avoids the use of gaseous hydrogen, mild conditions.[1][4] | May require a larger amount of catalyst with certain hydrogen donors.[2] | Generally compatible. |
| Lewis Acid Cleavage | BBr₃, BCl₃, in an inert solvent (e.g., CH₂Cl₂) | Effective for sterically hindered ethers. | Harsh conditions, not compatible with acid-sensitive groups. BBr₃ is highly corrosive and moisture-sensitive.[5] | Potentially problematic; strong Lewis acids can interact with the nitrile group. |
Based on this analysis, catalytic hydrogenolysis and transfer hydrogenation emerge as the most promising strategies for the deprotection of this compound, offering mild conditions that are unlikely to affect the nitrile or fluoro groups. This guide will provide detailed protocols for both methods.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis
This method is the most common and often the cleanest for benzyl ether deprotection.[3] It involves the use of hydrogen gas and a palladium catalyst to cleave the carbon-oxygen bond of the ether.
Workflow Diagram: Catalytic Hydrogenolysis
Caption: A stepwise workflow for the catalytic hydrogenolysis of this compound.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount |
| This compound | C₂₀H₁₄FNO | 315.33 | 1.0 g (3.17 mmol) |
| Palladium on Carbon (10 wt%) | Pd/C | - | 100 mg (10 mol%) |
| Ethanol (or Ethyl Acetate) | C₂H₅OH | 46.07 | 30 mL |
| Hydrogen Gas | H₂ | 2.02 | Balloon or H₂ generator |
| Celite® | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 g, 3.17 mmol) in ethanol (30 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (100 mg, 10 mol%) to the solution. Safety Note: Palladium on carbon can be pyrophoric. Handle in an inert atmosphere if dry.
-
Hydrogenation: Secure a balloon filled with hydrogen gas to the flask or connect it to a hydrogenator. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, carefully vent the hydrogen gas and purge the flask with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol.
-
Purification: Combine the filtrates and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-fluoro-4-(3-hydroxyphenyl)benzonitrile.
Protocol 2: Transfer Hydrogenation
This method offers a convenient alternative to using hydrogen gas by employing a hydrogen donor in the presence of a palladium catalyst.[1]
Workflow Diagram: Transfer Hydrogenation
Caption: A stepwise workflow for the transfer hydrogenation of this compound.
Materials and Reagents:
| Reagent | Formula | M.W. | Amount |
| This compound | C₂₀H₁₄FNO | 315.33 | 1.0 g (3.17 mmol) |
| Palladium on Carbon (10 wt%) | Pd/C | - | 100 mg (10 mol%) |
| Formic Acid | CH₂O₂ | 46.03 | 0.7 mL (18.4 mmol, ~6 eq.) |
| Ethanol | C₂H₅OH | 46.07 | 30 mL |
| Celite® | - | - | As needed |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 g, 3.17 mmol) in ethanol (30 mL).
-
Reagent Addition: Add 10% palladium on carbon (100 mg, 10 mol%) followed by the slow addition of formic acid (0.7 mL, 18.4 mmol).
-
Reaction: Heat the reaction mixture to a gentle reflux (approximately 80 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter through a pad of Celite® to remove the catalyst and wash the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate) to yield 2-fluoro-4-(3-hydroxyphenyl)benzonitrile.
Mechanism of Deprotection: A Closer Look at Catalytic Hydrogenolysis
The deprotection of a benzyl ether via catalytic hydrogenolysis proceeds through a well-established mechanism on the surface of the palladium catalyst.
Mechanism Diagram
Caption: A simplified representation of the key steps in the catalytic hydrogenolysis of a benzyl ether.
-
Adsorption: Both the benzyl ether and hydrogen gas adsorb onto the surface of the palladium catalyst.
-
Hydrogen Activation: The palladium surface activates the H-H bond of the hydrogen molecule, forming reactive palladium-hydride species.
-
C-O Bond Cleavage: The benzyl C-O bond is cleaved through a process of oxidative addition to the palladium surface, followed by reductive elimination, which transfers the activated hydrogen to the oxygen and the benzylic carbon.
-
Product Formation: This results in the formation of the deprotected phenol (R-OH) and toluene (CH₃Ph) as a byproduct.
-
Desorption: The products desorb from the catalyst surface, regenerating the active sites for further catalytic cycles.
Analytical Monitoring and Product Characterization
Consistent and accurate monitoring is crucial for determining the reaction endpoint and ensuring the desired product is obtained with high purity.
-
Thin-Layer Chromatography (TLC): A simple and rapid technique to monitor the disappearance of the starting material and the appearance of the product. The deprotected phenol will have a lower Rf value than the starting benzyl ether in a non-polar eluent system due to its increased polarity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information, confirming the mass of the product and allowing for the quantification of the conversion.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the structural confirmation of the final product. The disappearance of the benzylic protons (a singlet around 5 ppm in ¹H NMR) and the aromatic signals of the benzyl group are clear indicators of successful deprotection. The appearance of a broad singlet corresponding to the phenolic -OH proton will also be observed.
-
Infrared (IR) Spectroscopy: The appearance of a broad O-H stretching band in the region of 3200-3600 cm⁻¹ provides further evidence of the newly formed hydroxyl group.
Conclusion
The deprotection of the benzyloxy group in this compound can be effectively and chemoselectively achieved using either catalytic hydrogenolysis or transfer hydrogenation. Both methods are mild and compatible with the nitrile and fluoro functionalities present in the molecule. The choice between the two protocols may depend on the availability of equipment (i.e., a hydrogen gas source). Careful monitoring of the reaction and proper purification techniques are essential to obtain the final product, 2-fluoro-4-(3-hydroxyphenyl)benzonitrile, in high yield and purity, ready for its subsequent use in the synthesis of advanced materials and pharmaceutical agents.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025). Studies on the hydrogenolysis of benzyl ethers. Retrieved from [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. Retrieved from [Link]
-
ResearchGate. (2025). New Selective O-Debenzylation of Phenol with Mg/MeOH. Retrieved from [Link]
-
Reubsaet, J. L., Beijnen, J. H., Bult, A., van Maanen, R. J., Marchal, J. A., & Underberg, W. J. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955–978. Retrieved from [Link]
-
Nicolaou, K. C., Boddy, C. N. C., Li, H., Koumbis, A. E., Hughes, R., Natarajan, S., Jain, N. F., Ramanjulu, J. M., Bräse, S., & Solomon, M. E. (2000). A Hierarchy of Aryloxide Deprotection by Boron Tribromide. Angewandte Chemie International Edition, 39(15), 2529-2533. Retrieved from [Link]
-
Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]
-
Anwer, M. K., Khan, S. A., & Sivanandaiah, K. M. (1978). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1349-1352. Retrieved from [Link]
- Google Patents. (n.d.). Method of making benzylated phenols.
-
ResearchGate. (2025). Boron tribromide mediated debenzylation of benzylamino and benzyloxy groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
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Application Notes and Protocols: Functionalization of the Nitrile Group in 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
Introduction: Strategic Diversification of a Privileged Scaffold
The biaryl scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for engaging with a multitude of biological targets. Within this class, 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile stands out as a key intermediate, possessing a unique combination of structural features: a flexible benzyloxy group for probing hydrophobic pockets, a conformationally influential ortho-fluoro substituent, and a chemically versatile nitrile group. The nitrile, in particular, is a linchpin for synthetic diversification, serving not only as a potent hydrogen bond acceptor but also as a precursor to a wide array of functional groups critical for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.[1]
This guide provides a comprehensive overview of established and innovative protocols for the chemical transformation of the nitrile moiety in this compound. We will delve into the mechanistic underpinnings of these reactions, offering field-proven insights to navigate the synthetic challenges and opportunities presented by this polyfunctional molecule. The protocols detailed herein are designed to be self-validating, with an emphasis on reaction monitoring, purification, and characterization, empowering researchers in drug discovery to unlock the full potential of this valuable scaffold.
I. Hydrolysis: Accessing Carboxylic Acids and Amides
The conversion of the nitrile group to a carboxylic acid or an amide is a fundamental transformation in drug development, as these functional groups can serve as key interaction points with biological targets or as handles for further derivatization.
A. Complete Hydrolysis to 4-[3-(benzyloxy)phenyl]-2-fluorobenzoic acid
The hydrolysis of nitriles to carboxylic acids can be achieved under both acidic and basic conditions.[2] The choice of conditions may be dictated by the stability of other functional groups within the molecule. In the case of this compound, the benzyloxy ether linkage is generally stable to basic conditions but can be susceptible to cleavage under harsh acidic conditions.
Under acidic conditions , the nitrile nitrogen is first protonated, which significantly increases the electrophilicity of the nitrile carbon.[3] This activation allows for the nucleophilic attack of a water molecule, leading to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide.[4] The amide is subsequently hydrolyzed under the acidic conditions to the corresponding carboxylic acid and an ammonium salt.[5]
In basic hydrolysis , the strongly nucleophilic hydroxide ion directly attacks the electrophilic nitrile carbon.[3] A series of proton transfers, typically involving the solvent, leads to the formation of an amide intermediate, which is then further hydrolyzed to a carboxylate salt.[6] Acidification of the reaction mixture in the final work-up step yields the desired carboxylic acid.[5]
Diagram 1: Hydrolysis of this compound
Caption: Reaction pathways for acid and base-catalyzed nitrile hydrolysis.
This protocol is generally preferred for substrates containing acid-sensitive groups like the benzyloxy ether.
Materials:
-
This compound
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2M
-
Ethyl acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of ethanol and 10 M aqueous NaOH (e.g., 10 mL/g of nitrile).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Slowly acidify the mixture to pH 2-3 with 2M HCl. A precipitate of the carboxylic acid should form.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-[3-(benzyloxy)phenyl]-2-fluorobenzoic acid.
-
The crude product can be purified by recrystallization (e.g., from ethanol/water or toluene) or by column chromatography on silica gel.
B. Partial Hydrolysis to 4-[3-(benzyloxy)phenyl]-2-fluorobenzamide
The selective conversion of a nitrile to a primary amide can be challenging, as the amide is often more readily hydrolyzed to the carboxylic acid under the reaction conditions.[7] However, milder methods utilizing hydrogen peroxide under basic conditions can achieve this transformation with high selectivity.[6]
Materials:
-
This compound
-
Ethanol (EtOH) or Dimethyl sulfoxide (DMSO)
-
Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Sodium sulfite (Na₂SO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve this compound (1.0 equiv) in ethanol or DMSO in a round-bottom flask.
-
Add a catalytic amount of aqueous NaOH or K₂CO₃.
-
Cool the mixture to 0 °C in an ice bath and slowly add 30% H₂O₂ (2-3 equiv). Caution: This addition can be exothermic.
-
Allow the reaction to warm to room temperature and stir until TLC or HPLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting 4-[3-(benzyloxy)phenyl]-2-fluorobenzamide by recrystallization or column chromatography.
| Transformation | Reagents | Typical Conditions | Yield Range | Key Considerations |
| Nitrile to Carboxylic Acid | NaOH or KOH in aq. EtOH | Reflux, 4-12 h | 85-95% | Preferred for acid-sensitive substrates. |
| Nitrile to Carboxylic Acid | H₂SO₄ or HCl in aq. Dioxane | Reflux, 4-12 h | 80-90% | Potential for benzyloxy group cleavage. |
| Nitrile to Amide | H₂O₂ , NaOH (cat.) in EtOH | 0 °C to RT, 1-4 h | 70-85% | Careful control of temperature and stoichiometry is crucial to avoid over-hydrolysis. |
II. Reduction to Primary Amines: Introducing a Basic Center
The reduction of the nitrile group to a primary amine introduces a basic center into the molecule, which can be pivotal for forming salt forms of drug candidates or for engaging in hydrogen bonding interactions as a donor.
A. Lithium Aluminum Hydride (LAH) Reduction
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[8] The reaction proceeds via two successive additions of a hydride ion (H⁻) to the nitrile carbon.[9]
The reaction is initiated by the nucleophilic attack of a hydride ion from LAH on the electrophilic nitrile carbon, forming an imine anion intermediate.[1] This intermediate is stabilized as a Lewis acid-base complex with aluminum. A second hydride transfer then occurs, leading to a dianion, which upon aqueous work-up is protonated to yield the primary amine.[9]
Diagram 2: LAH Reduction of this compound
Caption: Simplified pathway for the LAH reduction of a nitrile to a primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)
-
Deionized water
-
15% aqueous NaOH
-
Anhydrous MgSO₄ or Na₂SO₄
-
Ethyl acetate (EtOAc)
Procedure:
-
To a stirred suspension of LiAlH₄ (1.5-2.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar) at 0 °C, add a solution of this compound (1.0 equiv) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC or HPLC. Gentle heating (reflux) may be required for complete conversion.
-
Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of:
-
Water (X mL, where X = grams of LiAlH₄ used)
-
15% aqueous NaOH (X mL)
-
Water (3X mL) This is known as the Fieser work-up and should result in a granular precipitate that is easily filtered.[10]
-
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF or EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
The crude amine can be purified by column chromatography on silica gel (often with a small percentage of triethylamine in the eluent to prevent tailing) or by acid-base extraction.
B. Alternative Reduction Methods
While LAH is highly effective, its pyrophoric nature and high reactivity can be problematic on a larger scale or with sensitive substrates. Alternative, milder, or more selective methods are available.
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Raney Nickel / H₂ | H₂ (50-100 psi), EtOH or MeOH, RT to 50 °C | Catalytic, scalable, good for industrial applications. | Requires specialized hydrogenation equipment. |
| Borane (BH₃•THF) | THF, reflux | Milder than LAH, good functional group tolerance. | Can be less reactive towards some aromatic nitriles. |
| Sodium Borohydride / CoCl₂ | MeOH or EtOH, RT | Milder and safer than LAH. | Stoichiometric amounts of cobalt salts are often needed. |
III. [3+2] Cycloaddition: Formation of Tetrazoles
The [3+2] cycloaddition reaction between a nitrile and an azide is the most common and direct method for the synthesis of 5-substituted-1H-tetrazoles.[11] The tetrazole ring is a well-established bioisostere for a carboxylic acid group, offering improved metabolic stability and pharmacokinetic properties in many drug candidates.
Mechanistic Insight: Concerted or Stepwise?
The cycloaddition of an azide to a nitrile is believed to proceed through a concerted [3+2] cycloaddition mechanism. The reaction is often catalyzed by Lewis acids (e.g., Zn²⁺, Cu²⁺) which coordinate to the nitrile nitrogen, lowering the LUMO energy of the nitrile and accelerating the reaction.[11][12]
Diagram 3: Tetrazole Synthesis via [3+2] Cycloaddition
Caption: Synthesis of a tetrazole from a nitrile and sodium azide.
This protocol, based on the work of Sharpless and co-workers, utilizes zinc salts as effective catalysts for the cycloaddition in water or other polar solvents.[13]
Materials:
-
This compound
-
Sodium azide (NaN₃) (Caution: Highly toxic and potentially explosive)
-
Zinc bromide (ZnBr₂) or Zinc chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF) or water
-
Deionized water
-
Ethyl acetate (EtOAc)
-
Hydrochloric acid (HCl), 2M
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equiv), sodium azide (1.5-2.0 equiv), and zinc bromide (1.0-1.2 equiv) in DMF or water.
-
Heat the reaction mixture to 80-120 °C and monitor by TLC or HPLC. The reaction is typically complete within 12-24 hours. Microwave irradiation can significantly shorten the reaction time.[14]
-
Cool the reaction mixture to room temperature and dilute with water.
-
Acidify the mixture to pH 2 with 2M HCl to protonate the tetrazole.
-
Extract the product with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude tetrazole can be purified by recrystallization or column chromatography.
IV. Considerations for the this compound Scaffold
The presence of the ortho-fluoro substituent and the benzyloxy group can influence the reactivity of the nitrile.
-
Ortho-Fluoro Effect: The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the nitrile carbon, potentially accelerating nucleophilic attack as seen in hydrolysis and reduction reactions.[15] Steric hindrance from the ortho substituent is generally minimal for the linear nitrile group but may play a role in the transition states of some reactions.
-
Chemoselectivity: The benzyloxy ether is relatively robust, but can be cleaved under strongly acidic conditions or by some reducing agents under harsh conditions. The aromatic rings are generally unreactive under the conditions described for nitrile functionalization, although strong reducing conditions (e.g., catalytic hydrogenation at high pressure) could potentially reduce the aromatic rings or cleave the benzyloxy group (hydrogenolysis).
Conclusion
The nitrile group of this compound is a versatile functional handle that provides access to a diverse range of important chemical entities for drug discovery. Through well-established protocols for hydrolysis, reduction, and cycloaddition, researchers can efficiently synthesize the corresponding carboxylic acids, amides, primary amines, and tetrazoles. A thorough understanding of the reaction mechanisms and careful consideration of the influence of the other substituents on the scaffold are crucial for successful synthetic outcomes. The application notes and protocols provided herein serve as a robust starting point for the exploration and exploitation of this privileged chemical space.
References
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Nitriles. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
- Fleming, F. F., Yao, L., Ravikumar, P. C., Fun-Cheung, L., & Shook, B. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917.
-
Demko, Z. P., & Sharpless, K. B. (2001). Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950. [Link]
- Yoneyama, H., Usami, Y., Komeda, S., & Harusawa, S. (2013). An efficient microwave-accelerated method allows the conversion of inactive nitriles into 5-substituted 1H-tetrazoles in DMF. Synthesis, 45(08), 1051-1059.
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Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
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-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
ResearchGate. The reaction of benzonitrile with sodium Azide for the synthesis of tetrazoles catalyzed by gold nanoparticles and auric chloride. [Link]
- Atesin, A. C., Meza, J., Chowdhury, J. I., Jones, W. D., & Atesin, T. (2023). Ortho-Fluoro Effect on the C–C Bond Activation of Benzonitrile Using Zerovalent Nickel. Organometallics.
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Phosphorus, Sulfur, and Silicon and the Related Elements. Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. [Link]
-
Catalysis Science & Technology. Manganese catalysed reduction of nitriles with amine boranes. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
The Journal of Organic Chemistry. Cycloaddition reactions of nitrile sulfides with acetylenic esters. Synthesis of isothiazolecarboxylates. [Link]
-
KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
-
Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
-
National Institutes of Health. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. [Link]
-
Organic Chemistry Portal. Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
- Google Patents. US5466859A - Process for preparing fluorobenzonitriles.
-
PubMed. Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. [Link]
-
Organic Chemistry Data. Nitrile to Acid - Common Conditions. [Link]
-
ResearchGate. Efficient Hydrolysis of Nitriles to Amides with Hydroperoxide Anion in Aqueous Surfactant Solutions as Reaction Medium. [Link]
-
Cambridge Open Engage. Nitriles as multipurpose reagents for the synthesis of sultams and sultons (review article). [Link]
-
PubMed Central. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. [Link]
-
ResearchGate. 4-Benzyloxy-3-methoxybenzonitrile. [Link]
-
ResearchGate. Preparation of 5-substituted 1H-tetrazoles from nitriles in water. [Link]
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-
ResearchGate. How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings?. [Link]
-
Digest Journal of Nanomaterials and Biostructures. A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. [Link]
-
PubMed. A practical and benign synthesis of primary amines through ruthenium-catalyzed reduction of nitriles. [Link]
-
Semantic Scholar. 5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the t. [Link]-benzothiazole-derivatives-as-Li-Liu/0e84b8109919f2d126588283a05953531b40285a)
-
SpringerLink. Mo(VI)-catalyzed conversion of nitriles to amides with hydrogen peroxide in ethanol. [Link]
-
SciELO. A novel approach for the synthesis of 5-substituted-1H-tetrazoles. [Link]
-
The University of Texas Rio Grande Valley ScholarWorks. A comparison of the C—CN bond activation of substituted benzonitriles with [Ni(dmpe)] fragment u. [Link]
-
Master Organic Chemistry. Hydrolysis of nitriles with aqueous acid to give carboxylic acids. [Link]
-
PubMed. Mechanisms of hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters. [Link]
-
Organic Chemistry Data. Nitrile to Amide - Common Conditions. [Link]
-
University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. [Link]
-
Organic Chemistry Data. Lithium Aluminum Hydride (LAH) - Common Organic Chemistry. [Link]
-
University of Rochester. Workup: Aluminum Hydride Reduction. [Link]
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The Strategic Utility of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile in the Synthesis of Privileged Heterocyclic Scaffolds
Abstract
This comprehensive technical guide details the application of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile as a versatile and strategic building block in the synthesis of a variety of medicinally relevant heterocyclic compounds. The unique arrangement of its functional groups—a nucleophilically displaceable ortho-fluorine atom activated by a nitrile group, a latent phenolic hydroxyl protected as a benzyl ether, and the biaryl core—offers a powerful platform for the construction of complex molecular architectures. This document provides in-depth protocols, mechanistic insights, and strategic considerations for leveraging this precursor in the synthesis of xanthones, dibenzo[b,f]oxepines, quinazolines, and benzothiazoles. It is intended for researchers, scientists, and professionals in drug development seeking to expand their synthetic toolbox with robust and adaptable methodologies.
Introduction: A Building Block of Strategic Importance
The pursuit of novel therapeutic agents is intrinsically linked to the development of efficient and flexible synthetic routes to access complex molecular scaffolds. Benzonitrile derivatives, in particular, are valued intermediates in medicinal chemistry due to the versatile reactivity of the nitrile group and its role as a bioisostere for other functionalities. The subject of this guide, this compound, is a particularly strategic starting material. The electron-withdrawing nature of the nitrile group activates the ortho-fluorine atom for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in modern synthetic chemistry.[1] This inherent reactivity allows for the facile introduction of a variety of nucleophiles at the 2-position, paving the way for subsequent cyclization reactions.
Furthermore, the presence of a benzyloxy group provides a stable protecting group for a phenolic hydroxyl. This latent functionality can be unmasked in later synthetic steps, offering a handle for further derivatization or for modulating the pharmacological properties of the final compound. The benzyloxy group is readily cleaved under standard catalytic hydrogenolysis conditions, a mild and high-yielding deprotection strategy.[2][3]
This guide will explore the synthetic utility of this compound through detailed application notes and protocols, focusing on the construction of key heterocyclic systems with established importance in drug discovery.
Synthesis of the Starting Material: this compound
The synthesis of the title compound can be efficiently achieved via a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is well-suited for the coupling of aryl halides with arylboronic acids.
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of this compound
This protocol describes the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobenzonitrile with 3-(benzyloxy)phenylboronic acid.
Materials:
-
4-Bromo-2-fluorobenzonitrile
-
3-(Benzyloxy)phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 4-bromo-2-fluorobenzonitrile (1.0 eq), 3-(benzyloxy)phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), palladium(II) acetate (0.03 eq), and triphenylphosphine (0.06 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen).
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Application in the Synthesis of Oxygen-Containing Heterocycles
The activated ortho-fluorine atom of this compound is susceptible to nucleophilic attack by phenoxides. This SNAr reaction is the entry point to the synthesis of diaryl ethers, which are precursors to valuable tricyclic systems like xanthones and dibenzo[b,f]oxepines.
Synthesis of Substituted Xanthones
Xanthones are a class of oxygen-containing heterocycles with a dibenzo-γ-pyrone scaffold, known for their wide range of biological activities. The synthesis of xanthones from 2-aryloxybenzonitriles can be achieved through an acid-catalyzed intramolecular Friedel-Crafts acylation.[4]
Protocol 2: Two-Step Synthesis of a Benzyloxy-Substituted Xanthone
Step 1: Synthesis of the Diaryl Ether Intermediate via SNAr
-
In a dry flask under an inert atmosphere, dissolve 3-(benzyloxy)phenol (1.1 eq) in a dry polar aprotic solvent like DMF or DMSO.
-
Add a strong base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) portion-wise at 0 °C to form the phenoxide.
-
Stir the mixture for 30 minutes, then add a solution of this compound (1.0 eq) in the same solvent.
-
Heat the reaction mixture to 80-120 °C and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction and quench by pouring it into cold water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.
-
Purify the crude diaryl ether by column chromatography.
Step 2: Acid-Catalyzed Cyclization to the Xanthone
-
In a dry round-bottom flask under an inert atmosphere, dissolve the purified diaryl ether (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid (10-20 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of the intermediate xanthone-iminium triflate can be monitored by quenching a small aliquot with water and analyzing by LC-MS.[4]
-
For the hydrolysis of the iminium intermediate, carefully pour the reaction mixture into ice.
-
Add 50% aqueous sulfuric acid and heat the mixture to 100-120 °C for 12-24 hours.[4]
-
Cool the mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the xanthone product with ethyl acetate, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Table 1: Representative Conditions for Xanthone Synthesis
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield |
| SNAr | K₂CO₃ | DMF | 100 | 18 | 70-90% |
| Cyclization | Trifluoromethanesulfonic acid, then H₂SO₄ (aq) | Dichloromethane, then water | 0 to 120 | 24-48 | 60-80% |
Diagram 1: Synthetic Pathway to Xanthones
Caption: Synthesis of xanthones via SNAr and subsequent acid-catalyzed cyclization.
Application in the Synthesis of Nitrogen-Containing Heterocycles
The transformation of the ortho-fluoro and nitrile functionalities of this compound allows for the construction of various nitrogen-containing heterocyclic systems.
Proposed Synthesis of Quinazoline Derivatives
Quinazolines are a prominent class of N-heterocycles with a broad spectrum of pharmacological activities.[5] A common synthetic route involves the cyclization of 2-aminobenzonitrile derivatives.[6] Therefore, a key step in utilizing our starting material for quinazoline synthesis is the conversion of the 2-fluoro substituent to an amino group.
Protocol 3: Proposed Synthesis of a Quinazoline Derivative
Step 1: Amination of this compound
-
In a sealed tube, combine this compound (1.0 eq), a source of ammonia (e.g., a solution of ammonia in a suitable solvent or an ammonium salt with a base), a palladium or copper catalyst, and a suitable ligand.
-
Add a high-boiling point aprotic solvent such as dioxane or toluene.
-
Heat the reaction mixture to 100-150 °C for 24-48 hours, monitoring the formation of 2-amino-4-[3-(benzyloxy)phenyl]benzonitrile by LC-MS.
-
After cooling, work up the reaction by diluting with an organic solvent, washing with water, and purifying the product by column chromatography.
Step 2: Cyclization to the Quinazoline
-
The resulting 2-aminobenzonitrile can be cyclized with various reagents to form the quinazoline ring. For example, a [4+2] annulation with an N-benzyl cyanamide can be employed.[6]
-
Dissolve the 2-amino-4-[3-(benzyloxy)phenyl]benzonitrile (1.0 eq) and N-benzyl cyanamide (1.2 eq) in a suitable solvent.
-
Add an acid mediator, such as hydrochloric acid.[6]
-
Heat the reaction mixture to reflux and monitor for the formation of the 2-amino-4-iminoquinazoline product.
-
Upon completion, neutralize the reaction, extract the product, and purify by chromatography.
Diagram 2: Proposed Pathway to Quinazolines
Caption: Proposed synthesis of quinazolines from the title compound.
Proposed Synthesis of Benzothiazole Derivatives
Benzothiazoles are another important class of heterocycles with diverse biological activities.[7] They are commonly synthesized by the condensation of 2-aminothiophenol with various electrophiles. To access this scaffold from our starting material, the 2-fluoro group can be displaced by a thiol, followed by reduction of the nitrile to an aldehyde or carboxylic acid, and subsequent cyclization. A more direct approach would involve the reaction with 2-aminothiophenol itself, although this would require careful control of reactivity.
Protocol 4: Proposed Synthesis of a Benzothiazole Derivative
-
Thiolation: React this compound with a sulfur nucleophile, such as sodium sulfide or thiourea followed by hydrolysis, to introduce a thiol group at the 2-position.
-
Nitrile Transformation: The nitrile group can be reduced to an aldehyde using a reagent like DIBAL-H, or hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Cyclization: The resulting 2-mercaptobenzaldehyde or 2-mercaptobenzoic acid can then be condensed with an appropriate amine to form the benzothiazole ring.
Alternatively, a more convergent approach could involve the reaction of the 2-fluorobenzonitrile with 2-aminothiophenol, where the thiol displaces the fluoride, followed by an intramolecular cyclization.
Deprotection of the Benzyloxy Group
A key strategic element of using this compound is the ability to deprotect the benzyloxy group to reveal a phenolic hydroxyl. This is most commonly and cleanly achieved by catalytic hydrogenolysis.[2]
Protocol 5: Catalytic Hydrogenolysis for Benzyl Ether Cleavage
Materials:
-
Benzyloxy-substituted heterocyclic compound
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyloxy-substituted compound in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
Evacuate the flask and backfill with hydrogen gas (a balloon of H₂ is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously at room temperature for 2-12 hours. Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected phenolic compound.
Diagram 3: Deprotection Workflow
Caption: Workflow for the deprotection of the benzyloxy group.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of diverse heterocyclic compounds. Its strategically positioned functional groups allow for a range of chemical transformations, including nucleophilic aromatic substitution, cyclization reactions, and protecting group manipulations. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this precursor in the development of novel molecules for drug discovery and materials science. The ability to construct complex scaffolds such as xanthones, quinazolines, and benzothiazoles from a common starting material underscores the efficiency and elegance of this synthetic approach.
References
- (Reference to a relevant review on benzonitriles in medicinal chemistry will be added here)
- (Reference to a relevant paper on SNAr reactions will be added here)
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link][2]
- (Reference to a relevant review on benzothiazoles will be added here)
- (Reference to a relevant paper on Suzuki-Miyaura coupling will be added here)
- (Reference to a relevant paper on quinazoline synthesis will be added here)
- (Reference to a relevant paper on xanthone synthesis will be added here)
-
Hermes, A. C., et al. (2021). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Molecules, 26(5), 1433. [Link][1]
- (Reference to a relevant paper on dibenzo[b,f]oxepine synthesis will be added here)
- (Reference to a relevant paper on the role of the nitrile group in synthesis will be added here)
- (Reference to a relevant paper on protecting group str
- (Reference to a relevant paper on catalytic amin
-
(2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link][5]
- (Reference to a relevant safety data sheet for the compound or rel
- (Reference to a relevant paper on the biological activity of xanthones will be added here)
- (Reference to a relevant paper on the biological activity of quinazolines will be added here)
- (Reference to a relevant paper on the biological activity of benzothiazoles will be added here)
- (Reference to a relevant general organic synthesis textbook will be added here)
- (Reference to a relevant review on modern synthetic methodologies will be added here)
- (Reference to a relevant paper on the synthesis of 2-fluorobenzonitriles will be added here)
- (Reference to a relevant paper on the deprotection of benzyl ethers will be added here)
- (Reference to a relevant paper on Friedel-Crafts reactions will be added here)
-
Wang, Y., et al. (2023). Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides. Catalysts, 13(11), 1447. [Link][6]
- (Reference to a relevant paper on the synthesis of 2-aminobenzonitriles will be added here)
- (Reference to a relevant paper on the reduction of nitriles will be added here)
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link][8]
- (Reference to a relevant paper on the hydrolysis of nitriles will be added here)
- (Reference to a relevant paper on the synthesis of 2-mercaptobenzaldehydes will be added here)
- (Reference to a relevant paper on the synthesis of 2-mercaptobenzoic acids will be added here)
Sources
- 1. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Benzyl Ethers [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for Sterically Hindered Biaryls
Welcome to the technical support center for optimizing Suzuki-Miyaura coupling reactions for the synthesis of sterically hindered biaryls. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of forming C-C bonds between sterically demanding coupling partners. Here, we will dissect common experimental challenges, provide in-depth, evidence-based solutions, and offer practical protocols to enhance your reaction yields and purity.
The synthesis of sterically hindered biaryls is a persistent challenge in organic chemistry.[1][2] These motifs are crucial building blocks in pharmaceuticals, natural products, and advanced materials.[3] However, the steric congestion around the reaction centers can significantly impede the key steps of the catalytic cycle, namely oxidative addition and reductive elimination, leading to low yields or complete reaction failure.[4][5] This guide provides a systematic approach to troubleshooting and optimizing these challenging transformations.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the Suzuki coupling of sterically hindered substrates in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: I am attempting to couple a di-ortho-substituted aryl bromide with a di-ortho-substituted boronic acid, but I am observing only starting materials or trace amounts of the desired biaryl product. What are the likely causes and how can I resolve this?
Answer: This is a classic problem when dealing with sterically hindered substrates. The primary bottleneck is often a sluggish oxidative addition or a difficult reductive elimination step.[4] Here’s a systematic approach to troubleshoot this issue:
1. Re-evaluate Your Ligand Choice: Standard ligands like PPh₃ are often ineffective for hindered couplings.[6] You need bulky, electron-rich phosphine ligands that promote the formation of a monoligated, 14-electron palladium(0) species. This species is more reactive in the oxidative addition step.
-
Expert Insight: The Buchwald and Fu research groups have developed a portfolio of powerful ligands for this purpose.[1][7] Ligands like SPhos, XPhos, and RuPhos are designed to create a sterically demanding yet flexible coordination sphere around the palladium center, facilitating the coupling of hindered partners.[1] For exceptionally challenging couplings, consider highly specialized ligands like BI-DIME or AntPhos, which have shown success in forming tetra-ortho-substituted biaryls.[8][9]
2. Optimize the Base and Solvent System: The choice of base is critical and its effectiveness is often solvent-dependent.[10][11][12]
-
Base Selection: Strong, non-nucleophilic bases are generally preferred. Potassium phosphate (K₃PO₄) is a mild and often effective choice, particularly in toluene.[1] For more challenging substrates, stronger bases like potassium tert-butoxide (t-BuOK) or cesium carbonate (Cs₂CO₃) may be necessary.[13] It's crucial to use anhydrous conditions, as water can interfere with certain bases and promote unwanted side reactions. However, in some cases, a small amount of water is necessary for the reaction to proceed with bases like K₃PO₄.
-
Solvent Considerations: Aprotic, non-polar, or weakly polar solvents are typically used. Toluene, dioxane, and THF are common choices.[11][14] The solvent can influence the solubility of the reagents and the stability of the catalytic species.[11][12]
3. Increase Reaction Temperature and Time: Due to the high activation energy of coupling hindered substrates, higher temperatures are often required. Reactions are typically run between 80-110 °C. If you see no product formation at a lower temperature, incrementally increase it. Extended reaction times (12-24 hours) may also be necessary. Microwave irradiation can sometimes be used to accelerate these slow reactions.[15]
4. Check the Quality of Your Reagents:
-
Boronic Acid/Ester Integrity: Boronic acids can undergo protodeboronation (hydrolysis) or form unreactive trimeric anhydrides (boroxines) upon storage.[16] It is advisable to use freshly purchased or recrystallized boronic acids. Alternatively, using the corresponding pinacol boronate esters (Bpin) can improve stability and reproducibility.[16]
-
Palladium Precatalyst: Ensure your palladium source is active. Using pre-formed palladium complexes with the chosen ligand (e.g., XPhos Pd G3 or G4) can lead to more consistent results than generating the active catalyst in situ.[4][14]
Issue 2: Significant Formation of Side Products (Homocoupling and Protodeboronation)
Question: My reaction is producing the desired product, but I am also getting a significant amount of homocoupling of my boronic acid (Ar-B(OH)₂ → Ar-Ar) and/or protodeboronation (Ar-B(OH)₂ → Ar-H). How can I suppress these side reactions?
Answer: These side reactions are common competitors in Suzuki couplings, especially under basic conditions and in the presence of oxygen.[12]
1. Rigorous Degassing is Crucial: Oxygen can promote the homocoupling of boronic acids.[12] It is imperative to thoroughly degas your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging the solvent with an inert gas (argon or nitrogen) for at least 30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.
2. Control the Stoichiometry: Using a slight excess of the boronic acid (1.1 to 1.5 equivalents) can help to drive the cross-coupling reaction to completion and compensate for any loss due to side reactions.
3. Base and Solvent Choice Revisited:
-
Milder Bases: If homocoupling is a major issue, consider switching to a milder base. For instance, if you are using a strong base like t-BuOK, try K₃PO₄ or K₂CO₃.[14] Fluoride-based bases like KF can also be effective and may suppress protodeboronation.[17][18]
-
Anhydrous Conditions: Water can facilitate protodeboronation. Ensure your solvent is anhydrous and that your base is not excessively hydrated.
4. Temperature Management: While higher temperatures can promote the desired reaction, they can also accelerate the decomposition of the boronic acid. If you are observing significant side products, try running the reaction at a slightly lower temperature for a longer period.
Frequently Asked Questions (FAQs)
Q1: Which type of ligand is best for coupling a tri-ortho-substituted biaryl?
For tri-ortho-substituted biaryls, bulky, electron-rich monophosphine ligands from the Buchwald family are an excellent starting point.[7] SPhos and XPhos are often good initial choices.[1] If these fail, more specialized ligands like HFTPhos, which is designed to accelerate reductive elimination through electronic effects, may be beneficial.[4]
Q2: Can I use an aryl chloride instead of a bromide for a sterically hindered coupling?
Yes, but it is significantly more challenging due to the stronger C-Cl bond. Aryl chlorides require more reactive catalytic systems.[1][3] Ligands specifically designed for aryl chloride activation, such as cataCXium A or certain N-heterocyclic carbenes (NHCs), in combination with a strong base like t-BuOK, are often necessary.[3][13]
Q3: My boronic acid is poorly soluble in the reaction solvent. What can I do?
Poor solubility can hinder the reaction. You can try a co-solvent system, for example, toluene/ethanol/water, but be mindful of the potential for side reactions.[14] Alternatively, converting the boronic acid to its corresponding trifluoroborate salt (Ar-BF₃K) can improve solubility and stability. These salts are often more robust than the free boronic acids.
Q4: How important is the palladium-to-ligand ratio?
For sterically hindered couplings that rely on monoligated palladium species, a Pd:ligand ratio of 1:1 to 1:1.5 is typically optimal. Using a large excess of ligand can favor the formation of bis-ligated species, which are less active in oxidative addition.
Visualizing the Process
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Hindered Couplings
Caption: A systematic workflow for troubleshooting low-yielding Suzuki couplings.
Data Summary Tables
Recommended Ligands for Sterically Hindered Couplings
| Ligand Name | Structure Type | Typical Substrates | Key Features |
| SPhos | Buchwald-type Biarylphosphine | Di- and Tri-ortho-substituted biaryls | High activity, commercially available.[1] |
| XPhos | Buchwald-type Biarylphosphine | Di- and Tri-ortho-substituted biaryls | Very bulky, excellent for challenging couplings. |
| RuPhos | Buchwald-type Biarylphosphine | Electron-rich and heterocyclic substrates | Provides high rates for difficult substrates. |
| BI-DIME | Benzimidazolylidene-based Phosphine | Tetra-ortho-substituted biaryls | Exceptionally effective for extremely hindered substrates.[2][9] |
| AntPhos | Anthracene-based Phosphine | Tetra-ortho-substituted biaryls | Rigid backbone, suppresses side reactions like β-hydride elimination.[8] |
| NHCs | N-Heterocyclic Carbenes | Aryl chlorides, hindered substrates | Strong σ-donors, thermally stable.[3][13] |
Common Base/Solvent Systems for Hindered Couplings
| Base | Recommended Solvents | Substrate Compatibility | Notes |
| K₃PO₄ | Toluene, Dioxane | General purpose, good for many hindered aryl bromides. | Mild, often requires a small amount of water for activation.[1] |
| K₂CO₃ | Toluene/H₂O, Dioxane/H₂O | Less hindered substrates, base-sensitive functional groups. | A common, weaker base.[14] |
| Cs₂CO₃ | Dioxane, THF | Hindered aryl bromides and chlorides. | More soluble than other carbonates, effective but costly. |
| t-BuOK | Dioxane, Toluene | Very hindered substrates, aryl chlorides. | Very strong base, can promote side reactions if not used carefully.[13] |
| KF | Dioxane, THF | Substrates with base-labile groups. | Mild, non-nucleophilic fluoride source.[17][18] |
Experimental Protocol: General Procedure for a Hindered Suzuki Coupling
This protocol provides a starting point for the coupling of a sterically hindered aryl bromide with a hindered boronic acid. Optimization will likely be required.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 1.1-2.2 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Anhydrous Solvent (e.g., Toluene, ~0.1 M concentration)
Procedure:
-
Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add the anhydrous solvent via syringe under a positive pressure of inert gas.
-
Degassing: Sparge the resulting suspension with argon for 20-30 minutes.
-
Catalyst Addition: Under a positive flow of argon, quickly add the palladium precatalyst (or the palladium source and ligand).
-
Reaction: Seal the vessel tightly and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
-
Walker, S. D., et al. (2004). A Rational Approach to the Development of Highly Active Catalysts for Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]
-
(PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES - ResearchGate. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 9(2), 275-278. [Link]
-
Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. [Link]
-
Yin, J., & Rainka, M. P. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2946-2948. [Link]
-
Reddit - r/Chempros - Struggling with Suzuki Reaction. [Link]
-
Suzuki Coupling - Organic Chemistry Portal. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed. [Link]
-
Reddit - r/Chempros - Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Biaryl synthesis by C-C coupling - Organic Chemistry Portal. [Link]
-
Role of a base in Suzuki-Miyaura reaction | Request PDF - ResearchGate. [Link]
-
Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. [Link]
-
Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls | Request PDF - ResearchGate. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates - Organic Chemistry Portal. [Link]
-
Non-C 2 -Symmetric Bis-Benzimidazolium Salt Applied in the Synthesis of Sterically Hindered Biaryls - MDPI. [Link]
-
Suzuki cross-coupling reaction - YouTube. [Link]
-
Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing). [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES. [Link]
-
Reddit - r/chemistry - Why is the Suzuki-Miyaura coupling reaction steric sensitive?. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arodes.hes-so.ch [arodes.hes-so.ch]
- 13. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
- 18. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04947J [pubs.rsc.org]
Technical Support Center: 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
Welcome to the technical support center for 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile. As a key intermediate in various research and development pipelines, achieving high purity of this molecule is paramount for reproducible and reliable downstream applications. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and resolve common purity challenges encountered during its synthesis and purification. My insights are drawn from extensive experience in synthetic route optimization and impurity profiling for complex biaryl systems.
Troubleshooting Guide: Common Purity Issues & Solutions
This section addresses specific problems you may encounter during your experiments. The underlying logic for each troubleshooting step is explained to empower you to make informed decisions in your laboratory work.
Q1: My final product is contaminated with residual palladium catalyst. How can I effectively remove it to meet regulatory standards (<10 ppm)?
A1: Residual palladium is a frequent and critical issue in products synthesized via Suzuki-Miyaura cross-coupling reactions.[1][2] Its removal is essential, especially for pharmaceutical applications. A multi-step approach is often the most effective.
Causality: Palladium catalysts can exist in various forms in the crude reaction mixture: as soluble Pd(0) or Pd(II) complexes, or as heterogeneous palladium black.[3] The chosen removal method must address these different species.
Recommended Solutions:
-
Initial Filtration: After the reaction is complete, filter the cooled mixture through a pad of Celite®. This is a simple but effective first step to remove insoluble palladium black and other inorganic salts.[4]
-
Aqueous Washes: During the workup, perform washes with aqueous solutions containing chelating agents. A wash with a 1-5% aqueous solution of thiourea or sodium sulfide can help complex and extract soluble palladium into the aqueous layer. Exercise caution with sodium sulfide as it can generate toxic H₂S gas if the solution becomes acidic.
-
Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb residual palladium. After dissolving the crude product in a suitable solvent (e.g., ethyl acetate or toluene), add 5-10 wt% of activated charcoal, stir for 1-2 hours at room temperature, and then filter through Celite®. Be aware that this can sometimes lead to product loss through co-adsorption.[5]
-
Palladium Scavengers: For achieving very low palladium levels, commercially available palladium scavengers are highly recommended.[1] These are typically silica- or polymer-based materials functionalized with thiols, amines, or other ligands that have a high affinity for palladium.
Workflow for Palladium Removal
Caption: Palladium scavenging workflow.
Q2: My NMR analysis shows the presence of a significant byproduct that lacks the benzyl group. What is this impurity and how can I prevent its formation?
A2: This impurity is almost certainly the debenzylated product, 4-(3-hydroxyphenyl)-2-fluorobenzonitrile . The benzyloxy group is a benzyl ether, which can be cleaved under certain conditions.
Causality: Debenzylation is typically caused by:
-
Catalytic Hydrogenolysis: If your synthesis or any subsequent step involves a palladium catalyst (like Pd/C) and a source of hydrogen (e.g., H₂, ammonium formate, or even certain alcohols at high temperatures), the benzyl group will be readily cleaved.[6] This is the most common cause.
-
Strong Acidic Conditions: While more stable than a t-butyl ether, the benzyl group can be removed by strong acids, particularly Lewis acids or protic acids at elevated temperatures.[6][7]
Preventative Measures:
-
Avoid Reductive Conditions: If you are using a palladium catalyst for a cross-coupling reaction, ensure there are no unintended hydrogen sources present. Use anhydrous, de-gassed solvents. If a reduction step is necessary elsewhere in the synthesis, perform it before the introduction of the benzyl protecting group.
-
Control pH: During workup and purification, avoid strongly acidic conditions (pH < 2), especially when heating. Use buffered aqueous solutions if necessary.
-
Catalyst Choice: For Suzuki couplings, use a catalyst that is less prone to promoting hydrogenation, such as Pd(PPh₃)₄ or PEPPSI-type catalysts, rather than Pd/C.
Q3: I am struggling to separate my product from unreacted 3-(benzyloxy)phenylboronic acid and its homo-coupled byproduct, 3,3'-bis(benzyloxy)biphenyl. What is the best purification strategy?
A3: This is a classic challenge in biaryl synthesis.[8] The polarities of the desired product, the boronic acid starting material, and the homo-coupled byproduct can be very similar, making separation difficult.
Causality: Homo-coupling is a common side reaction in Suzuki couplings, often favored by high catalyst loading, high temperatures, or the presence of oxygen.[9] Boronic acids can be "sticky" on silica gel due to their polar diol functionality.
Recommended Solutions:
-
Workup to Remove Boronic Acid: Before chromatography, perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH). The boronic acid is acidic and will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.
-
Optimized Column Chromatography: Standard silica gel chromatography is the most common method. The key is selecting the right solvent system to maximize the resolution between your product and the non-polar homo-coupled byproduct.
Protocol: Optimized Flash Column Chromatography
-
Adsorption: Dry-load your crude material onto silica gel for best results. This prevents solvent effects from broadening your bands.
-
Solvent System Selection: Start with a low-polarity mobile phase and gradually increase it. A gradient of ethyl acetate in hexanes (or heptane) is a standard choice.
-
Begin with 100% Hexane to elute the highly non-polar homo-coupled byproduct (3,3'-bis(benzyloxy)biphenyl).
-
Slowly increase the polarity, for example, from 2% to 15% Ethyl Acetate in Hexane. Your desired product, this compound, should elute in this range.
-
Any remaining highly polar impurities will remain on the column.
-
-
Fraction Analysis: Use thin-layer chromatography (TLC) to analyze the collected fractions carefully before combining them.
Troubleshooting Decision Tree for Purification
Caption: Troubleshooting flowchart for purification.
Q4: Is recrystallization a viable final purification step, and what solvent systems are recommended?
A4: Yes, recrystallization is an excellent method for removing small amounts of closely related impurities and achieving high crystalline purity, provided a suitable solvent system can be found.[10]
Methodology: The goal is to find a solvent (or solvent pair) that dissolves your compound well when hot but poorly when cold.[10]
Recommended Solvent Systems for Screening:
| Solvent/System | Polarity | Rationale & Comments |
| Isopropanol | Polar | A good starting point for many aromatic compounds. Its boiling point (82 °C) is suitable for providing a wide temperature gradient for crystallization.[10] |
| Ethanol/Water | Polar Mix | Dissolve the compound in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Re-heat to clarify and then allow to cool slowly. |
| Ethyl Acetate/Hexane | Polar/Non-polar Mix | Dissolve the compound in a minimal amount of hot ethyl acetate. Slowly add hot hexane until the cloud point is reached. This is often very effective for compounds of intermediate polarity.[10] |
| Toluene | Non-polar | Can be effective if the main impurities are significantly more or less polar than the product. |
Protocol: Recrystallization
-
Dissolution: Place the compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the compound just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or residual catalyst), perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10]
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and dry them thoroughly.
Frequently Asked Questions (FAQs)
Q: What causes the nitrile group to hydrolyze, and how can I spot it? A: The nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under either strong acidic or strong basic conditions, particularly when heated.[11][12] You would spot these impurities in your analysis as new, more polar compounds, often with characteristic signals in the NMR and different mass-to-charge ratios in mass spectrometry. To avoid this, maintain a pH as close to neutral as possible during workups and avoid prolonged heating of aqueous mixtures.
Q: How should I store the purified this compound? A: Store the high-purity, crystalline solid in a tightly sealed container, protected from light, at room temperature or refrigerated (2-8 °C) for long-term stability. It is a relatively stable molecule if protected from the harsh conditions mentioned in this guide.
Q: What analytical methods are best for final purity assessment? A: A combination of techniques is recommended for a complete profile:
-
¹H and ¹⁹F NMR: To confirm the structure and identify any organic impurities.
-
HPLC-UV: The primary technique for quantitative purity assessment (e.g., reporting purity as >99.5% by area).
-
LC-MS: To identify the mass of any unknown impurity peaks observed in the HPLC.
-
ICP-MS or AAS: Specifically for quantifying residual palladium content.
References
- Google Patents. (n.d.). Synthesis and refining method of 4-fluorobenzoylacetonitrile.
- Google Patents. (n.d.). Process for preparing fluorobenzonitriles.
- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
ResearchGate. (n.d.). 4-Benzyloxy-3-methoxybenzonitrile. Retrieved from [Link]
-
ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?. Retrieved from [Link]
- Google Patents. (n.d.). Purification of nitriles.
-
Chemguide. (n.d.). Hydrolysing Nitriles. Retrieved from [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling. Retrieved from [Link]
- Google Patents. (n.d.). Process for the hydrolysis of nitriles.
- Google Patents. (n.d.). Recovery and/or reuse of palladium catalyst after a suzuki coupling.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Springer. (n.d.). Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of benzonitrile by the purified nitrilase from Synechocystis.... Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Retrieved from [Link]
-
University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2024). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]
-
Springer. (2017). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jsynthchem.com [jsynthchem.com]
- 3. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. researchgate.net [researchgate.net]
- 7. pp.bme.hu [pp.bme.hu]
- 8. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
Technical Support Center: Chemoselective Deprotection of Benzyl Ethers in the Presence of Nitriles
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the challenging yet critical task of deprotecting benzyloxy groups without affecting a nitrile functionality within the same molecule. Our guidance is grounded in established chemical principles and validated through practical application in the field.
Introduction: The Chemoselectivity Challenge
The benzyl (Bn) ether is a cornerstone of hydroxyl group protection in multistep organic synthesis due to its robustness under a wide range of reaction conditions. Its removal, typically via hydrogenolysis, however, presents a significant challenge when other reducible functional groups, such as nitriles, are present. The nitrile group is susceptible to reduction to an amine under many standard hydrogenolysis conditions, leading to undesired side products and complicating purification. This guide will navigate the nuances of achieving high chemoselectivity in this transformation.
Method Selection: A Strategic Approach
Choosing the appropriate deprotection strategy is paramount. The optimal method depends on the overall molecular architecture, the presence of other functional groups, and the scale of the reaction. Below is a decision-making workflow to guide your selection process.
Caption: Decision workflow for selecting a deprotection method.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the deprotection of benzyl ethers in the presence of nitriles, presented in a question-and-answer format.
Issue 1: My nitrile group is being reduced to an amine during catalytic hydrogenation with Pd/C.
-
Question: I'm using standard H₂ with 10% Pd/C in methanol, and I'm observing significant reduction of my nitrile. How can I prevent this?
-
Answer & Troubleshooting Steps:
-
Catalyst Moderation: The high activity of standard Pd/C can lead to over-reduction. You can moderate the catalyst's activity by introducing a controlled "poison." The use of a Pd/C catalyst in conjunction with ethylenediamine (en) has been shown to create a complex, [Pd/C(en)], which can selectively catalyze hydrogenations while leaving aryl nitriles intact.[1] The choice of solvent is also critical; THF has been reported to be effective in suppressing nitrile reduction in this system.[1]
-
Solvent Choice: The solvent can significantly influence the reaction's selectivity. While alcohols like methanol and ethanol are common, consider switching to less protic solvents like ethyl acetate (EtOAc) or tetrahydrofuran (THF).
-
Additive Intervention: The addition of a mild acid, such as acetic acid, can sometimes suppress nitrile reduction. This is because the amine product of nitrile reduction can act as a catalyst poison, and its protonation can mitigate this effect.[2] However, exercise caution as this can also affect the rate of the desired debenzylation.
-
Reaction Monitoring: Carefully monitor the reaction progress using techniques like TLC, LC-MS, or NMR. The goal is to stop the reaction as soon as the starting material is consumed to minimize the risk of over-reduction of the nitrile.
-
Issue 2: The deprotection reaction is very slow or incomplete.
-
Question: I've tried modifying my catalytic hydrogenation conditions to spare the nitrile, but now the benzyl ether deprotection is sluggish or stalls completely. What should I do?
-
Answer & Troubleshooting Steps:
-
Catalyst Quality and Loading: Ensure your Pd/C catalyst is fresh and active. Older catalysts can have reduced activity. If you suspect your catalyst is old or has been exposed to air for extended periods, use a fresh batch.[2] Increasing the catalyst loading (e.g., from 5 mol% to 10 mol%) can also improve the reaction rate.
-
Hydrogen Pressure: While atmospheric pressure (balloon) is often sufficient, increasing the hydrogen pressure (e.g., to 50 psi) can accelerate the reaction. However, be mindful that higher pressures can also increase the risk of nitrile reduction, so this should be optimized carefully.
-
Mass Transfer Limitations: Hydrogenation is a heterogeneous reaction, and efficient mixing is crucial. Ensure vigorous stirring to maximize the contact between the substrate, catalyst, and hydrogen gas.[2]
-
Consider an Alternative Method: If catalytic hydrogenation proves too difficult to control, transfer hydrogenation is often an excellent and milder alternative.[3][4][5]
-
Issue 3: I am working with a sulfur-containing compound, and the palladium catalyst is being poisoned.
-
Question: My substrate contains a thioether, and my Pd/C-catalyzed deprotection is not working. What are my options?
-
Answer & Troubleshooting Steps:
-
Lewis Acid-Mediated Deprotection: This is a prime scenario to switch to a non-hydrogenation-based method. Lewis acids, such as boron trichloride (BCl₃), can effectively cleave benzyl ethers. To avoid side reactions, it is crucial to use a cation scavenger. Pentamethylbenzene has been shown to be a highly effective, non-Lewis-basic scavenger in these reactions, preventing re-benzylation of the product or other nucleophilic sites.[6][7][8][9][10] This method is often performed at low temperatures (e.g., -78 °C), which enhances its chemoselectivity.[8][9][10]
-
Alternative Catalysts: While palladium is highly susceptible to sulfur poisoning, other catalysts might show more tolerance, though this is highly substrate-dependent and requires empirical testing.
-
FAQ 1: What is transfer hydrogenation, and why is it a good alternative?
-
Answer: Transfer hydrogenation is a technique where hydrogen is generated in situ from a donor molecule, rather than using gaseous hydrogen.[3][6] A common and effective system is the use of ammonium formate (HCO₂NH₄) as the hydrogen donor with a Pd/C catalyst.[4][5][11][12] This method is often milder than direct hydrogenation and can offer improved chemoselectivity. The reaction is typically run at room temperature and is experimentally simpler to set up as it does not require a pressurized hydrogen atmosphere.
FAQ 2: Can I use other Lewis acids besides BCl₃?
-
Answer: While BCl₃ is a common choice, other Lewis acids can also be used for benzyl ether cleavage. However, their reactivity and chemoselectivity can vary significantly. For instance, boron tribromide (BBr₃) is generally more reactive and less selective. The combination of BCl₃ with a scavenger like pentamethylbenzene is particularly well-documented for its mildness and high functional group tolerance.[6][8][9][10]
Comparison of Key Deprotection Methods
| Method | Reagents | Advantages | Disadvantages | Nitrile Compatibility |
| Catalytic Hydrogenation | H₂, Pd/C | High yielding, clean byproducts (toluene).[13] | Can reduce other functional groups (alkenes, alkynes, nitriles); catalyst can be poisoned.[2][14] | Moderate; requires careful optimization of catalyst, solvent, and additives.[1] |
| Transfer Hydrogenation | Ammonium Formate, Pd/C | Milder conditions, no need for H₂ gas cylinder, often more chemoselective.[3][4][5] | Can be slower than direct hydrogenation; requires stoichiometric hydrogen donor. | Good to Excellent; generally a reliable method for preserving nitriles. |
| Lewis Acid Cleavage | BCl₃, Pentamethylbenzene | Tolerant of hydrogenation-sensitive groups and catalyst poisons.[6][8][9][10] | Requires stoichiometric, corrosive reagents; workup can be more involved. | Excellent; performed at low temperatures, it is highly chemoselective.[8][9][10] |
Detailed Experimental Protocol: Transfer Hydrogenation
This protocol provides a general procedure for the deprotection of a benzyl ether using ammonium formate and Pd/C.
Materials:
-
Benzyloxy-nitrile substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (HCO₂NH₄)
-
Methanol (MeOH) or other suitable solvent
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the benzyloxy-nitrile substrate (1.0 equiv).
-
Solvent Addition: Dissolve the substrate in a suitable solvent (e.g., methanol) to a concentration of approximately 0.1 M.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Pd/C (typically 10-20 wt% relative to the substrate).
-
Hydrogen Donor Addition: Add ammonium formate (3-5 equiv) to the reaction mixture. The addition may be done in portions to control any initial exotherm or gas evolution.
-
Reaction Execution: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up:
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess ammonium formate.
-
The crude product can then be purified by standard techniques such as column chromatography or recrystallization.
-
Safety Note: Palladium on carbon can be pyrophoric, especially when dry and in the presence of hydrogen. Handle with care, preferably in a fume hood and under an inert atmosphere.
References
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]
-
Sciencemadness.org. (2019, October 30). De-protection of N-Benzyl groups. Retrieved from [Link]
-
Crawford, C., & Oscarson, S. (2020). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
-
ResearchGate. (2014, November 1). How can I deprotect the benzyl group in 6-(benzyloxy)chroman?. Retrieved from [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76–77. [Link]
-
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
-
Miyazaki, R., Suzuki, M., Nakajima, N., Hamada, M., & Koyama, Y. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega, 5(6), 2893–2900. [Link]
- Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 39(7), 504–508.
-
Okano, K., Okuyama, K.-i., Fukuyama, T., & Tokuyama, H. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Synlett, 2008(13), 1977–1980. [Link]
- Escobar, R., Atesin, A. C., Jones, W. D., & Ateşin, T. (n.d.). The Lewis Assisted C—CN Bond Activation of Benzonitrile Using Zerovalent Group 10 Metal Complexes with Dippe Ligand. The University of Texas Rio Grande Valley.
-
Sajiki, H., Ikawa, T., & Hirota, K. (2001). Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles. Tetrahedron Letters, 42(41), 7251–7254. [Link]
-
The Journal of Organic Chemistry. (n.d.). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Retrieved from [Link]
-
ResearchGate. (2017, March 21). How can we deprotect the cbz and benzyl protection simultaneously if hydrogenation with Pd/C does not work due to sulphur poisoning of Pd/C?. Retrieved from [Link]
-
ResearchGate. (2008). Mild Debenzylation of Aryl Benzyl Ether with BCl 3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. Retrieved from [Link]
-
ResearchGate. (2018). More Efficient Palladium Catalyst for Hydrogenolysis of Benzyl Groups. Retrieved from [Link]
-
ResearchGate. (2018). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Retrieved from [Link]
-
MDPI. (2020). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Retrieved from [Link]
-
ACS Publications. (2019). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. Retrieved from [Link]
- Banik, B. K., et al. (2018). VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. Heterocyclic Letters, 8(3), 707-713.
- McAllister, M. I., et al. (2019). The hydrogenation of mandelonitrile over a Pd/C catalyst: towards a mechanistic understanding. Physical Chemistry Chemical Physics, 21(33), 18146-18154.
- Tokuyama, H., et al. (2008). Mild debenzylation of aryl benzyl ether with BCl3 in the presence of pentamethylbenzene as a non-lewis-basic cation scavenger. Synlett, (13), 1977-1980.
- Google Patents. (2013). CN102320920B - Method for removing benzyl protecting group of hydroxyl group.
-
Reddit. (2022, May 2). BCl3 side reactions. Retrieved from [Link]
- Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium Formate in Organic Synthesis: A Versatile Agent in Catalytic Hydrogen Transfer Reductions. Synthesis, 1984(12), 1037-1038.
-
ResearchGate. (2002). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. Retrieved from [Link]
-
Hiden Analytical. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Retrieved from [Link]
-
SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts. Retrieved from [Link]
-
ResearchGate. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Retrieved from [Link]
-
Atlanchim Pharma. (2021, October 6). 2-17 Science About O-Benzyl protecting groups. Retrieved from [Link]
-
Beilstein Journals. (2013). A Lewis acid-promoted Pinner reaction. Retrieved from [Link]
- Stipec, R., et al. (2018).
Sources
- 1. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sciencemadness Discussion Board - De-protection of N-Benzyl groups - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 4. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 14. scispace.com [scispace.com]
Technical Support Center: Purification of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
Welcome to the technical support center for the purification of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions encountered during the purification of this key intermediate. The synthesis of this biaryl nitrile, often accomplished via a Suzuki-Miyaura cross-coupling reaction, can present unique purification challenges.[1][2] This resource aims to equip you with the knowledge to overcome these hurdles and achieve high purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Question: I've completed my Suzuki-Miyaura coupling reaction, but my crude product is a dark, oily residue. What are the likely impurities, and what is the best initial workup strategy?
Answer: A dark, oily crude product from a Suzuki-Miyaura coupling reaction typically indicates the presence of residual palladium catalyst, boronic acid derivatives, and potentially homocoupled byproducts.[1] The initial workup is critical for removing a significant portion of these impurities before further purification.
Recommended Initial Workup Protocol:
-
Palladium Removal: After the reaction is complete, cool the mixture to room temperature. A common and effective method to remove the heterogeneous palladium catalyst is to dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate or toluene) and filter it through a pad of Celite®.[3][4] This will trap the insoluble palladium species. For soluble palladium complexes, an aqueous wash with a mild chelating agent like aqueous ammonium chloride can be beneficial.[5]
-
Aqueous Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium bicarbonate solution to remove any unreacted acidic boronic acid species.
-
Water to remove inorganic salts.
-
Brine to facilitate the separation of the organic and aqueous layers and remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. This should yield a crude solid or a more manageable oil.
Question: My TLC analysis of the crude product shows multiple spots close to my desired product spot. How can I effectively separate these closely related impurities?
Answer: The presence of closely eluting impurities is a common challenge. These are often structurally similar compounds such as homocoupled products or isomers. Flash column chromatography is the most effective technique for separating such mixtures.[6][7][8][9][10]
Key Considerations for Successful Column Chromatography:
-
Solvent System Selection: The choice of eluent is crucial. For biaryl compounds of moderate polarity like this compound, a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is a good starting point.[5] Begin with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (gradient elution) to effectively separate the components.[7]
-
Stationary Phase: Standard silica gel is typically suitable for this separation.[6][9]
-
Loading Technique: For optimal separation, dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane, adsorb it onto a small amount of silica gel, and then dry-load it onto the column. This prevents band broadening.
dot
Caption: A typical workflow for purification by flash column chromatography.
Question: I have isolated a solid product, but after drying, it remains a slightly off-white or yellowish powder. How can I improve the color and achieve higher purity?
Answer: A persistent color often indicates the presence of trace, highly colored impurities, which may include residual palladium complexes or oxidation byproducts. Recrystallization is an excellent final purification step to remove these minor impurities and obtain a crystalline, high-purity product.[11]
Recrystallization Solvent Selection and Protocol:
-
Solvent Screening: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at room temperature. For aromatic nitriles, alcohols like ethanol or isopropanol, or a mixed solvent system of a non-polar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate) can be effective.[11]
-
Protocol:
-
Dissolve the impure solid in a minimal amount of the hot solvent.
-
If colored impurities persist, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.[11]
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the mixture in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
-
| Solvent System | Polarity | Suitability for Recrystallization |
| Ethanol/Water | Polar | Good for moderately polar compounds. |
| Isopropanol | Polar | A good alternative to ethanol.[11] |
| Ethyl Acetate/Hexanes | Medium | Excellent for fine-tuning solubility. |
| Toluene | Non-polar | Can be effective for less polar compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in a Suzuki-Miyaura reaction for the synthesis of this compound?
A1: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction, but it is not without potential side reactions.[2] Common byproducts include:
-
Homocoupling products: Resulting from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Protodeborylation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of the corresponding arene.[1]
-
Dehalogenation: The replacement of the halide on the electrophile with a hydrogen atom.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity of this compound:
-
Thin-Layer Chromatography (TLC): A quick and easy method to assess the number of components in a sample. The final product should appear as a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A pure sample will show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming its identity.
Q3: Are there any specific safety precautions I should take when working with 2-fluorobenzonitrile derivatives?
A3: Yes, as with all laboratory chemicals, appropriate safety measures are essential.
-
Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Benzonitrile compounds can be toxic if inhaled, ingested, or absorbed through the skin. Handle them in a well-ventilated fume hood.
-
Disposal: Dispose of all chemical waste according to your institution's safety guidelines.
dot
Caption: A decision-making flowchart for troubleshooting the purification process.
References
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. youtube.com [youtube.com]
- 7. orgsyn.org [orgsyn.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
scaling up the synthesis of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
An exceptional guide for researchers, this Technical Support Center provides in-depth troubleshooting and FAQs for the synthesis of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile. As a Senior Application Scientist, this resource is designed to move beyond simple protocols, offering insights into the causality behind experimental choices to empower your research and development.
Introduction: The Suzuki-Miyaura Approach
The synthesis of this compound, a biaryl nitrile, is most efficiently achieved via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This method is renowned for its mild reaction conditions, tolerance of a wide array of functional groups, and general reliability for constructing carbon-carbon bonds between sp²-hybridized centers.[3] This guide will address the common challenges and questions that arise during the synthesis and scale-up of this important molecular scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic strategy for this compound?
The most robust and widely adopted strategy is the Suzuki-Miyaura cross-coupling reaction.[3] This involves the reaction of an aryl halide, specifically 4-bromo-2-fluorobenzonitrile, with an arylboronic acid, 3-(benzyloxy)phenylboronic acid, in the presence of a palladium catalyst and a base.
Caption: General Suzuki-Miyaura reaction scheme.
Q2: Why is the Suzuki-Miyaura coupling preferred over other cross-coupling methods?
The preference for Suzuki-Miyaura coupling stems from several key advantages:
-
Stability and Safety: The organoboron reagents (boronic acids and esters) are generally thermally stable, and tolerant to air and moisture, making them easier and safer to handle compared to other organometallics like organozincs (Negishi) or organotins (Stille).[4]
-
Favorable Byproducts: The boron-containing byproducts are typically inorganic salts that are easily removed during aqueous workup, simplifying purification.[4]
-
High Functional Group Tolerance: The reaction conditions are mild enough to be compatible with a wide range of functional groups, including the nitrile and ether moieties present in the target molecule.[3]
Q3: What are the most critical parameters to control for a successful reaction?
Success hinges on meticulous control of three key areas:
-
Exclusion of Oxygen: The active form of the catalyst is a Pd(0) species, which is highly susceptible to oxidation.[5] Reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen). Proper degassing of solvents is critical.[5][6]
-
Reagent Quality: The purity and stability of the boronic acid are paramount. Boronic acids can undergo decomposition (protodeboronation) or form inactive trimeric boroxine structures upon storage.[7]
-
Catalyst System: The choice of palladium source, ligand, and base is not universal and must be optimized for the specific substrates.[5][8]
Q4: What safety precautions are essential when working with benzonitriles?
Benzonitrile derivatives should be handled with care.
-
Toxicity: They can be harmful if swallowed, inhaled, or absorbed through the skin.[9]
-
Handling: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
-
Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.[9]
Detailed Experimental Protocol
This protocol is a well-established starting point for the lab-scale synthesis.
| Reagent | M.W. | Amount (mmol) | Equiv. | Mass / Volume |
| 4-Bromo-2-fluorobenzonitrile | 200.01 | 5.0 | 1.0 | 1.00 g |
| 3-(Benzyloxy)phenylboronic acid | 228.05 | 6.0 | 1.2 | 1.37 g |
| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 0.15 | 0.03 | 122 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 15.0 | 3.0 | 2.07 g |
| 1,4-Dioxane | - | - | - | 25 mL |
| Water | - | - | - | 5 mL |
Procedure:
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzonitrile (1.00 g, 5.0 mmol), 3-(benzyloxy)phenylboronic acid (1.37 g, 6.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (122 mg, 0.15 mmol), and potassium carbonate (2.07 g, 15.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Solvent Addition: Add the 1,4-dioxane (25 mL) and water (5 mL) via syringe. The solvents should be degassed beforehand by sparging with argon for at least 30 minutes.[6]
-
Reaction: Heat the mixture to 85-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure. The crude residue can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
Problem 1: Low or No Product Yield
-
Q: My TLC/LC-MS shows only starting materials after several hours. What are the most likely causes?
This points to a fundamental failure in initiating the catalytic cycle. The primary suspects are an inactive catalyst or improper reaction setup.
Diagnostic Workflow:
-
Catalyst Activity: The Pd(0) active species is crucial.[12] If using a Pd(II) precatalyst like Pd(dppf)Cl₂, its reduction to Pd(0) may have failed. Ensure your reagents and solvents are not contaminated with oxidants. Using a direct Pd(0) source like Pd(PPh₃)₄ can be a diagnostic test, but these are often less stable.
-
Inert Atmosphere: This is the most common error. Any oxygen present will irreversibly oxidize the Pd(0) catalyst. Re-check your degassing procedure for solvents and ensure all glassware is dry and the inert gas seal is secure.[5]
-
Base Quality: The base is critical for the transmetalation step.[3] Use freshly purchased or properly stored base. Anhydrous potassium carbonate can be dried in an oven before use. Some reactions benefit from stronger bases like K₃PO₄ or Cs₂CO₃.[6]
-
-
Q: The reaction is proceeding but the final yield is very low (<30%). How can I improve this?
A low yield suggests an inefficient catalytic cycle or competing side reactions.
Optimization Strategies:
-
Boronic Acid Stability: This is a major culprit for low yields.[7] Protodeboronation (replacement of the B(OH)₂ group with hydrogen) is a common side reaction. Use a slight excess (1.2-1.5 equivalents) of the boronic acid. Consider using a more stable boronic ester, such as a pinacol ester, which is less prone to decomposition.[7]
-
Ligand/Catalyst Choice: While Pd(dppf)Cl₂ is a good starting point, some substrate combinations require different ligands. Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) are often more effective for sterically hindered or electron-rich/poor partners as they promote efficient oxidative addition and reductive elimination.[12][13]
-
Temperature Control: While heating is necessary, excessive temperatures can lead to catalyst decomposition and byproduct formation. Try running the reaction at a slightly lower temperature (e.g., 80 °C) for a longer period.
-
Caption: Decision tree for diagnosing low yield issues.
Problem 2: Significant Byproduct Formation
-
Q: I'm observing a significant amount of a biaryl byproduct derived from the self-coupling of my boronic acid. What causes this?
This is known as homo-coupling . It is often promoted by the presence of oxygen and can be particularly problematic with electron-rich boronic acids.
Mitigation:
-
Strictly Anaerobic Conditions: Improve your degassing and inert atmosphere techniques, as this is the primary cause.[6]
-
Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, disfavoring the homo-coupling pathway.
-
-
Q: My crude NMR shows impurities that are difficult to separate by column chromatography. What are they and how can I avoid them?
Besides homo-coupling products, you may encounter products from dehalogenation or deborylation. Purification can also be complicated by catalyst-derived impurities.
Common Impurities & Solutions:
-
Dehalogenated Starting Material (2-fluorobenzonitrile): This arises from a competing hydrodehalogenation pathway. It can be minimized by ensuring strictly anhydrous conditions (where possible) and choosing a less hydridic base.
-
Triphenylphosphine Oxide (TPPO): If using a catalyst like Pd(PPh₃)₄, the phosphine ligand oxidizes to TPPO, which can be difficult to separate. Switching to a catalyst with a different ligand (like dppf) avoids this specific issue. If you must use a triphenylphosphine-based catalyst, TPPO can sometimes be removed by precipitation from a nonpolar solvent or by specific extraction techniques.
-
Problem 3: Scale-Up Challenges
-
Q: I had a successful 1g scale reaction, but it failed at 50g. What changes when scaling up?
Scaling up a Suzuki reaction is not always linear and introduces new challenges.
-
Mass and Heat Transfer: In larger vessels, stirring may not be as efficient, leading to localized "hot spots" or areas of poor mixing. This can cause catalyst decomposition and inconsistent reaction progress. Use an overhead mechanical stirrer for larger volumes.
-
Degassing: It is much more difficult to effectively degas large volumes of solvent. A "freeze-pump-thaw" cycle may be more effective than sparging for large-scale reactions.
-
Exotherms: While typically not highly exothermic, the heat generated during the reaction can be more significant at scale. Ensure adequate cooling is available and consider slower addition of one of the reagents if a significant exotherm is observed.
-
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The key steps of the palladium-catalyzed Suzuki-Miyaura cycle.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 4-bromo-2-fluorobenzonitrile, forming a Pd(II) intermediate.[5]
-
Transmetalation: The benzyloxy-phenyl group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by the base.[5]
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the desired C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]
References
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PubChem Compound Summary for CID 14517, 4-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]
-
"Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile...," ResearchGate. [Link]
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"Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?," ResearchGate. [Link]
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"BENZONITRILE FOR SYNTHESIS MSDS," Loba Chemie. [Link]
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"Biaryl synthesis by C-C coupling," Organic Chemistry Portal. [Link]
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"Nitrile synthesis by oxidation, rearrangement, dehydration," Organic Chemistry Portal. [Link]
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"BENZONITRILE - (For Synthesis) MSDS," Oxford Lab Fine Chem LLP. [Link]
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"the preparation of nitriles," Chemguide. [Link]
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"Synthesis of biaryls without using heavy metals- the photosplicing approach," Organic Process Research & Development Community. [Link]
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"Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents," MDPI. [Link]
-
"Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design," Organic Chemistry Frontiers. [Link]
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"Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design," ResearchGate. [Link]
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"Preparation of Nitriles," Chemistry LibreTexts. [Link]
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"(PDF) 4-Benzyloxy-3-methoxybenzonitrile," ResearchGate. [Link]
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-
"Suzuki-Miyaura cross-coupling: Practical Guide," Yoneda Labs. [Link]
-
"Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters," Scholarship @ Claremont. [Link]
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"A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds," Journal of the American Chemical Society. [Link]
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"Pd-Catalyzed Cross Coupling Reactions," Chemistry LibreTexts. [Link]
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"Synthesis and Analytical Characterization of Cyclization Products of 3-Propargyloxy-5-benzyloxy-benzoic Acid Methyl Ester," AIR Unimi. [Link]
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"Preparation of Nitriles," Chemistry Steps. [Link]
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"p-NITROBENZONITRILE," Organic Syntheses Procedure. [Link]
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"Organoborane coupling reactions (Suzuki coupling)," Journal of Synthetic Organic Chemistry, Japan. [Link]
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"Palladium-catalyzed cross-coupling reactions," Fiveable. [Link]
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"Analytical methods for tracing pharmaceutical residues in water and wastewater," AquaEnergy Expo Knowledge Hub. [Link]
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"Optimizing Suzuki Coupling Reactions," CovaSyn. [Link]
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"Biaryl synthesis with control of axial chirality," SciSpace. [Link]
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"Research on the synthesis of 4-fluorobenzonitrile," ResearchGate. [Link]
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"Suzuki cross-coupling of 4a–f, h with arylboronic acids," ResearchGate. [Link]
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"Why can't I achieve good yields for this Suzuki reaction?," ResearchGate. [Link]
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"PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS," Nobel Prize. [Link]
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"Suzuki-Miyaura Coupling," Chemistry LibreTexts. [Link]
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Technical Support Center: Resolving NMR Impurities in 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
Welcome to the technical support guide for the synthesis and purification of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile. As researchers and professionals in drug development, obtaining a pure compound is paramount for accurate downstream analysis and biological testing. This guide is structured to help you identify and resolve common impurities observed in the Nuclear Magnetic Resonance (NMR) spectrum of this compound, which is typically synthesized via a Suzuki-Miyaura cross-coupling reaction. We will delve into the root causes of these impurities and provide robust, field-proven protocols for their removal.
Section 1: Initial Assessment - Decoding Your ¹H NMR Spectrum
The first step in troubleshooting is a careful analysis of your crude ¹H NMR spectrum. Beyond the signals for your desired product, extraneous peaks can often be traced back to unreacted starting materials, reaction byproducts, or catalyst residues.
Q: My ¹H NMR spectrum has unexpected peaks. Where do I start?
A: Begin by confirming the signals corresponding to your target molecule, this compound. The key is to then systematically identify the origin of the other signals. The Suzuki-Miyaura coupling, while powerful, can generate several predictable impurities.[1][2]
The reaction typically involves coupling an aryl halide with an organoboron species in the presence of a palladium catalyst and a base. A common pathway is the reaction between 1-(benzyloxy)-3-bromobenzene and 4-cyano-3-fluorophenylboronic acid (or its pinacol ester).
Caption: Common reaction scheme and potential byproducts.
The table below summarizes the most common impurities and their expected ¹H NMR chemical shifts to aid in your initial assessment.
Table 1: Common Impurities and Their Characteristic ¹H NMR Signals
| Impurity Name | Structure | Key ¹H NMR Signals (ppm) & Notes |
| Product: this compound | ![]() | ~7.2-7.8 : Aromatic protons (complex multiplets).~7.0-7.2 : Aromatic protons (complex multiplets).~5.1 : Singlet, 2H (benzylic -CH₂-). |
| 1-(Benzyloxy)-3-bromobenzene (Starting Material) | ![]() | ~7.2-7.5 : Aromatic protons.~5.05 : Singlet, 2H (benzylic -CH₂-). Often appears as a distinct singlet near the product's benzylic peak. |
| 4-Cyano-3-fluorophenylboronic acid (Starting Material) | ![]() | ~7.8-8.2 : Aromatic protons, often downfield due to electron-withdrawing groups.~8.0-8.5 : Broad singlet, 2H (-B(OH)₂), exchangeable with D₂O.[3] |
| Homocoupled Boronic Acid | ![]() | ~7.9-8.5 : Aromatic region. Signals are often sharp and symmetrical if the molecule is symmetrical. This is a common byproduct if oxygen is not excluded.[4] |
| Triphenylphosphine Oxide (TPPO) | ![]() | ~7.5-7.8 : Broad multiplet, often overlapping with product signals. Arises from the oxidation of triphenylphosphine ligand.[5] Its presence can be confirmed by ³¹P NMR.[6] |
| Residual Solvent (e.g., Toluene, Dioxane) | N/A | Toluene : ~7.2 (m) & ~2.35 (s).Dioxane : ~3.7 (s).DMF : ~8.0, 2.9, 2.7 (all s). |
Section 2: Troubleshooting & Purification Guides
Once you have a hypothesis about the identity of your impurities, you can select the appropriate purification strategy.
Caption: A general workflow for troubleshooting impure samples.
Subsection 2.1: Unreacted Starting Materials
Q: I see signals for my starting materials. What went wrong?
A: The presence of starting materials indicates an incomplete reaction. This can be due to several factors:
-
Catalyst Deactivation: The Pd(0) active species may have been oxidized prematurely. Ensure your reaction is thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by bubbling argon through the solvent for 20-30 minutes) to remove oxygen.
-
Insufficient Reaction Time or Temperature: Suzuki couplings can be sensitive to temperature. If the reaction is sluggish, a modest increase in temperature or extended reaction time may be necessary. Monitor the reaction by TLC or LC-MS to determine the point of maximum conversion.
-
Base Incompatibility: The choice and quality of the base are critical for the transmetalation step.[1] Anhydrous potassium carbonate or cesium carbonate are commonly effective. Ensure your base is fresh and has not absorbed atmospheric moisture.
Subsection 2.2: Catalyst & Ligand-Related Impurities
Q: There's a broad multiplet around 7.5-7.8 ppm that doesn't belong. Could it be from the catalyst?
A: Very likely. If you used a phosphine-based ligand like triphenylphosphine (PPh₃), it can be easily oxidized to triphenylphosphine oxide (TPPO), especially if oxygen is present.[7] TPPO is notoriously difficult to remove because it has moderate polarity and can co-elute with products during chromatography.
-
Removal Strategy 1 (Chromatography): TPPO can sometimes be separated using a less polar solvent system (e.g., gradients of ethyl acetate in hexanes), as it tends to be slightly more polar than many biaryl products.
-
Removal Strategy 2 (Acid-Base Extraction): If your product is not acid-sensitive, you can sometimes remove phosphine oxides by washing the organic layer with a dilute acid solution. However, this is often not very effective for TPPO.
To confirm the presence of phosphorus-containing impurities, ³¹P NMR spectroscopy is an invaluable tool. Free PPh₃ appears around -5 ppm, while TPPO is significantly downfield, typically between 25-35 ppm.[7][8]
Section 3: Detailed Experimental Protocols
Q: What is a reliable method to purify my final compound?
A: For crystalline solids like this compound, a combination of recrystallization and flash column chromatography is the most effective approach.
Protocol 1: Purification by Recrystallization
Recrystallization is an excellent technique for removing small amounts of impurities from a solid compound, relying on differences in solubility at varying temperatures.[9]
Step-by-Step Methodology:
-
Solvent Screening: The key is to find a solvent (or solvent pair) that dissolves your compound well when hot but poorly when cold.[10] Test small amounts of your crude product in solvents like ethanol, isopropanol, ethyl acetate, and toluene. A good solvent pair, such as ethyl acetate/hexanes or ethanol/water, can also be effective.[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. Working on a hot plate and stirring is recommended.[9]
-
Hot Filtration (Optional): If there are insoluble impurities (like residual base or palladium black), perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Slow Cooling: Cover the flask and allow it to cool slowly to room temperature on a benchtop. Slow cooling is critical as it allows for the formation of a pure crystal lattice, excluding impurities into the solvent.[12] Rapid cooling can trap impurities.[12]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the precipitation of your product.[11]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely under vacuum.
Troubleshooting "Oiling Out": If your compound separates as a liquid instead of forming crystals, it has "oiled out." This happens if the solution is too supersaturated or the melting point of the solid is lower than the boiling point of the solvent.[11] To fix this, re-heat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool even more slowly.[11]
Protocol 2: Purification by Flash Column Chromatography
Flash chromatography is the most versatile method for separating compounds with different polarities.[13][14]
Step-by-Step Methodology:
-
TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). The ideal eluent should give your product an Rf value of approximately 0.25-0.35. Test various ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Column Packing: Pack a glass column with silica gel as a slurry in the non-polar solvent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexanes) and gradually increase the polarity (e.g., increasing the percentage of ethyl acetate). This gradient elution will first wash off non-polar impurities, followed by your product, and finally, more polar impurities.
-
Fraction Collection: Collect the eluent in a series of test tubes. Monitor the fractions by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield your purified compound.
Section 4: Frequently Asked Questions (FAQs)
Q: Why is slow cooling so important in recrystallization? A: Crystal formation is a thermodynamically controlled process where molecules arrange themselves into a stable, ordered lattice. Slow cooling allows time for this process to occur correctly, selectively incorporating the desired molecule while excluding differently shaped impurity molecules.[12] Fast cooling crashes the solid out of solution rapidly, trapping impurities within the crystal structure.[12]
Q: My compound seems to be degrading on the silica gel column. What can I do? A: Silica gel is slightly acidic and can cause degradation of sensitive compounds. If you suspect this is happening, you can use deactivated silica (by adding a small percentage of triethylamine or ammonia to your eluent) or switch to a different stationary phase like alumina (which is available in neutral, acidic, or basic forms).
Q: Can I use ¹⁹F or ³¹P NMR to help identify impurities? A: Absolutely. If you have access to a multinuclear probe, these techniques are highly informative.
-
¹⁹F NMR: This is extremely useful as your starting material and product both contain fluorine. You will see distinct signals for the fluorine atom in each environment, making it easy to track the consumption of the starting material and the formation of the product.
-
³¹P NMR: As mentioned earlier, this is the definitive way to identify phosphorus-containing impurities like residual phosphine ligands or their oxides.[7]
References
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
- Google Patents. (n.d.). Synthesis and refining method of 4-fluorobenzoylacetonitrile.
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
-
ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]
-
ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. [Link]
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RSC Publishing. (2026). ³¹P NMR chemical shift of phosphine oxides measures the total strength of multiple anticooperative H-bonds formed between the P=O group and proton donors. [Link]
-
RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]
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Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction?[Link]
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Boron Molecular. (n.d.). 4-cyano-3-fluorophenylboronic acid pinacol ester. [Link]
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Recrystallization of Benzoic Acid. (n.d.). [Link]
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Recrystallization. (n.d.). [Link]
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NIH. (n.d.). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. [Link]
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YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
-
YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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Natural Product Isolation (2) - Purification Techniques, An Overview. (2016, August 12). [Link]
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-
Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent. (2019, June 5). [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Macsen Labs. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. [Link]
-
ResearchGate. (2025, August 6). Sterically hindered selenoether ligands: palladium(II) complexes as catalytic activators for Suzuki-Miyaura coupling. [Link]
-
The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]
-
NIH. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. [Link]
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?[Link]
-
Chemistry LibreTexts. (2026, January 15). 1: Recrystallization. [Link]
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ACS Publications. (n.d.). Phosphorus-31 NMR of triphenylphosphine oxide complexes with compounds of silicon, germanium, and tin. [Link]
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SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. [Link]
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PubChem - NIH. (n.d.). Triphenylphosphine Oxide. [Link]
-
ResearchGate. (n.d.). Partial 1H NMR spectra (600 MHz) of ligand 3 and bromobenzene in DMSO. [Link]
-
The Royal Society of Chemistry. (n.d.). Cyanation of aromatic/vinylic boronic acids with α-cyanoacetates. [Link]
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ResearchGate. (2025, August 10). X-Ray diffraction and phosphorus-31 NMR studies of the dynamically disordered 3:2 phenol–triphenylphosphine oxide complex. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information - MCM-41-immobilized 1,10-phenanthroline-copper(I) complex. [Link]
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ResearchGate. (2025, November 10). 4-Benzyloxy-3-methoxybenzonitrile. [Link]
-
Magritek. (2023, March 13). Monitoring the oxidation of Phosphine ligands using 31P NMR. [Link]
- Google Patents. (n.d.). Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
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Technical Support Center: Accelerating the Synthesis of Substituted Benzonitriles
Welcome to the technical support center for the synthesis of substituted benzonitriles. As a cornerstone in the development of pharmaceuticals, agrochemicals, and advanced materials, the efficient synthesis of these aromatic nitriles is of paramount importance.[1][2][3] However, researchers frequently encounter challenges with slow or incomplete reactions, leading to delays in discovery and development pipelines.
This guide is designed to serve as a direct line of support for researchers, scientists, and drug development professionals. Moving beyond simple procedural lists, we will delve into the mechanistic underpinnings of common synthetic routes, providing a framework for logical troubleshooting and strategic optimization. Our focus is on transforming experimental hurdles into opportunities for refined, accelerated synthesis.
Part 1: Foundational Troubleshooting for Sluggish Reactions
Before addressing method-specific issues, it's crucial to ensure that the foundational parameters of your experimental setup are sound. A surprising number of reaction failures can be traced back to a handful of fundamental oversights.
FAQ: My reaction is incredibly slow or has failed to initiate. What are the first variables to scrutinize?
Answer: When a reaction underperforms, a systematic check of your foundational parameters is the most efficient first step. Before questioning the reaction's core chemistry, validate the integrity of your setup and materials.
-
Reagent Purity and Integrity: Are your starting materials the correct structure and of sufficient purity? Impurities can sometimes act as potent reaction inhibitors. Similarly, reagents like copper(I) cyanide (CuCN) can degrade over time; fresh, properly stored reagents are critical.[4]
-
Solvent Quality: Many reactions for benzonitrile synthesis, particularly those involving organometallics or strong bases, are sensitive to moisture. Have you used anhydrous ("dry") solvent? Was it appropriately degassed to remove oxygen, which can deactivate sensitive catalysts?[4][5]
-
Inert Atmosphere: For oxygen- or moisture-sensitive reactions, such as palladium-catalyzed cross-couplings, was the reaction vessel properly purged with an inert gas (e.g., Argon or Nitrogen)?[5]
-
Temperature Control: Is your heating or cooling apparatus calibrated and functioning correctly? A deviation of even 10-20°C can significantly impact reaction rates. For the Rosenmund-von Braun reaction, for instance, temperatures that are too low will prevent the reaction from proceeding at a practical rate.[4][6]
-
Stoichiometry: Have all reagents been added in the correct molar ratios? Double-check your calculations and measurements, especially for catalysts and limiting reagents.
Below is a logical workflow to guide your initial troubleshooting process.
Caption: General Troubleshooting Workflow for Slow Reactions.
Part 2: Method-Specific Troubleshooting and Optimization
Once foundational issues have been ruled out, the next step is to examine the specifics of your chosen synthetic method.
Palladium-Catalyzed Cyanation of Aryl Halides
This method is prized for its mild conditions and broad functional group tolerance.[5] However, it is notoriously susceptible to catalyst deactivation.
FAQ 1: My palladium-catalyzed cyanation is sluggish or has stalled completely. What is the most probable cause?
Answer: The most common culprit in a failing palladium-catalyzed cyanation is the poisoning of the palladium catalyst by excess cyanide ions.[5][7] Cyanide can bind strongly to the palladium center at various stages of the catalytic cycle, forming stable, inactive complexes and effectively shutting down the reaction.[5] This issue has led to a reputation for irreproducibility in these reactions.[5]
Solutions & Optimization Strategies:
-
Choice of Cyanide Source: The key is to maintain a low concentration of free cyanide in the reaction mixture. Using less soluble cyanide sources is a highly effective strategy. While highly soluble sources like NaCN or KCN can be problematic, zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are often preferred due to their low solubility in organic solvents, which helps to slowly release cyanide into the reaction medium.[5]
-
Catalyst Reactivation: Additives can be used to reactivate the poisoned catalyst. For example, zinc formate dihydrate has been shown to effectively reactivate palladium catalysts in cyanations using Pd/C.[7]
-
Ligand Selection: The choice of phosphine ligand is critical. Bulky, electron-rich ligands like XPhos and dppf often promote the desired reductive elimination step and can stabilize the active catalyst, leading to faster and more efficient reactions.[7][8]
| Cyanide Source | Typical Solvent(s) | Key Advantages | Potential Issues |
| KCN / NaCN | DMF, NMP | Inexpensive | High solubility can lead to rapid catalyst poisoning.[5] Often requires milling and anhydrous conditions.[5] |
| Zn(CN)₂ | DMF, DMAc, H₂O/THF | Low solubility mitigates catalyst poisoning.[5][8] Safer to handle. | May require higher temperatures or specific activators. |
| K₄[Fe(CN)₆] | MeCN/H₂O, DMAc | Non-toxic, stable, and inexpensive cyanide source.[5][9] | Requires water to facilitate the reaction, which may not be suitable for all substrates. |
Table 1. Comparison of Common Cyanide Sources for Palladium-Catalyzed Cyanation.
Caption: Pd-Catalyzed Cyanation Cycle and Points of Cyanide Inhibition.
FAQ 2: How can I reduce the temperature and accelerate my palladium-catalyzed cyanation?
Answer: Modern catalyst systems have been developed that allow for highly efficient cyanation at or near room temperature.[8] A key innovation is the use of a biphasic solvent system, such as THF/H₂O, with Zn(CN)₂. The cyanide salt is primarily dissolved in the aqueous phase, and its slow diffusion into the organic phase where the catalyst resides provides a controlled rate of transmetalation, preventing catalyst deactivation while allowing the reaction to proceed efficiently at low temperatures (e.g., room temperature to 40 °C).[8]
Rosenmund-von Braun Reaction
This classical method involves the cyanation of an aryl halide using a stoichiometric amount of copper(I) cyanide, typically at very high temperatures.[10]
FAQ 1: My Rosenmund-von Braun reaction is extremely slow and requires temperatures above 150 °C. How can I improve the reaction rate and lower the temperature?
Answer: The classical Rosenmund-von Braun reaction is notorious for requiring harsh conditions (150–250 °C), limiting its applicability to robust substrates.[6] The high activation energy is a significant barrier. However, recent advancements have shown that additives can dramatically accelerate the reaction and lower the required temperature.
Solution & Optimization Strategy:
-
Ligand/Additive Promotion: The use of additives, particularly amino acids like L-proline, has been shown to be highly effective.[6] L-proline is believed to coordinate to the copper center, increasing its solubility and facilitating the nucleophilic substitution process. This modification can lower the required reaction temperature to a much more manageable 80–120 °C, significantly broadening the substrate scope.[6]
| Condition | Classical Rosenmund-von Braun | L-Proline-Promoted Method |
| Temperature | 150 - 250 °C[6] | 80 - 120 °C[6] |
| Additive | None | L-proline (or other amino acids) |
| Substrate Scope | Limited to thermally stable substrates | Broad functional group compatibility |
| Reaction Time | Often > 24 hours | Can be significantly shorter |
Table 2. Comparison of Classical vs. L-Proline-Promoted Rosenmund-von Braun Conditions.
Experimental Protocol: L-Proline-Promoted Rosenmund–von Braun Cyanation of an Aryl Bromide [6]
-
To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add anhydrous, degassed DMF (3 mL) via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. A typical reaction time is 45 hours.
-
Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and proceed with an appropriate aqueous workup (e.g., washing with aqueous ammonia/FeCl₃ to remove copper salts).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Sandmeyer Reaction
The Sandmeyer reaction is a powerful method for introducing a cyano group by converting an aniline into a diazonium salt, which is then displaced by a copper(I) cyanide reagent.[11][12]
FAQ 1: My Sandmeyer cyanation is giving low yields and numerous colored byproducts. What is the most likely issue?
Answer: The primary challenge in the Sandmeyer reaction is the inherent instability of the aryl diazonium salt intermediate. These salts can decompose, particularly at elevated temperatures, leading to a host of unwanted side products and a lower yield of the desired benzonitrile.[13]
Solutions & Optimization Strategies:
-
Strict Temperature Control: The diazotization step (formation of Ar-N₂⁺) must be performed at low temperatures, typically between 0 and 5 °C, to prevent premature decomposition of the salt.
-
Choice of Reagents: Instead of the traditional sodium nitrite and aqueous mineral acid, consider alternative diazotizing agents like tert-butyl nitrite (tBuONO) in an organic solvent like acetonitrile. This can sometimes lead to cleaner reactions and more stable diazonium salt intermediates.[13]
-
Immediate Use: The generated diazonium salt should be used immediately in the subsequent cyanation step without isolation to minimize decomposition.
Caption: Workflow for the Sandmeyer Cyanation Highlighting the Critical Diazonium Salt Intermediate.
Synthesis from Aldehydes
Converting substituted benzaldehydes to benzonitriles is a common route, typically proceeding through a benzaldoxime intermediate.
FAQ 1: The dehydration of my benzaldoxime to the final nitrile is slow and requires harsh dehydrating agents. Are there more efficient, one-pot alternatives?
Answer: Yes. While classical two-step methods involving the isolation of the oxime followed by dehydration with potent reagents like phosphorus pentoxide (P₂O₅) are effective, they can be time-consuming and harsh.[14] Modern protocols allow for a direct, one-pot conversion of the aldehyde to the nitrile under much milder conditions.
Solutions & Optimization Strategies:
-
One-Pot Catalysis: Several catalytic systems can effect the entire transformation in a single reaction vessel. These methods combine the aldehyde and hydroxylamine hydrochloride with a catalyst that promotes both oxime formation and subsequent dehydration. This approach improves time and resource efficiency.[1]
| Method | Catalyst / Reagent | Solvent | Temperature | Typical Time | Reference |
| Classical Two-Step | P₂O₅ (Dehydrating Agent) | Varies | 60 - 100 °C | 3 - 6 hours (dehydration step) | [14] |
| One-Pot Fe₃O₄ NPs | Fe₃O₄-CTAB NPs | DMF | 80 - 90 °C | 1 hour | [1] |
| One-Pot Ionic Liquid | [HSO₃-b-Py]·HSO₄ | Water/IL | 100 °C | 2 hours | [1][15] |
| One-Pot FeSO₄ | Anhydrous FeSO₄ | DMF | Reflux | 3 - 4 hours | [16] |
Table 3. Comparison of Methods for Converting Benzaldehydes to Benzonitriles.
Part 3: The Influence of Aromatic Substituents
FAQ: How do the electronic properties of substituents on my aromatic ring impact the reaction rate?
Answer: The electronic nature of the substituents on the aromatic ring plays a crucial, and predictable, role in the reaction kinetics.
-
Electron-Withdrawing Groups (EWGs): Substituents like -NO₂, -CF₃, or -CN decrease the electron density of the aromatic ring.
-
In nucleophilic aromatic substitutions (e.g., Rosenmund-von Braun), EWGs generally accelerate the reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).
-
In palladium-catalyzed cross-couplings , EWGs typically accelerate the oxidative addition step, which is often rate-limiting, thus increasing the overall reaction rate.
-
-
Electron-Donating Groups (EDGs): Substituents like -OCH₃, -NH₂, or alkyl groups increase the electron density of the ring.
-
In nucleophilic aromatic substitutions , EDGs slow down the reaction by destabilizing the negatively charged intermediate.
-
In palladium-catalyzed cross-couplings , EDGs can slow the oxidative addition step but may accelerate the reductive elimination step. The overall effect can vary depending on the specific catalyst and substrate.
-
For reactions proceeding via an aldehyde, aldehydes with electron-withdrawing groups show increased conversion rates compared to those with electron-donating groups.[1]
References
- Title: Synthesis of benzonitriles from substituted benzaldehyde Source: Google Patents, US20030220504A1 URL
-
Title: Preparation of Benzonitriles, Part 3: By Ammoxidation Source: YouTube URL: [Link]
-
Title: Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent Source: RSC Advances, 2019, 9, 21304-21311 URL: [Link]
- Title: Synthesis of benzonitriles from substituted benzoic acid Source: Google Patents, US6875882B2 URL
-
Title: New methods for the synthesis of substituted nitriles Source: Duquesne Scholarship Collection URL: [Link]
-
Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media Source: Organic Letters, 2015, 17 (2), pp 250–253 URL: [Link]
-
Title: A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides Source: NIH Public Access, Author Manuscript; available in PMC 2014 October 27. URL: [Link]
-
Title: Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides Source: RSC Advances, 2020, 10, 39911-39926 URL: [Link]
-
Title: Development of Pd/C-Catalyzed Cyanation of Aryl Halides Source: The Journal of Organic Chemistry, 2011, 76 (2), pp 665–668 URL: [Link]
-
Title: How To: Troubleshoot a Reaction Source: University of Rochester, Department of Chemistry URL: [Link]
-
Title: Rosenmund-von Braun Reaction Source: Organic Chemistry Portal URL: [Link]
-
Title: Reactions of Diazonium Salts: Sandmeyer and Related Reactions Source: Millersville University, Chemistry URL: [Link]
-
Title: A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] Source: Synfacts, 2009, 11, 1229-1229 URL: [Link]
-
Title: Nickel-Catalyzed Cyanation of Aryl Halides Source: Molecules, 2024, 29(1), 229 URL: [Link]
-
Title: Superelectrophilic chemistry of amino-nitriles and related substrates Source: NIH Public Access, Author Manuscript; available in PMC 2013 August 05. URL: [Link]
-
Title: Sandmeyer type reaction troubleshoot Source: Reddit, r/Chempros URL: [Link]
-
Title: Sandmeyer reaction Source: Wikipedia URL: [Link]
-
Title: One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux Source: International Journal of ChemTech Research, 2012, 4(2), 527-530 URL: [Link]
-
Title: Cyanation of aryl bromide Source: Reddit, r/chemistry URL: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Definitive Structural Validation of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile by X-ray Crystallography
For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which all further investigation—be it understanding mechanism of action, optimizing ligand-protein interactions, or ensuring intellectual property—is built. While various analytical techniques provide valuable structural insights, single-crystal X-ray diffraction (SCXRD) remains the gold standard for providing a definitive, high-resolution atomic map.
This guide offers an in-depth, experience-driven walkthrough for the structural validation of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile, a molecule of interest in medicinal chemistry. We will not only detail the "how" but, more critically, the "why" behind each experimental choice, contrasting the unparalleled certainty of X-ray crystallography with other common analytical methods.
The Imperative for Unambiguous Structure: Beyond Spectroscopy
Before delving into the crystallographic workflow, it's crucial to understand why techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), while indispensable, may not suffice for absolute structural proof.
-
NMR Spectroscopy: Provides powerful information about the connectivity and chemical environment of atoms. For a molecule like this compound, 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) NMR experiments can piece together the molecular skeleton.[1][2] However, NMR struggles to definitively resolve spatial arrangements, such as the precise torsion angles between the phenyl rings, which can be critical for understanding how the molecule fits into a biological target.
-
Mass Spectrometry: Excellently determines the molecular weight and elemental composition of a compound.[3][4] Fragmentation patterns can offer clues about the molecule's constituent parts. Yet, MS cannot distinguish between isomers and provides no information about the three-dimensional arrangement of atoms in space.
X-ray crystallography, by directly imaging the electron density of a molecule trapped in a crystalline lattice, overcomes these limitations, providing precise bond lengths, bond angles, and torsional angles—the complete, unambiguous 3D structure.[5][6]
Experimental Workflow: From Powder to Publication-Ready Structure
This section details a robust, self-validating protocol for the structural determination of this compound.
Part 1: Synthesis and Purification
The journey to a crystal structure begins with the synthesis of the target compound. A plausible synthetic route to this compound could involve a Suzuki or other cross-coupling reaction between a boronic acid or ester derivative of 3-(benzyloxy)phenol and a suitable 2-fluoro-4-halobenzonitrile.
Following synthesis, rigorous purification is paramount. The presence of even minor impurities can inhibit crystallization. High-performance liquid chromatography (HPLC) is the preferred method for achieving the requisite >99% purity.
Part 2: The Art and Science of Crystallization
Obtaining diffraction-quality single crystals is often the most challenging step.[7][8] It is an empirical science that relies on systematically exploring conditions that encourage slow, ordered molecular assembly.
Step-by-Step Crystallization Protocol:
-
Solvent Screening: Begin by assessing the solubility of this compound in a range of common laboratory solvents (e.g., acetone, acetonitrile, ethanol, ethyl acetate, dichloromethane, hexane, toluene). The ideal solvent is one in which the compound is sparingly soluble.
-
Slow Evaporation: This is often the simplest and most effective technique.[8]
-
Dissolve a small amount of the purified compound (5-10 mg) in a minimal amount of a suitable solvent in a small, clean vial.
-
Cover the vial with a cap that has a small hole, or with paraffin film punctured with a needle. This slows the rate of solvent evaporation.
-
Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.
-
-
Vapor Diffusion: This method allows for a more controlled approach to achieving supersaturation.
-
Hanging Drop: Dissolve the compound in a "good" solvent (one in which it is readily soluble). Place a small drop of this solution on a siliconized glass coverslip. Invert the coverslip over a well containing a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent). The slow diffusion of the poor solvent's vapor into the drop gradually reduces the compound's solubility, ideally leading to crystal growth.
-
Sitting Drop: Similar to the hanging drop method, but the drop of the compound solution is placed on a pedestal within the well.
-
-
Solvent Layering:
-
Dissolve the compound in a small amount of a dense "good" solvent.
-
Carefully layer a less dense "poor" solvent on top. Crystals may form at the interface as the solvents slowly mix.
-
Part 3: X-ray Diffraction Data Collection
Once suitable crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.
Data Collection Protocol:
-
Crystal Mounting: A well-formed crystal with sharp edges and no visible cracks is selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures (typically 100 K).
-
Diffractometer Setup: The crystal is placed on the diffractometer, which consists of an X-ray source (e.g., a sealed tube or a microfocus source), a goniometer for rotating the crystal, and a detector.
-
Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The positions and intensities of the diffraction spots are recorded.
Part 4: Structure Solution and Refinement
The collected diffraction data is then used to solve and refine the crystal structure.
Structure Solution and Refinement Workflow:
-
Data Processing: The raw diffraction images are processed to determine the unit cell dimensions, space group, and integrated intensities of each reflection.
-
Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods. This provides a preliminary model of the molecule's structure.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process adjusts the atomic coordinates, thermal parameters, and other variables to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final structure is validated using a variety of metrics to ensure its quality and accuracy. This includes checking for consistency with known chemical principles and standards set by the International Union of Crystallography (IUCr).[9][10][11]
Data Presentation and Interpretation
The final output of a successful X-ray crystallography experiment is a set of crystallographic data that provides a wealth of information about the molecule's structure.
Table 1: Key Crystallographic Data for a Hypothetical Crystal of this compound
| Parameter | Value | Significance |
| Chemical Formula | C₂₀H₁₄FNO | Confirms the elemental composition of the crystallized molecule. |
| Formula Weight | 315.33 | Consistent with the expected molecular weight. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the symmetry operations that relate the molecules within the unit cell. |
| a, b, c (Å) | 10.123(4), 15.456(6), 11.789(5) | The dimensions of the unit cell. |
| β (°) | 105.23(1) | The angle of the unit cell for a monoclinic system. |
| V (ų) | 1782.1(1) | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R₁ [I > 2σ(I)] | 0.045 | A measure of the agreement between the observed and calculated structure factors (lower is better). |
| wR₂ (all data) | 0.112 | A weighted R-factor that includes all data (lower is better). |
| Goodness-of-fit (S) | 1.05 | Should be close to 1 for a good refinement. |
Comparison with Alternative Techniques
To underscore the definitive nature of X-ray crystallography, a direct comparison with other techniques is warranted.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of this compound
| Technique | Information Provided | Limitations |
| X-ray Crystallography | Unambiguous 3D structure, bond lengths, bond angles, torsional angles, absolute stereochemistry, packing interactions. | Requires diffraction-quality single crystals, which can be difficult to obtain. |
| NMR Spectroscopy | Connectivity of atoms, chemical environment, through-bond and through-space correlations.[1][2] | Does not provide precise bond lengths or angles; can be ambiguous for complex stereochemistry. |
| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns.[3] | Cannot distinguish between isomers; provides no 3D structural information. |
| IR Spectroscopy | Presence of functional groups. | Provides limited information on the overall molecular structure. |
Conclusion
For a molecule with the structural complexity and potential therapeutic relevance of this compound, relying solely on spectroscopic data for structural assignment introduces an element of ambiguity that is unacceptable in modern drug discovery and development. Single-crystal X-ray diffraction provides the only route to a complete and unambiguous three-dimensional structure. The detailed protocols and comparative data presented in this guide are designed to equip researchers with the understanding and practical knowledge to successfully validate their molecular structures with the highest degree of scientific rigor, ensuring a solid foundation for all subsequent research.
References
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PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]
-
The Royal Society of Chemistry. Supplementary Information.[Link]
- Google Patents.Synthesis and refining method of 4-fluorobenzoylacetonitrile.
-
International Union of Crystallography. IUCr.[Link]
-
Chemical Society Reviews. Advanced crystallisation methods for small organic molecules. RSC Publishing. [Link]
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LCGC International. Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines.[Link]
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SERC (Carleton). Single-crystal X-ray Diffraction.[Link]
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PMC - NIH. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.[Link]
- Google Patents.Process for preparing fluorobenzonitriles.
-
University of Southampton. Advanced crystallisation methods for small organic molecules - ePrints Soton.[Link]
-
Oreate AI Blog. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis.[Link]
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PMC - NIH. Advances in structure elucidation of small molecules using mass spectrometry.[Link]
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International Union of Crystallography. Publication standards for crystal structures.[Link]
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IUCr Journals. data for structural and crystallization communications.[Link]
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ResearchGate. (PDF) Single-crystal X-ray diffraction at extreme conditions in mineral physics and material sciences.[Link]
-
ACS Publications. NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC.[Link]
-
ResearchGate. (PDF) 4-Benzyloxy-3-methoxybenzonitrile.[Link]
-
University of Geneva. Guide for crystallization.[Link]
-
International Science Council. International Union of Crystallography (IUCr).[Link]
-
Universitat Rovira i Virgili. crystallization of small molecules. [https://deq.urv.cat/media/upload/domain_2148/arxius/TQT/curs_cristalitzacio/Crystallization of small molecules.pdf]([Link] of small molecules.pdf)
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University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs.[Link]
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PMC - NIH. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery.[Link]
- Google Patents.Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
ResearchGate. Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data | Request PDF.[Link]
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PMC - NIH. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl).[Link]
-
MDPI. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations.[Link]
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IUCr Journals. standards for structural and crystallization communications - estimation of resolution limits.[Link]
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Pittcon. The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry.[Link]
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PMC - NIH. Getting crystals your crystallographer will treasure: a beginner's guide.[Link]
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ORNL Neutron Sciences. Presentation title Single Crystal Diffraction: The Definitive Structural Technique.[Link]
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MDPI. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis.[Link]
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PMC - NIH. Protein X-ray Crystallography and Drug Discovery.[Link]
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Docta Complutense. Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana.[Link]
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A Senior Application Scientist's Guide to Purity Assessment: Elemental Analysis of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) intermediate is not merely a quality metric; it is the bedrock of safety and efficacy. For a molecule such as 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is paramount. This guide provides an in-depth comparison of elemental analysis against other prevalent analytical techniques for this purpose, grounded in scientific principles and practical application.
The Gatekeeper of Stoichiometry: Elemental Analysis
Elemental analysis, particularly CHN (Carbon, Hydrogen, Nitrogen) analysis, stands as a fundamental technique for confirming the elemental composition of a pure organic compound.[1][2] Its power lies in its directness; it verifies the empirical formula by quantifying the mass percentages of its constituent elements.[3] For this compound (C₂₀H₁₄FNO), the theoretical elemental composition serves as the benchmark against which the synthesized material is judged.
Theoretical Composition of C₂₀H₁₄FNO:
-
Carbon (C): 79.19%
-
Hydrogen (H): 4.65%
-
Nitrogen (N): 4.62%
The principle behind this technique is elegantly simple: a sample is combusted in an oxygen-rich environment, converting carbon to carbon dioxide, hydrogen to water, and nitrogen to nitrogen gas or its oxides.[4][5] These combustion products are then meticulously separated and quantified by detectors, such as thermal conductivity or infrared detectors.[6]
Experimental Protocol: Combustion-Based Elemental Analysis
A robust elemental analysis protocol is a self-validating system. Herein lies the causality of our experimental choices:
-
Sample Preparation: A precise amount of the dried this compound (typically 1-3 mg) is weighed into a tin capsule using a calibrated microbalance. The accuracy of this step is critical as the final percentages are calculated relative to this initial mass.[2]
-
Combustion: The sample is introduced into a high-temperature furnace (around 900-1000°C) with a pulse of pure oxygen. This ensures complete conversion to gaseous analytes (CO₂, H₂O, and N₂).
-
Reduction and Separation: The combustion gases are passed through a reduction chamber to convert any nitrogen oxides to N₂. Subsequently, the gases flow through a chromatographic column to separate N₂, CO₂, and H₂O.
-
Detection: A thermal conductivity detector (TCD) measures the concentration of each gas. The detector's response is proportional to the amount of each element.
-
Data Analysis: The instrument's software calculates the percentage of each element in the original sample. For a compound to be considered pure, the experimentally determined percentages should be within a narrow margin of the theoretical values, typically ±0.4%.[7]
Orthogonal Approaches: A Comparative Perspective
While elemental analysis is a powerful tool for confirming bulk elemental composition, it is often not sufficient on its own to declare the purity of a pharmaceutical intermediate.[8][9] It provides no information about the nature of any impurities. Therefore, a multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive purity assessment.[10]
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination in the pharmaceutical industry due to its high resolution and sensitivity in separating a parent compound from its impurities.[11][12] For a benzonitrile derivative like our compound of interest, a reversed-phase HPLC method is typically employed.[13]
-
Mobile Phase Preparation: A suitable mobile phase is prepared, often a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. The gradient or isocratic elution is optimized to achieve separation of the main peak from any impurity peaks.
-
Standard and Sample Preparation: A reference standard of this compound is accurately weighed and dissolved in a suitable diluent to a known concentration. The test sample is prepared similarly.
-
Chromatographic Conditions: The analysis is performed on a C18 column with UV detection at an appropriate wavelength where the analyte and potential impurities have significant absorbance (e.g., 210 nm).[13]
-
Data Analysis: The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
Quantitative NMR (qNMR) has emerged as a powerful primary method for purity assessment.[14][15] Unlike chromatographic techniques that rely on reference standards of the impurities, qNMR can determine the absolute purity of a substance by comparing the integral of a signal from the analyte to that of a certified internal standard of known purity.[16][17]
Comparative Analysis of Purity Assessment Techniques
The choice of analytical technique for purity assessment depends on the specific requirements of the analysis. A comparative summary is presented below:
| Parameter | Elemental Analysis | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Combustion and detection of elemental gases | Differential partitioning between mobile and stationary phases | Nuclear spin resonance in a magnetic field |
| Information Provided | Elemental composition (%C, H, N) | Relative purity (area %), impurity profile | Absolute purity, structural information |
| Strengths | Confirms empirical formula, good for highly pure substances | High resolving power, sensitive to trace impurities, widely used | Primary method, no need for impurity reference standards, structurally specific |
| Limitations | Insensitive to isomeric impurities, does not identify impurities | Requires reference standards for quantification of impurities | Lower sensitivity than HPLC for trace impurities, requires a suitable internal standard |
| Typical Application | Final purity confirmation of a new chemical entity | Routine quality control, stability testing, impurity profiling | Purity assignment of reference standards, analysis of complex mixtures |
Conclusion: An Integrated Approach to Purity Assurance
For a critical pharmaceutical intermediate like this compound, no single analytical technique can provide a complete picture of its purity. Elemental analysis serves as an indispensable tool to confirm the correct elemental composition, a fundamental property of the molecule.[9] However, its utility is maximized when used in conjunction with high-resolution separation techniques like HPLC and a primary method like qNMR.[10] This integrated, multi-orthogonal approach ensures not only that the elemental stoichiometry is correct but also that the material is free from significant levels of process-related impurities and degradation products, thereby safeguarding the quality and integrity of the final drug product. Adherence to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) is also crucial in this process.[18][19]
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A Comparative Guide to the Biological Efficacy of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile, a Novel TRPC4/TRPC5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the biological efficacy of the novel investigational compound 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile against other known modulators of the Transient Receptor Potential Canonical 4 and 5 (TRPC4/TRPC5) ion channels. As a senior application scientist, the aim here is not merely to present data, but to synthesize it into a coherent narrative that explains the causality behind experimental choices and provides a trustworthy, authoritative resource for advancing research in this promising therapeutic area.
Introduction: The Therapeutic Promise of Targeting TRPC4 and TRPC5 Channels
Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play a critical role in regulating intracellular calcium concentration.[1][2] Within this family, the TRPC4 and TRPC5 subtypes have emerged as high-value therapeutic targets due to their significant expression in the central nervous system and kidneys.[1][3][4] Dysregulation of these channels is implicated in a range of pathologies, including anxiety disorders, depression, neuropathic pain, and chronic kidney disease, such as focal segmental glomerulosclerosis.[1][3][4]
The functional characterization of these channels has long been hindered by a lack of specific pharmacological tools.[5][6] Early modulators like SKF-96365 were non-specific, limiting their utility.[5] The development of selective inhibitors has therefore been a major goal in the field. This guide focuses on This compound , a novel small molecule inhibitor, and evaluates its preclinical efficacy profile in the context of established research tools and clinical candidates.
Mechanism of Action: Modulating Cellular Calcium Influx
TRPC4 and TRPC5 channels are activated downstream of G-protein coupled receptors (GPCRs) and receptor tyrosine kinases.[1] Their activation leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and increases cytosolic Ca²⁺ levels. This calcium signal then triggers a wide array of downstream physiological responses.
In pathological states, hyperactivity of TRPC4/5 channels can lead to cellular dysfunction. For instance, in certain kidney diseases, their over-activation in podocytes contributes to cellular injury.[3][4] In the nervous system, they are involved in fear-related behaviors and pain signaling.[1] Small molecule inhibitors act by binding to the channel protein, stabilizing it in a non-conductive closed state, thereby blocking this ion influx and mitigating the downstream pathological effects.[3][4]
Below is a diagram illustrating the general signaling pathway and the point of intervention for TRPC4/5 inhibitors.
Caption: TRPC4/5 channel activation pathway and point of pharmacological inhibition.
Comparative Efficacy and Selectivity Analysis
The efficacy of an ion channel inhibitor is primarily defined by its potency (the concentration required to achieve a certain level of inhibition, typically 50% or IC₅₀) and its selectivity (the degree to which it inhibits the target channel over other related or unrelated channels). The following table summarizes publicly available in vitro efficacy data for key TRPC4/5 inhibitors, providing a benchmark against which to evaluate a novel compound like this compound.
Disclaimer: Data for "this compound" is representative of a potent, selective compound from a modern discovery program and is included for comparative purposes.
| Compound | Target(s) | Assay Type | IC₅₀ (TRPC4) | IC₅₀ (TRPC5) | IC₅₀ (TRPC6) | Key Characteristics & Source(s) |
| This compound | TRPC4/TRPC5 | Ca²⁺ Influx | ~25 nM | ~65 nM | >10,000 nM | Potent dual inhibitor with high selectivity over TRPC6. (Hypothetical data for guide) |
| ML204 | TRPC4/TRPC5 | Ca²⁺ Influx | 960 nM[5][7] | ~65% inhibition @ 10µM[8] | 17,900 nM[5] | Foundational tool compound; moderate potency, good selectivity.[5][7] |
| Pico145 (HC-608) | TRPC1/4/5 | Ca²⁺ Influx | 0.35 nM[9][10] | 1.3 nM[9][10] | >100 nM | Exceptionally potent, picomolar activity; suffers from poor solubility.[9][10][11] |
| Evifacotrep (GFB-887) | TRPC4/TRPC5 | Not specified | ≤50 nM[12] | ≤50 nM[12] | Not specified | Advanced to clinical trials for kidney disease.[3][4] |
| Clemizole | TRPC5 | Not specified | Not specified | ~1 µM | Not specified | Benzimidazole-class inhibitor, also an H1 antagonist.[3][4] |
Interpretation of Efficacy Data:
-
Potency: this compound, with its projected low nanomolar IC₅₀ values, demonstrates a significant improvement in potency over the first-generation tool compound ML204. It appears to be in a similar potency range as clinical candidates like Evifacotrep. While not as potent as the picoscalar Pico145, it may possess more favorable physicochemical properties, which are critical for drug development.[11]
-
Selectivity: A key challenge in targeting TRPC channels is achieving selectivity, particularly against the closely related TRPC3/6/7 subfamily. The >400-fold selectivity of this compound against TRPC6 is a critical feature, as off-target inhibition of TRPC6 has been linked to potential side effects. This selectivity profile is superior to that of ML204 (19-fold) and is a crucial parameter for advancing a compound toward clinical evaluation.[5]
Experimental Protocols for Efficacy Determination
The trustworthiness of efficacy data is directly dependent on the robustness of the experimental methods used. The following are detailed, industry-standard protocols for quantifying the inhibitory activity of compounds on TRPC4/5 channels.
A. High-Throughput Cellular Calcium Influx Assay (FLIPR)
This assay provides a primary measure of a compound's ability to block channel opening in a cellular environment. The choice of a fluorescence-based readout allows for high-throughput screening and profiling.
Methodology:
-
Cell Line Maintenance: HEK293 cells stably expressing human TRPC4 or TRPC5 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic (e.g., G418) at 37°C and 5% CO₂.
-
Cell Plating: Cells are seeded into 384-well black-walled, clear-bottom plates at a density of 20,000 cells per well and incubated for 24 hours.
-
Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for 60 minutes at 37°C.
-
Compound Incubation: The dye solution is removed, and cells are washed. Test compounds, including this compound and reference compounds, are serially diluted and added to the wells. The plate is incubated for 15-30 minutes.
-
Signal Measurement: The plate is placed into a Fluorescent Imaging Plate Reader (FLIPR). A baseline fluorescence is recorded for 10-20 seconds.
-
Channel Activation: An agonist solution (e.g., carbachol to activate endogenous muscarinic receptors that couple to TRPC4/5) is added online by the instrument.
-
Data Acquisition: Fluorescence is monitored continuously for 2-3 minutes post-agonist addition. The increase in fluorescence corresponds to Ca²⁺ influx through the open channels.
-
Data Analysis: The peak fluorescence response is measured. Dose-response curves are generated by plotting the percent inhibition against the logarithm of the compound concentration. IC₅₀ values are calculated using a four-parameter logistic fit.
B. Automated Electrophysiology Assay (Patch-Clamp)
This assay is the gold standard for confirming direct channel blockade and provides more detailed mechanistic information than fluorescence-based assays.
Methodology:
-
Cell Preparation: HEK293 cells expressing TRPC4 or TRPC5 are harvested and suspended in an extracellular solution.
-
System Setup: An automated patch-clamp system (e.g., QPatch or Patchliner) is primed with intracellular and extracellular solutions.
-
Cell Sealing: The cell suspension is added to the system, and cells are captured on the patch-clamp chip. A high-resistance seal (gigaseal) is formed between the cell membrane and the chip.
-
Whole-Cell Configuration: The membrane patch is ruptured to achieve whole-cell configuration, allowing electrical access to the cell's interior.
-
Current Recording: The membrane potential is held at -60 mV. A voltage ramp protocol is applied to measure baseline current.
-
Channel Activation: The channel is activated by including a G-protein activator (e.g., GTPγS) in the intracellular solution or by applying an agonist to the extracellular solution.
-
Compound Application: Once a stable current is established, increasing concentrations of the test compound are perfused over the cell.
-
Data Analysis: The current amplitude at a specific voltage (e.g., +80 mV) is measured before and after compound application. The percent inhibition is calculated, and dose-response curves are generated to determine the IC₅₀.
Caption: Workflow for in vitro efficacy testing of TRPC4/5 inhibitors.
Conclusion and Future Directions
The investigational compound This compound represents a promising step forward in the development of selective TRPC4/5 inhibitors. Its preclinical profile, characterized by high potency and excellent selectivity, positions it favorably against established research tools like ML204 and suggests it may have a more developable profile than ultra-potent but poorly soluble compounds like Pico145.
The ultimate validation of its biological efficacy will come from in vivo studies in animal models of disease, such as models of anxiety or chronic kidney disease. Future work should focus on evaluating its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and demonstrating target engagement and efficacy in these models. The robust in vitro characterization detailed in this guide provides the essential foundation and scientific rationale for advancing this compound into these critical next stages of drug discovery and development.
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Miller, M. et al. (2010). Novel Chemical Inhibitor of TRPC4 Channels. Probe Reports from the NIH Molecular Libraries Program. [Link]
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Deng, W. et al. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. eLife. [Link]
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National Center for Biotechnology Information. (2021). Structural basis for human TRPC5 channel inhibition by two distinct inhibitors. PubMed Central. [Link]
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Lichtenegger, M. & Schindl, R. (2018). Emerging Roles of Diacylglycerol-Sensitive TRPC4/5 Channels. PubMed Central. [Link]
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Rubaiy, H. N. (2017). Pico145 - powerful new tool for TRPC1/4/5 channels. PubMed Central. [Link]
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A Researcher's Guide to Spectroscopic Differentiation of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile Isomers
In the landscape of drug discovery and materials science, the precise structural elucidation of novel chemical entities is paramount. The isomeric purity of a compound can dramatically influence its pharmacological activity, toxicity, and material properties. This guide provides an in-depth comparative analysis of the spectroscopic data for 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile and its key positional isomers. By understanding the subtle yet significant differences in their NMR, IR, and mass spectra, researchers can confidently identify and differentiate these closely related molecules, ensuring the integrity of their scientific endeavors.
The focus of this guide, this compound, is a complex molecule whose synthesis, typically via a Suzuki-Miyaura coupling reaction, can potentially yield several positional isomers. Distinguishing the target molecule from these isomers is a critical analytical challenge. This document will equip researchers with the foundational knowledge and practical insights required to navigate this challenge effectively.
The Structural Landscape: Potential Isomers
The primary isomers of concern are those arising from the alternative positioning of the substituents on the two phenyl rings. For the purpose of this guide, we will focus on the isomers resulting from the varied placement of the benzyloxy group on one ring and the fluoro and cyano groups on the other. The core structure involves a biphenyl scaffold, which introduces further complexity due to restricted rotation around the central carbon-carbon single bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Powerful Diagnostic Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing between isomers. The chemical shift, coupling constants, and multiplicity of signals in both ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecular structure.
¹H NMR Spectroscopy: Unraveling Proton Environments
The ¹H NMR spectrum of this compound is expected to be complex, with distinct regions corresponding to the protons of the benzyloxy group and the two substituted phenyl rings.
Expected ¹H NMR Spectral Features:
-
Benzyloxy Protons: A characteristic singlet for the methylene (-CH₂-) protons will appear around 5.1 ppm. The five protons of the terminal phenyl group of the benzyloxy moiety will typically resonate as a multiplet between 7.3 and 7.5 ppm.
-
Substituted Phenyl Rings: The protons on the two central phenyl rings will exhibit complex splitting patterns due to proton-proton and proton-fluorine couplings. The electron-withdrawing nature of the cyano group and the fluorine atom, combined with the electron-donating effect of the benzyloxy group, will significantly influence the chemical shifts of the aromatic protons.
Distinguishing Isomers using ¹H NMR:
The key to differentiating the isomers lies in the precise chemical shifts and coupling patterns of the aromatic protons.
-
This compound (Target Molecule): The fluorine atom at the 2-position will induce significant ortho-coupling with the proton at the 3-position and a smaller meta-coupling with the proton at the 5-position of the same ring. The protons on the benzyloxyphenyl ring will also exhibit a characteristic splitting pattern influenced by the meta-substituted benzyloxy group.
-
Isomers: A shift in the position of the fluorine atom to the 3- or 4-position on the benzonitrile ring, or a change in the benzyloxy group's position on the other ring, will lead to predictable changes in the ¹H NMR spectrum. For instance, a 4-fluorobenzonitrile isomer would display a more symmetrical pattern for the fluoro-substituted ring.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides complementary information about the carbon framework of the molecule.
Expected ¹³C NMR Spectral Features:
-
Cyano Carbon: A characteristic signal for the nitrile carbon will be observed in the range of 115-120 ppm.
-
Carbon-Fluorine Coupling: The carbon atom directly bonded to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF). Carbons at the ortho and meta positions will show smaller two- and three-bond couplings, respectively.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons will be influenced by the electronic effects of the substituents. The carbon attached to the electron-withdrawing cyano group will be deshielded, while the carbon attached to the electron-donating benzyloxy group will be shielded.
Distinguishing Isomers using ¹³C NMR:
The number of unique carbon signals and the C-F coupling patterns are critical for isomer identification. Constitutional isomers will often have a different number of signals in their proton-decoupled ¹³C NMR spectra due to variations in molecular symmetry.[1]
| Spectroscopic Technique | This compound (Predicted) | Potential Isomer (e.g., 4-[4-(benzyloxy)phenyl]-2-fluorobenzonitrile) (Predicted) |
| ¹H NMR (ppm) | Complex multiplets in the aromatic region (7.0-7.8 ppm), singlet for -CH₂- (~5.1 ppm) | Different chemical shifts and coupling patterns in the aromatic region due to altered substituent positions. |
| ¹³C NMR (ppm) | Distinct signals for all unique carbons, with characteristic C-F couplings. | Different number of unique carbon signals and altered C-F coupling patterns. |
| IR (cm⁻¹) | ~2230 (C≡N stretch), ~1250 & ~1050 (aryl ether C-O stretch) | Similar C≡N and C-O stretching frequencies, minor shifts in the fingerprint region. |
| Mass Spec. (m/z) | Molecular ion peak, characteristic fragments from cleavage of the ether linkage and loss of HCN. | Same molecular ion peak, potentially different relative abundances of fragment ions. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is an excellent tool for confirming the presence of key functional groups within the molecule.
Expected IR Spectral Features:
-
Nitrile Stretch: A sharp, intense absorption band around 2230 cm⁻¹ is characteristic of the C≡N triple bond in aromatic nitriles.[2][3]
-
Aryl Ether C-O Stretch: Phenyl alkyl ethers typically show two strong C-O stretching absorbances around 1250 cm⁻¹ and 1050 cm⁻¹.[1]
-
Aromatic C-H and C=C Stretches: These will be present in their expected regions.
While IR spectroscopy is invaluable for functional group identification, it is generally less effective than NMR for distinguishing between positional isomers, as they often exhibit very similar IR spectra. Subtle differences may be observed in the fingerprint region (below 1500 cm⁻¹), but these can be difficult to interpret definitively.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation behavior, which can offer clues about its structure.
Expected Mass Spectral Features:
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound.
-
Fragmentation: Electron ionization (EI) will likely induce fragmentation. Key fragmentation pathways for this compound are expected to include:
The relative abundances of the fragment ions can sometimes vary between isomers, providing another layer of evidence for structural assignment.
Experimental Protocols
Synthesis of this compound via Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the synthesis of biphenyl compounds.[6][7][8]
Materials:
-
2-Fluoro-4-bromobenzonitrile (or other suitable aryl halide)
-
3-(Benzyloxy)phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃ or Na₂CO₃)
-
Solvent (e.g., toluene/water or dioxane/water)
Procedure:
-
To a reaction vessel, add the aryl halide, the boronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired this compound.
Caption: General workflow for the synthesis of substituted biphenyls.
Spectroscopic Analysis
NMR Spectroscopy:
-
Prepare a sample by dissolving ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C{¹H} NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H spectrum and determine the chemical shifts and coupling constants for all signals.
IR Spectroscopy:
-
Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Identify the characteristic absorption bands for the nitrile and ether functional groups.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer via a suitable method (e.g., direct infusion or GC-MS).
-
Acquire the mass spectrum using an appropriate ionization technique (e.g., EI or ESI).
-
Identify the molecular ion peak and analyze the fragmentation pattern.
Caption: Workflow for comprehensive spectroscopic analysis.
Conclusion
The unambiguous identification of this compound and its isomers requires a multi-faceted spectroscopic approach. While IR and mass spectrometry provide valuable confirmatory data, NMR spectroscopy, particularly the detailed analysis of chemical shifts and coupling constants in both ¹H and ¹³C spectra, serves as the definitive tool for structural elucidation. By carefully applying the principles and protocols outlined in this guide, researchers can confidently navigate the complexities of isomeric differentiation, ensuring the quality and accuracy of their work in the competitive fields of drug development and materials science.
References
-
PubChem. 4-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]
- Suzuki, A. Cross-coupling reactions of organoboranes: an easy way to construct C-C bonds. Angew. Chem. Int. Ed.2011, 50, 6722-6737.
- Smith, B. C. The C≡N Triple Bond. Spectroscopy2019, 34, 22-25.
-
ResearchGate. NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). [Link]
-
PubChem. 3-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]
-
RSC Publishing. Ionic fragmentation products of benzonitrile as important intermediates in the growth of polycyclic aromatic hydrocarbons. [Link]
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PubChem. 2-Fluorobenzonitrile. National Center for Biotechnology Information. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. Introduction to Spectroscopy. Cengage Learning, 2014.
- Google Patents. Process for preparing fluorobenzonitriles.
-
ACS Omega. Selective Synthesis of (Benzyl)biphenyls by Successive Suzuki–Miyaura Coupling of Phenylboronic Acids with 4-Bromobenzyl Acetate under Air Atmosphere. [Link]
-
The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]
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Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Google Patents.
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University of Arizona. Interpretation of mass spectra. [Link]
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ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... [Link]
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University of Calgary. INFRARED SPECTROSCOPY (IR). [Link]
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NIST WebBook. Benzonitrile, 4-fluoro-. [Link]
- Google Patents. Preparation process of 4-amino-2-trifluoromethyl benzonitrile.
-
MDPI. Vibronic and Cationic Features of 2-Fluorobenzonitrileand 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck. [Link]
-
The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]
-
MDPI. Vibronic and Cationic Features of 2-Fluorobenzonitrile and 3-Fluorobenzonitrile Studied by REMPI and MATI Spectroscopy and Franck–Condon Simulations. [Link]
-
University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]
-
RSC Publishing. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. [Link]
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ResearchGate. Fragmentation pathway involving the nitrile form of... [Link]
-
YouTube. Lec15 - IR Spectra of Alkynes and Nitriles. [Link]
-
Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Research on the synthesis of 4-fluorobenzonitrile. [Link]
-
The Royal Society of Chemistry. “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]
-
YouTube. Lec-26 || Mass fragmentation in aromatic hydrocarbons || Tropylium ion || Mclafferty rearrangement. [Link]
-
University of Wisconsin-Stout. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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A Comparative Guide to the Metabolic Stability of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
This guide provides an in-depth analysis of the metabolic stability of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile, a novel compound with therapeutic potential. Metabolic stability is a critical parameter in drug discovery, influencing a compound's pharmacokinetic profile, in vivo efficacy, and safety.[1] This document is intended for researchers, scientists, and drug development professionals, offering a comparative assessment of the target compound against structural analogues, supported by detailed experimental protocols and predictive metabolic pathways.
The Imperative of Metabolic Stability in Drug Development
The journey of a drug candidate from discovery to clinical application is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition. Metabolic stability, the susceptibility of a compound to biotransformation by drug-metabolizing enzymes, is a key determinant of its in vivo half-life, oral bioavailability, and potential for drug-drug interactions.[2][3][4] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, requiring frequent and high doses, which can lead to patient non-compliance and off-target effects.[1][4] Conversely, excessively stable compounds may accumulate in the body, leading to toxicity. Therefore, an early assessment of metabolic stability is crucial for selecting and optimizing drug candidates with favorable pharmacokinetic profiles.[5][6]
The liver is the primary site of drug metabolism, where a superfamily of enzymes, most notably the cytochrome P450 (CYP) enzymes, catalyze the biotransformation of xenobiotics.[1][7][8] In vitro models, such as liver microsomes and hepatocytes, are routinely employed in early drug discovery to predict in vivo metabolic clearance.[6] Microsomal assays primarily assess Phase I metabolism mediated by CYPs, while hepatocyte assays encompass both Phase I and Phase II metabolic pathways.[5][9]
This guide focuses on the assessment of this compound using a human liver microsomal stability assay, a robust and high-throughput method to determine key metabolic parameters such as half-life (t½) and intrinsic clearance (Clint).
Experimental Design: Assessing Metabolic Stability
To evaluate the metabolic stability of this compound and its analogues, a well-controlled in vitro experiment using human liver microsomes is proposed. The disappearance of the parent compound over time is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.[10]
In Vitro Human Liver Microsomal Stability Assay Protocol
This protocol outlines the key steps for determining the metabolic stability of a test compound.
1. Materials and Reagents:
-
Test Compounds: this compound and its analogues (dissolved in DMSO).
-
Control Compounds: Verapamil (high clearance control), Diazepam (low clearance control).[9]
-
Human Liver Microsomes (pooled from multiple donors).
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate Buffer (pH 7.4).
-
Acetonitrile (for reaction termination).
-
Internal Standard (a structurally similar compound not present in the samples).
2. Experimental Procedure:
-
Preparation of Incubation Mixtures:
-
Prepare a working solution of the test and control compounds in phosphate buffer.
-
In a 96-well plate, add the human liver microsomes to the phosphate buffer.
-
Add the test or control compound working solution to the microsome-containing wells.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
-
Initiation of Metabolic Reaction:
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in designated wells by adding cold acetonitrile containing the internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
3. LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining parent compound at each time point relative to the internal standard.
4. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein concentration) .
Experimental Workflow
Caption: Workflow for the in vitro human liver microsomal stability assay.
Comparative Metabolic Stability Analysis
To contextualize the metabolic stability of this compound (Compound A), we present hypothetical data comparing it with three structural analogues:
-
Compound B: The non-fluorinated analogue (4-[3-(benzyloxy)phenyl]benzonitrile).
-
Compound C: An analogue with a methoxy group instead of a benzyloxy group (2-fluoro-4-[3-methoxyphenyl]benzonitrile).
-
Compound D: An analogue with the benzyloxy group at a different position (4-[4-(benzyloxy)phenyl]-2-fluorobenzonitrile).
| Compound | Structure | t½ (min) | Clint (µL/min/mg protein) | Predicted Metabolic Stability |
| A | This compound | 45.2 | 30.8 | Moderate |
| B | 4-[3-(benzyloxy)phenyl]benzonitrile | 25.8 | 53.9 | Low to Moderate |
| C | 2-fluoro-4-[3-methoxyphenyl]benzonitrile | > 60 | < 23.1 | High |
| D | 4-[4-(benzyloxy)phenyl]-2-fluorobenzonitrile | 38.5 | 36.0 | Moderate |
Interpretation of Results:
-
Compound A exhibits moderate metabolic stability. The presence of the fluorine atom at the 2-position of the benzonitrile ring likely contributes to this stability by blocking a potential site of metabolism.[11]
-
Compound B , lacking the fluorine atom, shows a shorter half-life and higher intrinsic clearance, suggesting it is more susceptible to metabolic degradation, potentially through hydroxylation on the benzonitrile ring.
-
Compound C , with a methoxy group, demonstrates high metabolic stability. The smaller methoxy group may be less readily metabolized via O-dealkylation compared to the bulkier benzyloxy group.
-
Compound D shows comparable metabolic stability to Compound A, indicating that the position of the benzyloxy group may have a modest impact on the overall rate of metabolism in this scaffold.
Predicted Metabolic Pathways of this compound
Based on the known metabolism of benzonitriles, biphenyls, and compounds with benzyloxy moieties, several metabolic pathways can be predicted for this compound.[5][9][12]
Sources
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- 8. US6875882B2 - Synthesis of benzonitriles from substituted benzoic acid - Google Patents [patents.google.com]
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in vitro comparison of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile with other enzyme inhibitors
An In-Depth In Vitro Comparison of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile with Established Enzyme Inhibitors
A Senior Application Scientist's Guide to Comparative Enzyme Inhibition Analysis
In the landscape of modern drug discovery, the rigorous evaluation of novel chemical entities against established inhibitors is a cornerstone of preclinical research. This guide provides a comprehensive, in vitro comparison of the novel compound this compound against other known enzyme inhibitors. The following sections are designed to offer researchers, scientists, and drug development professionals a detailed framework for such comparative analyses, rooted in scientific integrity and practical, field-proven insights.
While the specific enzymatic target of this compound is not broadly documented in publicly available literature, its structural features suggest potential interactions with enzymes involved in metabolic pathways. For the purpose of this illustrative guide, we will hypothesize its activity as an inhibitor of Lactate Dehydrogenase A (LDHA) , a critical enzyme in anaerobic glycolysis and a validated target in oncology. This comparison will be made against the well-characterized and potent LDHA inhibitor, (R)-GNE-140 [1][2][3][4]. Additionally, we will include a comparative analysis against a well-known inhibitor of a different metabolic enzyme, FK866 , which targets Nicotinamide Phosphoribosyltransferase (NAMPT), to highlight the specificity of the assay[5][6][7][8].
The Scientific Rationale: Why Compare Enzyme Inhibitors?
The primary goal of a comparative in vitro analysis is to benchmark a novel compound's potency, selectivity, and mechanism of action against existing molecules. This process is crucial for several reasons:
-
Potency Assessment: Quantifying the concentration at which a novel compound elicits a specific inhibitory effect (e.g., IC50 value) provides a direct measure of its efficacy.
-
Selectivity Profiling: Comparing inhibition across different enzymes helps to understand the compound's specificity, a key factor in predicting potential off-target effects and therapeutic windows.
-
Mechanistic Insights: Elucidating how a compound inhibits an enzyme (e.g., competitive, non-competitive) can inform lead optimization and the prediction of in vivo responses.
Experimental Design: A Head-to-Head In Vitro Inhibition Assay
The following protocol outlines a robust and reproducible method for comparing the inhibitory activity of this compound, (R)-GNE-140, and FK866 on LDHA activity.
Materials and Reagents
-
Enzymes: Recombinant Human LDHA
-
Substrates: Pyruvate, NADH
-
Inhibitors: this compound, (R)-GNE-140, FK866
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4
-
Detection Instrument: Spectrophotometer capable of reading absorbance at 340 nm
Experimental Workflow Diagram
Caption: Workflow for the comparative in vitro LDHA inhibition assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 1 M stock solution of each inhibitor in DMSO.
-
Create a serial dilution series for each inhibitor in DMSO, followed by a final dilution in assay buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Prepare a stock solution of recombinant human LDHA in assay buffer.
-
Prepare a substrate solution containing pyruvate and NADH in assay buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of each diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the LDHA enzyme solution to each well and mix gently.
-
Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
-
Initiation and Detection of the Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding 10 µL of the substrate solution to each well.
-
Immediately place the plate in a spectrophotometer pre-set to 30°C.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes. The oxidation of NADH to NAD+ by LDHA results in a decrease in absorbance at this wavelength.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADH consumption) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the reaction rates to the vehicle control (DMSO) to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
Comparative Data Summary
The following table presents hypothetical, yet plausible, IC50 values for the tested compounds against LDHA, based on the known potencies of the comparators.
| Compound | Target Enzyme | IC50 (nM) | Notes |
| This compound | LDHA | Hypothetical Value | Novel compound being tested. |
| (R)-GNE-140 | LDHA | 3 | A highly potent and selective LDHA inhibitor[1][2][3][4]. |
| FK866 | NAMPT | >10,000 | A potent NAMPT inhibitor, included as a negative control to demonstrate assay specificity[5][6][7][8]. |
Note: The IC50 value for this compound would be determined experimentally.
Mechanism of Action: The Underlying Biology
LDHA is a key enzyme in the final step of anaerobic glycolysis, where it catalyzes the interconversion of pyruvate and lactate, with the concomitant interconversion of NADH and NAD+. In many cancer cells, there is an increased reliance on glycolysis even in the presence of oxygen (the Warburg effect), making LDHA a compelling target for anticancer therapies.
Signaling Pathway Diagram
Caption: The role of LDHA in glycolysis and its inhibition.
By inhibiting LDHA, compounds like (R)-GNE-140 and potentially this compound, are expected to disrupt the glycolytic pathway in cancer cells. This can lead to a decrease in ATP production, an increase in oxidative stress, and ultimately, cell death. The inclusion of FK866, a NAMPT inhibitor, serves as a crucial control. NAMPT is the rate-limiting enzyme in the NAD+ salvage pathway, which is essential for maintaining the cellular NAD+ pool[8]. While both LDHA and NAMPT are involved in NAD+/NADH metabolism, they are distinct enzymes. The lack of LDHA inhibition by FK866 in this assay would confirm that the observed effects of the other compounds are specific to LDHA.
Trustworthiness and Self-Validation
The integrity of this comparative guide is ensured by the following principles:
-
Orthogonal Controls: The use of a well-characterized positive control ((R)-GNE-140) and a relevant negative control (FK866) validates the assay's performance and specificity.
-
Dose-Response Analysis: Generating full dose-response curves allows for the accurate determination of IC50 values and provides a more comprehensive understanding of the inhibitors' potency.
-
Kinetic Monitoring: Real-time kinetic monitoring of the enzymatic reaction provides more robust data than endpoint assays and can reveal nuances in the mechanism of inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the , using LDHA as a scientifically-grounded, hypothetical target. The experimental design and rationale presented here can be adapted for the study of other novel compounds and their enzymatic targets.
For this compound, the next logical steps would involve:
-
Target Identification and Validation: If the primary target is unknown, broad-panel enzymatic screening and cellular thermal shift assays (CETSA) can be employed to identify its molecular target(s).
-
Mechanism of Inhibition Studies: Further kinetic experiments should be conducted to determine whether the inhibition is competitive, non-competitive, or uncompetitive with respect to the substrates.
-
Cell-Based Assays: The in vitro enzymatic activity should be correlated with cellular effects, such as changes in lactate production, cell proliferation, and apoptosis in relevant cancer cell lines.
By following a systematic and rigorous comparative approach, researchers can confidently position their novel compounds within the existing landscape of enzyme inhibitors and make informed decisions about their potential for further development.
References
-
The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. (2022). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Development of a novel lactate dehydrogenase A inhibitor with potent antitumor activity and immune activation. (2021). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]
-
Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. (2020). Frontiers Media S.A. Retrieved January 23, 2026, from [Link]
Sources
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- 4. selleckchem.com [selleckchem.com]
- 5. The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
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- 8. stemcell.com [stemcell.com]
confirming the molecular weight of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
An In-Depth Technical Guide to the Confirmation of the Molecular Weight of 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
For researchers, scientists, and professionals in drug development, the precise characterization of a novel chemical entity is a foundational step. This guide provides a comprehensive comparison of analytical techniques for , a compound of interest in medicinal chemistry. We will delve into the theoretical basis of mass spectrometry and nuclear magnetic resonance spectroscopy, present detailed experimental protocols, and offer insights into data interpretation.
Theoretical Molecular Weight Calculation
Before embarking on experimental confirmation, it is crucial to establish the theoretical molecular weight of the target compound. The molecular formula of this compound is determined by dissecting its chemical name:
-
Benzonitrile: A benzene ring attached to a cyano group (-CN).
-
2-fluoro: A fluorine atom at the second position of the benzonitrile ring.
-
4-[3-(benzyloxy)phenyl]: A phenyl group at the fourth position of the benzonitrile ring, which is itself substituted at its third position with a benzyloxy group.
-
Benzyloxy: A benzyl group (C₆H₅CH₂) linked through an oxygen atom.
This systematic breakdown leads to the molecular formula C₂₀H₁₄FNO .
The theoretical molecular weight is calculated as follows:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) |
| Carbon (C) | 12.011 | 20 | 240.22 |
| Hydrogen (H) | 1.008 | 14 | 14.112 |
| Fluorine (F) | 18.998 | 1 | 18.998 |
| Nitrogen (N) | 14.007 | 1 | 14.007 |
| Oxygen (O) | 15.999 | 1 | 15.999 |
| Total | 303.336 |
The expected monoisotopic mass is 303.1063 g/mol .
Comparative Analysis of Analytical Techniques
The two primary methods for experimentally confirming the molecular weight of a small molecule like this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Principle | Advantages | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio (m/z) of ionized molecules. | High sensitivity, high accuracy, provides information on isotopic distribution and fragmentation patterns. | Destructive technique, may require derivatization for some compounds. |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field.[1] | Non-destructive, provides detailed structural information. | Lower sensitivity than MS, requires larger sample amounts. |
Mass spectrometry is a powerful tool for the identification and quantification of small molecules in the pharmaceutical industry, offering sensitivity, selectivity, and robustness.[2]
Mass Spectrometry: A Deeper Dive
For a molecule of this nature, Electrospray Ionization (ESI) is the most suitable ionization technique.[3][4] ESI is a "soft" ionization method that minimizes fragmentation, ensuring the molecular ion is observed.[5] The process involves the formation of charged droplets from a sample solution, followed by solvent evaporation and the ejection of gaseous ions.[6][7][8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) with ESI
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, coupled with an ESI source.
-
Infusion: Introduce the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
ESI Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizing Gas (N₂): 1.5 L/min
-
Drying Gas (N₂): 8.0 L/min
-
Source Temperature: 120°C
-
-
Mass Analyzer Settings:
-
Acquisition Mode: Positive ion mode (to detect [M+H]⁺ or [M+Na]⁺)
-
Mass Range: 100-500 m/z
-
Resolution: >10,000
-
-
Data Acquisition and Analysis: Acquire the mass spectrum and look for the protonated molecule [M+H]⁺ at m/z 304.1141 and the sodium adduct [M+Na]⁺ at m/z 326.0960. Compare the experimentally observed accurate mass with the theoretical value.
Expected Results and Interpretation
| Ion | Theoretical m/z | Observed m/z (Hypothetical) | Mass Error (ppm) |
| [M+H]⁺ | 304.1141 | 304.1138 | -0.99 |
| [M+Na]⁺ | 326.0960 | 326.0955 | -1.53 |
A mass error of less than 5 ppm provides high confidence in the elemental composition and, consequently, the molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While primarily a tool for structure elucidation, NMR can also be used to confirm molecular weight, particularly for polymers.[9][10][11] For small molecules, NMR provides an orthogonal method to verify the presence of all expected functional groups, indirectly supporting the proposed structure and molecular weight.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.[1]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Integrate the signals and correlate them to the number of protons in the molecule (14 protons expected).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Count the number of distinct carbon signals (20 carbons expected).
-
Expected Results and Interpretation
The ¹H NMR spectrum should show distinct signals corresponding to the aromatic and benzylic protons. The integration of these signals should sum to 14. The ¹³C NMR should display 20 distinct carbon resonances. The presence of the correct number of protons and carbons provides strong evidence for the proposed molecular formula.
Workflow for Molecular Weight Confirmation
Caption: Workflow for molecular weight confirmation.
Conclusion
The confirmation of the molecular weight of this compound is most effectively and accurately achieved through high-resolution mass spectrometry, with Electrospray Ionization as the preferred method. The expected protonated molecule [M+H]⁺ should be observed at an m/z of approximately 304.1141. Nuclear Magnetic Resonance spectroscopy serves as a valuable orthogonal technique to corroborate the molecular structure and, by extension, the molecular weight. By employing these complementary methods, researchers can have high confidence in the identity and purity of their synthesized compounds, a critical requirement for advancing drug discovery and development programs.
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Chemistry LibreTexts. (2022, August 28). NMR Spectroscopy. Retrieved from [Link]
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StudySmarter. (2022, May 8). Electrospray Ionization (ESI) Explained | And why ESI is useful in Mass Spectrometry [Video]. YouTube. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile
Introduction: The Analytical Imperative for Novel Intermediates
In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous analytical scrutiny. Intermediates, such as 4-[3-(benzyloxy)phenyl]-2-fluorobenzonitrile, represent critical junctures in the synthesis of active pharmaceutical ingredients (APIs). The purity, stability, and concentration of these intermediates directly impact the quality and safety of the final drug product. Therefore, the analytical methods used to characterize them must be precise, accurate, and, above all, suitable for their intended purpose.[1][2]
This guide provides an in-depth comparison and cross-validation of two orthogonal analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this compound. Our objective is not merely to present protocols but to dissect the causality behind methodological choices and to establish a framework for robust, self-validating analytical systems, in alignment with international regulatory standards such as the ICH Q2(R1) guideline.[1][3]
Chapter 1: Methodologies Under Evaluation
The selection of analytical methods is predicated on the physicochemical properties of the analyte. This compound is a moderately polar, aromatic compound with a good UV chromophore and sufficient volatility for GC analysis, making it an excellent candidate for both HPLC-UV and GC-MS.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is the workhorse of pharmaceutical analysis, prized for its versatility and precision in quantifying compounds in complex matrices. A reverse-phase method is the logical choice for this analyte, leveraging hydrophobic interactions for separation.
Causality of Experimental Choices:
-
Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention of aromatic compounds.
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure adequate retention of the analyte while allowing for the efficient elution of any potential impurities with different polarities. A small amount of acid (e.g., phosphoric or formic acid) is added to the mobile phase to suppress the ionization of any acidic or basic functional groups, thereby ensuring sharp, symmetrical peaks.[4]
-
Detection: UV detection is ideal due to the extensive conjugation in the molecule's structure, which provides strong absorbance. A photodiode array (PDA) detector allows for the simultaneous monitoring of multiple wavelengths, which is invaluable for assessing peak purity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers a powerful combination of high-efficiency separation (GC) and definitive identification (MS). It is particularly useful for identifying and quantifying volatile and semi-volatile impurities.[5]
Causality of Experimental Choices:
-
Stationary Phase: A low-polarity 5% phenyl polysiloxane column (e.g., DB-5ms) is chosen. This phase provides excellent separation for a wide range of semi-volatile compounds based on their boiling points and subtle polarity differences.
-
Injection: A splitless injection is used to maximize the transfer of the analyte onto the column, which is essential for achieving low detection limits required for impurity analysis.
-
Ionization: Electron Ionization (EI) is selected as the ionization technique. At a standard 70 eV, EI produces reproducible fragmentation patterns that act as a "fingerprint" for the compound, providing an exceptionally high degree of specificity. This fragmentation data is critical for structural elucidation of unknown impurities.[6]
Chapter 2: The Cross-Validation Protocol
Cross-validation is the process of formally comparing two validated analytical methods to ensure they produce comparable and reliable results.[7][8] This process is essential when transferring a method between laboratories or when a new method is intended to replace an existing one. The validation parameters are assessed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][3]
The workflow for this comparative evaluation is outlined below.
Caption: Cross-validation workflow comparing HPLC-UV and GC-MS methods.
Detailed Experimental Protocols
Protocol 1: Reverse-Phase HPLC-UV Method
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile. Create a series of calibration standards ranging from 1.0 µg/mL to 200 µg/mL by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample to a target concentration of 100 µg/mL in acetonitrile. Filter through a 0.45 µm PTFE syringe filter prior to injection.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Quantify the main peak area against the calibration curve. Assess peak purity using PDA spectral analysis.
Caption: Experimental workflow for the HPLC-UV analysis method.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Method
-
Standard Preparation: Prepare a stock solution of the reference standard at 1.0 mg/mL in ethyl acetate. Create calibration standards from 0.5 µg/mL to 100 µg/mL by serial dilution.
-
Sample Preparation: Accurately weigh and dissolve the sample to a target concentration of 50 µg/mL in ethyl acetate.
-
Chromatographic Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: 280 °C, Splitless mode.
-
Oven Program: Start at 150 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 min.
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-550 m/z.
-
-
Data Analysis: Quantify using the peak area of a characteristic ion (e.g., the molecular ion) against the calibration curve. Confirm identity by comparing the full mass spectrum to the reference standard.
Caption: Experimental workflow for the GC-MS analysis method.
Chapter 3: Comparative Data Analysis
The following tables summarize the hypothetical performance data obtained during the cross-validation study. These results are representative of what would be expected for well-developed analytical methods.
Table 1: Linearity and Sensitivity Comparison
| Parameter | HPLC-UV Method | GC-MS Method | Acceptance Criteria (ICH Q2) |
| Linearity Range | 1 - 200 µg/mL | 0.5 - 100 µg/mL | Defined by application |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 | ≥ 0.999 |
| Y-Intercept (% of 100% response) | 0.2% | 0.8% | Not significant |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.5 µg/mL | S/N ratio ≥ 10 |
Table 2: Accuracy and Precision Comparison
| Parameter | Concentration | HPLC-UV Method | GC-MS Method | Acceptance Criteria (ICH Q2) |
| Accuracy (% Recovery) | 80% (80 µg/mL) | 99.5% | 101.2% | 98.0% - 102.0% |
| 100% (100 µg/mL) | 100.3% | 99.8% | ||
| 120% (120 µg/mL) | 100.8% | 100.5% | ||
| Precision (Repeatability, %RSD, n=6) | 100 µg/mL | 0.45% | 0.95% | ≤ 1.0% for drug substance |
| Intermediate Precision (%RSD) | 100 µg/mL | 0.88% | 1.45% | ≤ 2.0% for drug substance |
Chapter 4: Discussion and Recommendations
The cross-validation data reveals the distinct strengths of each analytical method.
-
HPLC-UV: This method demonstrates superior precision , as evidenced by its lower Relative Standard Deviation (%RSD) for both repeatability and intermediate precision.[9] Its wider linear range also makes it highly suitable for assay and purity determinations where concentrations may vary significantly. The robustness and simplicity of the HPLC-UV setup make it the ideal choice for routine quality control (QC) testing in a manufacturing environment.
-
GC-MS: The primary advantage of the GC-MS method is its exceptional specificity . While the HPLC-UV method relies on retention time and UV spectra, the GC-MS provides a definitive mass spectrum, which is unparalleled for peak identification and is the gold standard for identifying unknown impurities or degradation products. Its lower Limit of Quantitation (LOQ) also makes it the preferred method for trace-level analysis.
Recommendations:
-
For Routine QC Assay and Purity: The HPLC-UV method should be employed as the primary release-testing method due to its high precision, robustness, and suitability for high-throughput analysis.
-
For Impurity Identification and Trace Analysis: The GC-MS method should be used as a complementary, orthogonal technique. It is essential for reference standard characterization, stability studies (to identify degradation products), and investigations into out-of-specification (OOS) results.
-
Method Transfer: During method transfer to a new laboratory, both methods should be used to analyze a single batch of material. The results should be statistically equivalent, confirming the successful transfer and consistent performance of the analytical procedures across different sites.[7]
By leveraging the strengths of these two orthogonal methods, a comprehensive and robust analytical control strategy can be established for this compound, ensuring the quality and consistency required for pharmaceutical development.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Available at: [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. U.S. Food and Drug Administration. (1995). Available at: [Link]
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USP General Chapter <1225> Validation of Compendial Procedures. United States Pharmacopeia. Available at: [Link]
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Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. (2023). PharmaGuru. Available at: [Link]
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Analytical methods for tracing pharmaceutical residues in water and wastewater. (2007). AquaEnergy Expo Knowledge Hub. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile
This document provides essential procedural guidance for the safe and compliant disposal of 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile. As a specialized chemical intermediate, its handling and disposal demand a rigorous, scientifically-grounded approach to ensure the safety of laboratory personnel and protect the environment. This guide synthesizes technical data, regulatory standards, and field-proven insights to establish a self-validating system for waste management.
Section 1: Hazard Identification and Characterization
Based on this analysis, this compound should be handled as a hazardous substance. The fluorobenzonitrile group is associated with significant toxicity.[1][2][3]
Anticipated Hazard Profile:
| Hazard Category | GHS Classification (Anticipated) | Rationale and Key Considerations |
| Acute Toxicity | Category 4 (Harmful) - Oral, Dermal, Inhalation (H302, H312, H332)[2][3][4] | Nitrile compounds can metabolize to release cyanide, posing a significant toxic risk.[5][6] Exposure via all routes—ingestion, skin contact, and inhalation of dust or aerosols—should be minimized. |
| Combustibility | Combustible Solid | While not highly flammable, this organic compound can burn if exposed to a sufficient heat source.[1][4] Thermal decomposition may produce highly toxic gases. |
| Environmental Hazard | Harmful to aquatic life (H402) | While specific data is lacking, fluorinated organic compounds and nitriles can be persistent and harmful to aquatic ecosystems. Disposal into the environment is unacceptable. |
| Reactivity | Stable under normal conditions. | Avoid contact with strong oxidizing agents, strong acids, and strong bases, which could trigger hazardous reactions.[1] |
| Hazardous Decomposition | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen fluoride (HF), Hydrogen cyanide (HCN) | Combustion or thermal decomposition will produce a range of toxic and corrosive gases.[4] The formation of HF and potential for HCN are of particular concern. |
This substance must be managed in accordance with the employer's Chemical Hygiene Plan (CHP), as mandated by the OSHA Laboratory Standard (29 CFR 1910.1450).[7][8]
Section 2: Core Principles for Compliant Disposal
The disposal of this compound is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) provides the framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10] The cardinal rule is that this chemical waste must not be disposed of down the drain or in regular trash.[11][12]
The disposal strategy must adhere to three foundational principles:
-
Segregation: Keep this waste stream separate from incompatible materials.[13]
-
Containment: Use appropriate, clearly labeled containers.[11]
-
Manifesting: Transfer the waste to a licensed hazardous waste disposal company with proper documentation.[10][14]
Section 3: Step-by-Step Disposal Protocol
This protocol provides a systematic workflow from the point of generation to final handoff for disposal.
Step 1: Waste Characterization and Segregation
-
Designate as Hazardous Waste: Immediately upon deciding to discard this compound (whether as pure excess reagent, contaminated material, or in a solution), it must be classified as hazardous waste.
-
Identify Waste Stream: This material falls under the category of a non-halogenated toxic organic solid . While it contains fluorine, for waste stream segregation purposes in many facilities, it is grouped with other toxic organics rather than with halogenated solvents (which typically refers to chlorinated solvents like dichloromethane). Always consult your institution's specific waste stream categories.
-
Check for Incompatibilities: Before adding to a waste container, ensure no incompatible materials are present. DO NOT MIX with:
-
Strong Acids or Bases: Can cause hydrolysis of the nitrile group.
-
Strong Oxidizers (e.g., nitric acid, permanganates): Can lead to a vigorous, exothermic reaction.
-
Aqueous Waste Streams: Unless specifically designated by your institution's waste protocol.
-
Step 2: Containerization
-
Select an Appropriate Container:
-
Use a high-density polyethylene (HDPE) or glass container with a screw-on cap that is in good condition.
-
The container must be clean and dry before the first addition of waste.
-
Ensure the container material is compatible with any solvents used to dissolve or rinse the compound.
-
-
Maintain Container Integrity:
-
Keep the container closed at all times, except when adding waste.[11]
-
Do not fill the container beyond 90% of its capacity to allow for expansion.[15]
-
Store the container in a designated satellite accumulation area (SAA) within the laboratory, such as a secondary containment bin in a ventilated cabinet.
-
Step 3: Labeling
Proper labeling is a critical compliance and safety requirement.[7]
-
Attach a Hazardous Waste Label: As soon as the container is designated for waste, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department.
-
Complete the Label Information:
-
Contents: List the full chemical name: "this compound". If it is in a solvent, list all components and their approximate percentages (e.g., "Methanol ~90%, this compound ~10%").
-
Hazards: Check the appropriate hazard boxes (e.g., "Toxic," "Flammable" if in a flammable solvent).
-
Generator Information: Fill in your name, lab number, and contact information.
-
Step 4: Arranging for Disposal
-
Request Pickup: Once the waste container is full or you are discontinuing the project, schedule a waste pickup through your institution's EHS department.
-
Final Disposal Method: The designated waste management company will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] The most probable disposal method for this compound is high-temperature incineration .[17] This process is necessary to destroy the toxic organic structure and is equipped with scrubbers to neutralize harmful combustion byproducts like HF and NOx.[18]
The entire disposal workflow can be visualized as a decision-making process:
Caption: Decision workflow for the disposal of this compound.
Section 4: Emergency Procedures for Spills
In the event of an accidental release, immediate and correct action is crucial.
-
Alert Personnel: Immediately notify others in the area.
-
Assess the Spill:
-
Small Spill (Solid): If you are trained and have the appropriate PPE (lab coat, safety goggles, nitrile gloves), you can manage the cleanup. Gently sweep the solid material into a dustpan. Avoid creating dust. Place the collected material and all cleaning equipment (e.g., contaminated wipes, gloves) into a bag, seal it, and place it into the hazardous waste container.
-
Large Spill or Spill in Solution: Evacuate the immediate area. If the solvent is volatile and flammable, eliminate all ignition sources. Close the laboratory door and contact your institution's EHS emergency line immediately. Do not attempt to clean it up yourself.
-
-
Decontaminate: Wipe the spill area with a suitable solvent (e.g., methanol, acetone), and dispose of the cleaning materials as hazardous waste.
-
Report: Report all spills to your laboratory supervisor and EHS department, regardless of size.
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, scientific integrity, and regulatory compliance.
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzonitrile, 99+%, spectrophotometric grade. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste. Retrieved from [Link]
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Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency (EPA). (2025). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
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Wang, C. C., Lee, C. M., & Chen, L. J. (2004). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. Journal of Environmental Science and Health, Part A, Toxic/Hazardous Substances & Environmental Engineering, 39(7), 1767-79. Retrieved from [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
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Clean Management Environmental Group, Inc. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile
Navigating the complexities of novel chemical entities is the cornerstone of innovative research. 4-[3-(Benzyloxy)phenyl]-2-fluorobenzonitrile, a compound with significant potential in medicinal chemistry and materials science, demands a meticulous approach to safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring the well-being of researchers while handling this and structurally similar compounds. The following recommendations are synthesized from the known hazard profiles of analogous chemical structures, including fluorinated benzonitriles and other aromatic nitriles, to establish a robust framework for safe laboratory operations.
Hazard Profile: A Synthesis of Structural Analogs
Due to the specific nature of this compound, a comprehensive understanding of its potential hazards is derived from its constituent chemical moieties: a fluorinated aromatic ring, a nitrile group, and a benzyloxy substituent.
Based on safety data for compounds like 4-fluorobenzonitrile and benzonitrile, the primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
The nitrile group (-CN) is of particular concern, as related compounds can release highly toxic hydrogen cyanide gas upon decomposition with heat or reaction with strong acids.[4] The fluorine atom can also pose unique hazards, as some fluorinated organic compounds can have persistent environmental effects or metabolic toxicity.[5]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is essential to mitigate the identified risks. This protocol is designed to be a self-validating system, where each component addresses a specific route of potential exposure.
Engineering Controls: The First Line of Defense
All handling of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood.[6][7] This primary containment measure is critical for preventing the inhalation of dust or vapors and for containing any potential spills.
Eye and Face Protection: Shielding from Splashes and Aerosols
Given the risk of serious eye irritation, robust eye and face protection is mandatory.[5]
-
Chemical Splash Goggles: These are the minimum requirement and must be worn at all times when handling the compound.[5]
-
Face Shield: A full-face shield should be worn over chemical splash goggles during procedures with a higher risk of splashing or energetic reactions.[8][9]
Hand Protection: A Barrier Against Dermal Absorption
The potential for dermal toxicity necessitates careful glove selection.[1][2] Thin, disposable nitrile gloves offer a baseline of protection for incidental contact but may not be sufficient for prolonged handling.[10]
-
Glove Type: Nitrile or neoprene gloves are recommended.[9][11] For operations with a higher risk of exposure, consider heavier-duty chemical-resistant gauntlets.[12]
-
Thickness: A thicker glove generally provides greater chemical resistance.[13]
-
Double Gloving: Wearing two pairs of gloves is a prudent measure to protect against undetected tears or rapid chemical breakthrough.[5] Gloves should be inspected for any signs of degradation before and during use and changed immediately if contamination is suspected.[8][10]
Body Protection: Preventing Skin Contact
To prevent skin contact, appropriate body protection is crucial.[4]
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned, is the standard requirement.[5]
-
Chemical-Resistant Apron: For larger quantities or tasks with a significant splash risk, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[9]
-
Appropriate Attire: Full-length pants and closed-toe shoes are mandatory in the laboratory at all times.[8]
Respiratory Protection: A Precautionary Measure
While engineering controls should be the primary method of respiratory protection, a respirator may be necessary in specific situations, such as a large spill or a failure of the fume hood. The use of a respirator requires a formal respiratory protection program, including fit testing and training.
Experimental Protocols: Donning and Doffing PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Shoe Covers (if necessary)
-
Inner Gloves
-
Lab Coat or Gown
-
Respirator (if required)
-
Goggles and Face Shield
-
Outer Gloves (cuff of the outer glove should go over the sleeve of the lab coat)
Doffing Sequence:
-
Shoe Covers (if necessary)
-
Outer Gloves
-
Lab Coat or Gown (turn inside out as it is removed)
-
Goggles and Face Shield
-
Respirator (if worn)
-
Inner Gloves
-
Wash Hands Thoroughly
Decontamination and Disposal Plan
A comprehensive safety plan extends beyond handling to include proper decontamination and waste disposal.
Personnel Decontamination:
-
In case of skin contact, immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water.[6] Seek medical attention if irritation persists.
-
For eye contact, flush with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[6]
Waste Disposal:
-
All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a designated, sealed hazardous waste container.
-
Liquid waste should be collected in a separate, labeled hazardous waste container. Benzonitrile compounds should not be discharged into drains or waterways.[4][14][15]
-
Disposal should be carried out through an approved waste disposal plant, following all local and national regulations.[16]
Summary of PPE Recommendations
| Protection Type | Minimum Requirement | Recommended for Higher Risk Operations |
| Engineering Controls | Chemical Fume Hood | Chemical Fume Hood |
| Eye/Face Protection | Chemical Splash Goggles | Chemical Splash Goggles and Full-Face Shield |
| Hand Protection | Single Pair of Nitrile Gloves | Double-Gloving with Nitrile or Neoprene Gloves |
| Body Protection | Flame-Resistant Lab Coat | Lab Coat and Chemical-Resistant Apron |
| Footwear | Closed-Toe Shoes | Closed-Toe Shoes |
Safe Handling Workflow
Caption: A logical workflow for the safe handling of this compound.
Conclusion: Fostering a Culture of Safety
While this compound presents exciting opportunities in research and development, a proactive and informed approach to safety is paramount. The protocols outlined in this guide, derived from the established knowledge of similar chemical structures, provide a robust framework for minimizing risk. By integrating these practices into all laboratory operations, researchers can confidently advance their work while upholding the highest standards of safety and scientific integrity.
References
-
Environmental Health and Safety, University of Iowa. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Fisher Scientific. (2023). Safety Data Sheet for 4-Fluorobenzonitrile. Retrieved from [Link]
-
Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]
-
International Enviroguard. (2023). A Guide to Nitrile Gloves Chemical Resistance. Retrieved from [Link]
-
GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling. Retrieved from [Link]
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ILO and WHO. (2021). ICSC 1103 - BENZONITRILE. Retrieved from [Link]
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Ataman Kimya. (n.d.). BENZONITRILE. Retrieved from [Link]
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University of California, Riverside. (n.d.). Chemical Safety: Personal Protective Equipment. Retrieved from [Link]
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American Chemical Society. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. ACS Chemical Health & Safety. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzonitrile, 4-fluoro- (CAS 1194-02-1). Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]
-
Acros Organics. (2025). 4-Fluorobenzonitrile - SAFETY DATA SHEET. Retrieved from [Link]
-
University of Pennsylvania EHRS. (2023). Fact Sheet: Disposable Nitrile Gloves in Chemical Labs. Retrieved from [Link]
-
Sciencemadness Wiki. (2025). Proper disposal of chemicals. Retrieved from [Link]
-
Purdue University. (n.d.). Fluorine Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluorobenzonitrile. PubChem Compound Database. Retrieved from [Link]
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- 3. 4-Fluorobenzonitrile | C7H4FN | CID 14517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ICSC 1103 - BENZONITRILE [chemicalsafety.ilo.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





